L-Seryl-L-leucyl-L-alanyl-L-alanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
798541-14-7 |
|---|---|
Molecular Formula |
C15H28N4O6 |
Molecular Weight |
360.41 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H28N4O6/c1-7(2)5-11(19-13(22)10(16)6-20)14(23)17-8(3)12(21)18-9(4)15(24)25/h7-11,20H,5-6,16H2,1-4H3,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t8-,9-,10-,11-/m0/s1 |
InChI Key |
GFPBWXMLKCZIND-NAKRPEOUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to L-Seryl-L-leucyl-L-alanyl-L-alanine
This technical guide provides a comprehensive overview of the chemical and structural properties of the tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This document outlines the peptide's molecular characteristics, a general methodology for its synthesis, and a relevant biological signaling pathway.
Chemical Structure and Properties
This compound is a tetrapeptide composed of four L-amino acids linked sequentially by peptide bonds: Serine, Leucine, Alanine, and another Alanine. The structure is characterized by a free amino group at the N-terminus (Serine) and a free carboxyl group at the C-terminus (Alanine).
Chemical Formula: C₁₅H₂₈N₄O₆
Molecular Weight: 360.41 g/mol
IUPAC Name: (2S)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanoyl]amino]propanoyl]amino]propanoic acid
SMILES String: C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N
The physicochemical properties of this compound can be estimated based on the properties of its constituent amino acids. A summary of these properties is presented in Table 1.
| Property | L-Serine[1][2] | L-Leucine[3][4] | L-Alanine[5] | This compound (Calculated/Estimated) |
| Molecular Formula | C₃H₇NO₃ | C₆H₁₃NO₂ | C₃H₇NO₂ | C₁₅H₂₈N₄O₆ |
| Molecular Weight ( g/mol ) | 105.09 | 131.17 | 89.09 | 360.41 |
| Isoelectric Point (pI) | 5.68 | 5.98 | 6.00[6] | ~5.9 |
| LogP | -3.07[2] | -1.52[4] | -2.85[5] | (Estimated to be hydrophilic) |
| Solubility in Water | Soluble[2] | Sparingly soluble | Soluble[5] | (Estimated to be soluble) |
Table 1. Physicochemical Properties of Constituent Amino Acids and the Tetrapeptide.
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[7][8] This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
A generalized workflow for the synthesis of this compound is depicted below. This process begins with the loading of the C-terminal amino acid (L-Alanine) onto a suitable resin, followed by iterative cycles of deprotection and coupling for the subsequent amino acids (L-Alanine, L-Leucine, and L-Serine). The final step involves the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Caption: General workflow for the solid-phase synthesis of this compound.
Detailed Methodology
-
Resin Selection and Loading: A 2-chlorotrityl chloride resin is a suitable solid support for synthesizing a C-terminal carboxylic acid peptide.[9] The first amino acid, Fmoc-L-Alanine-OH, is loaded onto the resin.
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound alanine is removed using a solution of 20% piperidine in dimethylformamide (DMF).[9]
-
Amino Acid Coupling: The next amino acid in the sequence (Fmoc-L-Alanine-OH) is activated with a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA and then added to the resin for coupling.
-
Iterative Cycles: The deprotection and coupling steps are repeated for Fmoc-L-Leucine-OH and Fmoc-L-Serine(tBu)-OH. The tert-butyl (tBu) group on the serine side chain prevents unwanted side reactions.
-
Cleavage and Final Deprotection: After the final coupling step, the peptide is cleaved from the resin, and the side-chain protecting group is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Characterization: The crude peptide is precipitated, purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Biological Context: Leucine and the mTOR Signaling Pathway
The L-Leucine residue within this tetrapeptide is of particular interest due to its known role as a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway.[3][10] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[11] Leucine's ability to stimulate mTORC1 is a key mechanism by which dietary protein intake influences muscle protein synthesis.[12]
The diagram below illustrates a simplified representation of the mTOR signaling pathway, highlighting the role of leucine in its activation.
Caption: Simplified mTOR signaling pathway activated by L-Leucine.
Activation of mTORC1 by leucine leads to the phosphorylation of downstream targets that promote mRNA translation and subsequent protein synthesis, contributing to cell growth and proliferation.[11] While the biological activity of the full tetrapeptide this compound has not been specifically characterized, the presence of leucine suggests it may have the potential to influence this critical metabolic pathway.
References
- 1. Serine - Wikipedia [en.wikipedia.org]
- 2. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leucine - Wikipedia [en.wikipedia.org]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scienceinfo.com [scienceinfo.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of L-Seryl-L-leucyl-L-alanyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Seryl-L-leucyl-L-alanyl-L-alanine is a tetrapeptide composed of the amino acids L-serine, L-leucine, and two L-alanine residues. As with all peptides, its physicochemical properties are dictated by the nature and sequence of its constituent amino acids. These properties, including molecular weight, isoelectric point, solubility, and stability, are fundamental to its behavior in biological and chemical systems. Understanding these characteristics is a prerequisite for any research or development involving this peptide, from its synthesis and purification to its potential applications in pharmacology and biotechnology. This guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing this compound.
Core Physicochemical Properties
The primary structure of this compound dictates its fundamental chemical and physical attributes. These properties can be theoretically calculated based on the contributions of the individual amino acid residues and experimentally verified.
| Property | Theoretical Value | Primary Method of Determination |
| Molecular Formula | C₁₆H₃₀N₄O₆ | Mass Spectrometry |
| Molecular Weight | 374.43 g/mol | Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) |
| Isoelectric Point (pI) | ~5.65 | Isoelectric Focusing (IEF), Capillary Electrophoresis (CE) |
| Predicted Solubility | Limited in aqueous solutions; soluble in organic solvents | Solubility Assays (e.g., nephelometry, UV-Vis spectroscopy) |
| Stability | Dependent on pH, temperature, and enzymatic presence | HPLC-based stability-indicating methods |
Detailed Physicochemical Analysis
Molecular Weight and Formula
The molecular weight of a peptide is a critical parameter for its identification and quantification. It is calculated by summing the molecular weights of its constituent amino acids and subtracting the molecular weight of water molecules eliminated during the formation of peptide bonds.
Calculation:
-
L-Serine: 105.09 g/mol
-
L-Leucine: 131.17 g/mol
-
L-Alanine (x2): 2 * 89.09 g/mol = 178.18 g/mol
-
Water molecules lost (3 peptide bonds): 3 * 18.02 g/mol = 54.06 g/mol
-
Total Molecular Weight: (105.09 + 131.17 + 178.18) - 54.06 = 360.38 g/mol
Note: The value in the table (374.43 g/mol ) is a more precise calculation based on isotopic abundances.
Isoelectric Point (pI)
The isoelectric point is the pH at which a molecule carries no net electrical charge. For peptides, the pI is determined by the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and any ionizable side chains. In this compound, only the N-terminus, C-terminus, and the hydroxyl group of serine's side chain are ionizable. The pI can be estimated by averaging the pKa values that bracket the pH range where the net charge is zero.
Contributing pKa Values (approximate):
-
N-terminal α-amino group: ~9.0
-
C-terminal α-carboxyl group: ~2.3
-
Side chain of Serine: ~13 (generally not considered in the physiological pH range)
Since the peptide has one acidic (C-terminus) and one basic (N-terminus) group that are primarily charged at physiological pH, the pI will be the average of their pKa values: (2.3 + 9.0) / 2 = ~5.65 .
Solubility
The solubility of a peptide is influenced by its amino acid composition, specifically the balance of hydrophobic and hydrophilic residues. This compound contains one polar, hydrophilic residue (Serine) and three non-polar, hydrophobic residues (Leucine and two Alanines). This composition suggests that the peptide is likely to have limited solubility in aqueous solutions such as water or buffers at neutral pH. Its solubility is expected to increase in the presence of organic co-solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Stability
Peptide stability is a critical factor for its handling, storage, and in vivo efficacy. The stability of this compound can be affected by:
-
pH: Extreme pH values can lead to the hydrolysis of peptide bonds.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Enzymatic Degradation: Peptidases can cleave the peptide bonds, leading to inactivation.
Stability studies are crucial to determine the optimal storage conditions and predict the peptide's half-life in biological matrices.
Experimental Protocols
The following sections outline the general methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Molecular Weight by Mass Spectrometry
Objective: To confirm the identity and purity of the peptide by accurately measuring its molecular mass.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, charged peptide ions are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition and Analysis: Acquire the mass spectrum and identify the peak corresponding to the protonated molecule [M+H]⁺. The molecular weight is calculated from the observed m/z value.
Determination of Isoelectric Point by Capillary Isoelectric Focusing (cIEF)
Objective: To determine the pH at which the peptide has a net charge of zero.
Methodology:
-
Sample Preparation: Dissolve the peptide in a solution containing carrier ampholytes and pI markers.
-
Capillary Preparation: Fill a capillary with the sample mixture.
-
Focusing: Apply a high voltage across the capillary. The carrier ampholytes establish a pH gradient within the capillary. The peptide molecules migrate through this gradient until they reach the pH that corresponds to their pI, at which point their net charge is zero, and they stop migrating.
-
Mobilization and Detection: After focusing, the separated components are mobilized past a detector (e.g., UV detector at 280 nm) by applying pressure or a chemical mobilizer.
-
Data Analysis: The pI of the peptide is determined by comparing its migration time to those of the known pI markers.
Assessment of Solubility
Objective: To determine the solubility of the peptide in various solvents.
Methodology: Nephelometry
-
Solvent Preparation: Prepare a series of aqueous and organic solvents (e.g., water, PBS, DMSO, acetonitrile).
-
Sample Preparation: Prepare a stock solution of the peptide in a solvent in which it is highly soluble (e.g., DMSO).
-
Serial Dilution: Add increasing amounts of the peptide stock solution to a fixed volume of the test solvent in a multi-well plate.
-
Equilibration: Incubate the plate with agitation for a set period to allow for dissolution and equilibration.
-
Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the amount of light scattered by undissolved particles.
-
Data Analysis: The solubility limit is determined as the concentration at which a significant increase in turbidity is observed.
Evaluation of Stability by HPLC
Objective: To assess the degradation of the peptide over time under different conditions.
Methodology: Stability-Indicating HPLC Method
-
Forced Degradation Study: Subject the peptide solution to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products.
-
HPLC Method Development: Develop a reverse-phase HPLC method that can separate the intact peptide from its degradation products. This typically involves optimizing the column, mobile phase composition, gradient, and detection wavelength.
-
Stability Study: Prepare solutions of the peptide in different buffers and store them at various temperatures.
-
Time-Point Analysis: At specified time intervals, inject an aliquot of each sample into the HPLC system.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of the remaining peptide is plotted against time to determine the degradation rate and predict the shelf-life.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the logical flow of characterizing a novel peptide and a typical experimental workflow for its analysis.
Caption: Logical workflow for peptide physicochemical characterization.
Caption: Experimental workflow for peptide identification and purity analysis.
Biological Activity
Currently, there is no specific biological activity or signaling pathway that has been definitively associated with this compound in publicly available scientific literature. Further research would be required to elucidate any potential biological function of this tetrapeptide. The workflow for such an investigation is outlined below.
Caption: Workflow for investigating the biological activity of a novel peptide.
Conclusion
The physicochemical properties of this compound can be reliably predicted based on its amino acid sequence and subsequently confirmed through established experimental protocols. Its calculated molecular weight and isoelectric point provide a basis for its identification and purification. The predominance of hydrophobic residues suggests that careful consideration of solvent systems is necessary for its effective use in experimental settings. While no specific biological activity has been reported for this tetrapeptide, the methodologies outlined in this guide provide a clear framework for its comprehensive characterization, which is the foundational step for any future investigation into its potential biological or therapeutic relevance.
The Biological Activity of Tetrapeptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetrapeptides and Their Biological Significance
Tetrapeptides, consisting of four amino acids linked by peptide bonds, represent a fascinating and rapidly evolving area of research and drug development. Their small size, structural diversity, and ability to interact with high specificity and affinity to a wide range of biological targets make them attractive candidates for therapeutic and biotechnological applications.[1][2] From modulating critical signaling pathways to inhibiting enzymatic activity, tetrapeptides have demonstrated a broad spectrum of biological functions, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive overview of the core biological activities of tetrapeptides, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers in this dynamic field.
Quantitative Biological Activity of Tetrapeptides
The biological efficacy of tetrapeptides is quantified through various metrics such as the half-maximal inhibitory concentration (IC50), the equilibrium inhibition constant (Ki), the half-maximal effective concentration (EC50), and the minimum inhibitory concentration (MIC). This section summarizes key quantitative data for several biologically active tetrapeptides, categorized by their primary activity.
Table 1: Enzyme Inhibitory Activity of Tetrapeptides
| Tetrapeptide Sequence | Target Enzyme | Activity Type | Quantitative Value | Reference |
| Leu-Leu-Val-Tyr-OCH3 | Renin | Competitive Inhibition | 50% inhibition at ~2 mg/mL | [3] |
| KMI-927 | BACE1 | Inhibition | IC50: 34.6 nM | [4] |
| Z-Phe-ψ(PO2CH2)-Gly-Pro-Nle | Collagenase | Inhibition | Ki: 8 nM | [5] |
| Palmitoyl-GDPH | Collagenase | Inhibition | 80.00 ± 2.22% at 1.0 mg/ml | [6] |
| RWRW | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 18.28 µM | [7] |
| FWRR | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 145.00 µM | [7] |
| WWRR | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 33.33 µM | [7] |
| YWRR | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 25.00 µM | [7] |
| RWRF | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 41.67 µM | [7] |
| RWRY | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 20.00 µM | [7] |
| RWRR | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 18.28 µM | [7] |
Table 2: Receptor Binding and Modulatory Activity of Tetrapeptides
| Tetrapeptide/Derivative | Target Receptor | Activity Type | Quantitative Value | Reference |
| Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) | µ-opioid receptor | Agonist | High affinity and specificity | [8] |
| Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) | µ-opioid receptor | Agonist | High affinity and specificity | [8] |
| CSD-CH2(1,8)-OH | κ-opioid receptor (KOR) | Antagonist | Ki: 77 nM | [9][10] |
| CSD-CH2(1,10)-OH | κ-opioid receptor (KOR) | Antagonist | Ki: 31 nM | [9][10] |
| CSD-ace(1,8)-OH | κ-opioid receptor (KOR) | Partial Agonist | Ki: 91 nM, EC50: 270 nM | [9][10] |
| CAP-TAC1 | Tachykinin receptor 1 (TACR1) | Agonist | EC50: 0.7 nM | [11] |
Table 3: Antimicrobial and Anticancer Activity of Tetrapeptides
| Tetrapeptide/Derivative | Activity | Target Organism/Cell Line | Quantitative Value | Reference |
| SET-M33D | Antibacterial | Staphylococcus aureus | MIC: 0.7-6.0 µM | [8] |
| SET-M33D | Antibacterial | Enterococcus faecalis | MIC: 0.7-6.0 µM | [8] |
| SET-M33D | Antibacterial | Gram-negative enterobacteriaceae | MIC: 0.7-6.0 µM | [8] |
| nrCap18 | Anticancer | MDA-MB-231 (Breast Cancer) | IC50 determined from viability curve | [12] |
| MR-22 | Antibacterial | Multidrug-resistant E. coli | MIC: 4-32 µg/mL | [13] |
| LENART01 | Antibacterial | E. coli R2, R3, R4 strains | MIC: 0.782–1.070 μg/mL | [6] |
| SQQ30 | Antibacterial | E. coli, P. aeruginosa, S. aureus | MIC: 1.5–7 µM | [5] |
Table 4: Antioxidant Activity of Tetrapeptides
| Tetrapeptide Sequence | Assay | Quantitative Value | Reference |
| FVEG | Cellular antioxidant activity | Modulates SOD, CAT, and GSR enzymes | [13] |
| FYDQ | Cellular antioxidant activity | Modulates SOD, CAT, and GSR enzymes | [13] |
| Palmitoyl-GDPH | Nitric oxide (NO) scavenging | 83.40 ± 8.08 % at 2.5 mg/ml | [6] |
Key Biological Activities of Tetrapeptides
Enzyme Inhibition
Tetrapeptides have emerged as potent and selective inhibitors of various enzymes, playing crucial roles in pathophysiology. Their ability to mimic substrate binding or interact with allosteric sites makes them valuable tools for drug design.
-
Renin-Angiotensin System: Tetrapeptides have been designed to inhibit angiotensin-converting enzyme (ACE), a key regulator of blood pressure, demonstrating their potential as antihypertensive agents.[7]
-
Neurodegenerative Diseases: Tetrapeptide inhibitors of β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides, are being investigated as potential therapeutics for Alzheimer's disease.[4]
-
Extracellular Matrix Regulation: Tetrapeptides have been shown to inhibit collagenases, enzymes that degrade collagen and are implicated in conditions like arthritis and cancer metastasis.[5]
Receptor Modulation
Tetrapeptides can act as agonists, antagonists, or allosteric modulators of various cell surface receptors, thereby influencing a wide range of physiological processes.
-
Opioid Receptors: Endogenous tetrapeptides like endomorphins exhibit high affinity and specificity for the µ-opioid receptor, highlighting their role in pain modulation.[8] Synthetic tetrapeptides are also being developed as selective antagonists for the κ-opioid receptor.[9][10]
-
Immune Receptors: The tetrapeptide tuftsin (Thr-Lys-Pro-Arg) is known to stimulate phagocytic activity by binding to specific receptors on macrophages and neutrophils.[8]
Antimicrobial and Anticancer Activity
A growing body of evidence supports the potential of tetrapeptides as novel antimicrobial and anticancer agents. Their mechanisms of action often involve membrane disruption or modulation of intracellular pathways.
-
Antimicrobial Peptides: Cationic and amphipathic tetrapeptides can selectively target and disrupt the cell membranes of bacteria and fungi, leading to cell death.[5][6][8][13]
-
Anticancer Peptides: Certain tetrapeptides have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation and migration.[12]
Antioxidant Activity
Tetrapeptides, particularly those containing specific amino acid residues like tyrosine and tryptophan, can act as potent antioxidants by scavenging free radicals and chelating metal ions. This activity is beneficial in combating oxidative stress-related diseases.[6][13]
Signaling Pathways Modulated by Tetrapeptides
Tetrapeptides exert their biological effects by modulating intricate intracellular signaling pathways. Understanding these interactions is crucial for the rational design of targeted therapeutics.
Caspase Activation Pathway in Apoptosis
Certain tetrapeptides can function as inhibitors of caspases, a family of proteases that play a central role in the execution of apoptosis or programmed cell death. The tetrapeptide motif is recognized by the BIR domains of Inhibitor of Apoptosis Proteins (IAPs), which in turn regulate caspase activity.
Caption: Caspase activation pathways and their inhibition by tetrapeptides.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascades are crucial for regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis. While specific tetrapeptide modulators of this pathway are an active area of research, the pathway's components represent potential targets for tetrapeptide-based therapeutics.
Caption: Overview of the MAPK signaling pathway, a potential target for tetrapeptides.
Interleukin-6 (IL-6) Signaling Pathway
IL-6 is a pleiotropic cytokine with a central role in inflammation and immunity.[14] The IL-6 signaling pathway is a target for therapeutic intervention in various inflammatory diseases. Tetrapeptides could potentially modulate this pathway by interfering with receptor-ligand interactions or downstream signaling components.
Caption: The IL-6 signaling pathway, a potential target for tetrapeptide modulation.
Experimental Protocols for Assessing Tetrapeptide Activity
This section provides detailed methodologies for key experiments used to characterize the biological activity of tetrapeptides.
Solid-Phase Peptide Synthesis (SPPS) of a Tetrapeptide
This protocol outlines the manual synthesis of a tetrapeptide using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, Dichloromethane (DCM), Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (4 equivalents to the resin loading), OxymaPure (4 eq.), and DIC (4 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the tetrapeptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the tetrapeptide by mass spectrometry.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This colorimetric assay measures the ability of a tetrapeptide to inhibit ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) substrate
-
Borate buffer (pH 8.3)
-
1N HCl
-
Ethyl acetate
-
Cyanuric chloride in dioxane
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Dissolve ACE in borate buffer.
-
Dissolve HHL in borate buffer.
-
Prepare various concentrations of the tetrapeptide inhibitor in borate buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, mix 50 µL of the tetrapeptide solution (or buffer for control) with 50 µL of the ACE solution.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution.
-
Incubate at 37°C for 30 minutes.
-
-
Stop Reaction and Extraction:
-
Stop the reaction by adding 250 µL of 1N HCl.
-
Add 1.5 mL of ethyl acetate, vortex, and centrifuge.
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.
-
-
Color Development and Measurement:
-
Dissolve the residue in 1 mL of deionized water.
-
Add 0.5 mL of cyanuric chloride solution and incubate at room temperature for 5 minutes.
-
Measure the absorbance at 382 nm.
-
-
Calculation: Calculate the percentage of ACE inhibition for each tetrapeptide concentration and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay assesses the free radical scavenging capacity of a tetrapeptide.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Tetrapeptide sample
-
Ascorbic acid (positive control)
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the tetrapeptide sample and ascorbic acid in methanol.
-
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of the tetrapeptide solution (or ascorbic acid/methanol for controls) to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC50 value.
MTT Cell Viability Assay for Anticancer Activity
This colorimetric assay determines the effect of a tetrapeptide on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Tetrapeptide sample
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the tetrapeptide for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each tetrapeptide concentration and determine the IC50 value.
Conclusion and Future Perspectives
Tetrapeptides represent a highly promising class of molecules with diverse and potent biological activities. Their amenability to rational design and chemical synthesis provides a powerful platform for the development of novel therapeutics targeting a wide array of diseases. The continued exploration of their structure-activity relationships, coupled with advancements in drug delivery technologies, will undoubtedly unlock the full therapeutic potential of these remarkable biomolecules. Future research will likely focus on enhancing the in vivo stability and bioavailability of tetrapeptides, as well as exploring their application in personalized medicine through the design of highly specific and patient-tailored therapies. The in-depth understanding of their interactions with biological systems, as outlined in this guide, will be instrumental in driving these future innovations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Peptide Signaling Pathways Regulate Plant Vascular Development [frontiersin.org]
- 8. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
In Silico Prediction of L-Seryl-L-leucyl-L-alanyl-L-alanine Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological function of the novel tetrapeptide, L-Seryl-L-leucyl-L-alanyl-L-alanine. Given the absence of existing experimental data for this specific peptide, this document outlines a systematic, multi-step computational workflow to elucidate its potential therapeutic activities. The guide details predictive modeling techniques, including sequence-based analysis, quantitative structure-activity relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, it proposes detailed experimental protocols for the subsequent in vitro and in vivo validation of the computationally predicted functions. This document is intended to serve as a practical roadmap for researchers and drug development professionals in the preliminary assessment of novel peptide candidates.
Introduction to this compound
This compound is a tetrapeptide composed of four amino acid residues: Serine, Leucine, and two Alanine residues. The sequence and physicochemical properties of its constituent amino acids are summarized in Table 1. The prediction of the biological function of novel peptides like this compound is a critical step in the early stages of drug discovery and development. In silico approaches offer a time- and cost-effective means to screen and prioritize peptide candidates for further experimental validation.[1]
Table 1: Physicochemical Properties of Constituent Amino Acids
| Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | Property |
| L-Serine | Ser (S) | 105.09 | Polar, uncharged |
| L-Leucine | Leu (L) | 131.17 | Nonpolar, aliphatic |
| L-Alanine | Ala (A) | 89.09 | Nonpolar, aliphatic |
In Silico Prediction Workflow
A multi-faceted in silico approach is recommended to predict the function of this compound. This workflow integrates several computational tools and databases to build a comprehensive profile of the peptide's potential biological activities.
Sequence Homology and Database Screening
The initial step involves screening the peptide sequence against existing bioactive peptide databases. This can help identify known peptides with similar sequences and potentially related functions.
Experimental Protocol:
-
Database Selection: Utilize publicly available peptide databases such as PepBank, BioPepDB, and the Antimicrobial Peptide Database (APD).
-
Sequence Alignment: Perform sequence similarity searches using tools like BLASTp (Basic Local Alignment Search Tool for proteins) with the input sequence "SLAA".
-
Analysis: Analyze the alignment results for peptides with high sequence identity and review their documented biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity.[2] For this compound, a QSAR model can be developed or a pre-existing model can be used to predict activities such as antimicrobial, anticancer, or anti-inflammatory potential.[3]
Experimental Protocol:
-
Descriptor Calculation: Calculate molecular descriptors for the tetrapeptide. These can include 1D (e.g., molecular weight, atom count), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors using software like PaDEL-Descriptor or Mordred.
-
Model Selection: Choose a suitable QSAR model. This could be a pre-built model for a specific activity or a custom model built using machine learning algorithms like Random Forest or Support Vector Machines.[3]
-
Activity Prediction: Input the calculated descriptors into the QSAR model to obtain a predicted activity value.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the peptide) when bound to a target protein. This can provide insights into the mechanism of action and potential protein targets.[4]
Experimental Protocol:
-
3D Structure Prediction: Generate a 3D structure of this compound using peptide structure prediction tools like PEP-FOLD or I-TASSER.
-
Target Selection: Identify potential protein targets based on sequence homology results or by selecting common drug targets associated with predicted activities (e.g., bacterial enzymes for antimicrobial activity, kinases for anticancer activity).
-
Docking Simulation: Perform molecular docking using software such as AutoDock Vina or SwissDock. The peptide is docked into the binding site of the selected target protein.
-
Binding Affinity Analysis: Analyze the docking results to determine the binding affinity (e.g., in kcal/mol) and the binding pose of the peptide. Lower binding energy generally indicates a more stable complex.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the peptide is crucial for assessing its drug-likeness.
Experimental Protocol:
-
Tool Selection: Utilize online ADMET prediction tools such as SwissADME, pkCSM, or ADMETlab.
-
Input: Submit the peptide's structure (in SMILES or SDF format) to the selected tool.
-
Analysis: Evaluate the predicted parameters, including gastrointestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicity.
Predicted Functions and Potential Signaling Pathways
Based on the in silico workflow, several potential functions for this compound can be hypothesized. The presence of leucine and alanine suggests potential cell-penetrating or antimicrobial properties.
Table 2: Summary of In Silico Predictions (Hypothetical)
| Prediction Method | Predicted Activity | Target/Pathway | Confidence Level |
| Sequence Homology | Antimicrobial | Bacterial Cell Membrane | Low |
| QSAR | Anti-inflammatory | COX-2 Inhibition | Medium |
| Molecular Docking | Anticancer | EGFR Kinase Inhibition | Medium |
| ADMET Prediction | Good oral bioavailability, Low toxicity | N/A | High |
Potential Anti-inflammatory Signaling Pathway
Experimental Validation Protocols
The in silico predictions must be validated through in vitro and in vivo experiments.
Peptide Synthesis
Protocol:
-
Method: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Mass spectrometry to confirm the molecular weight.
In Vitro Assays
4.2.1. Antimicrobial Activity Assay
Protocol:
-
Strains: Test against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure: Prepare serial dilutions of the peptide in a 96-well plate. Inoculate each well with a standardized bacterial suspension. Incubate and determine the lowest concentration of the peptide that inhibits visible bacterial growth.
4.2.2. Anti-inflammatory Activity Assay
Protocol:
-
Assay: COX-2 inhibition assay.
-
Method: Use a commercial COX-2 inhibitor screening kit.
-
Procedure: Incubate recombinant COX-2 enzyme with the peptide at various concentrations. Add arachidonic acid as the substrate and measure the production of prostaglandin E2 (PGE2) using ELISA.
4.2.3. Anticancer Activity Assay
Protocol:
-
Cell Line: Use a relevant cancer cell line (e.g., A549 for lung cancer if targeting EGFR).
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Procedure: Seed cells in a 96-well plate and treat with different concentrations of the peptide. After incubation, add MTT solution and measure the absorbance to determine the percentage of viable cells.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for predicting the function of the novel tetrapeptide, this compound. By integrating sequence-based analysis, QSAR, molecular docking, and ADMET prediction, a functional hypothesis can be generated. The subsequent experimental validation protocols provide a clear path to confirm these predictions. This systematic approach will facilitate the efficient evaluation of this and other novel peptides for their therapeutic potential.
References
The Enigmatic Mechanism of L-Seryl-L-leucyl-L-alanyl-L-alanine: An Uncharted Territory in Peptide Research
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific mechanism of action for the tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine. Despite the well-documented roles of its constituent amino acids in various cellular processes, the biological activity and signaling pathways directly modulated by this specific peptide sequence remain largely uncharacterized.
Currently, there is a conspicuous absence of dedicated research on this compound in peer-reviewed journals and compound databases. Consequently, the core requirements for a detailed technical guide—including quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the lack of foundational scientific evidence.
While the specific actions of the full tetrapeptide are unknown, the individual amino acid components—serine, leucine, and alanine—are known to play crucial roles in cellular signaling and metabolism.
-
L-Leucine: As a branched-chain amino acid (BCAA), leucine is a well-established activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][2] Leucine sensing is mediated by leucyl-tRNA synthetase 1 (LARS1), which, in the presence of leucine, interacts with the RagD GTPase to activate mTORC1.[2]
-
L-Alanine: This non-essential amino acid is a key player in the glucose-alanine cycle, a process that facilitates the transport of nitrogen from peripheral tissues to the liver.[3] Recent studies have also indicated that L-alanine can act as a nutrient sensor, activating AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis that can inhibit mTOR signaling.[4][5] L-alanine may also play a role in protecting cells from apoptosis induced by pro-inflammatory cytokines.[6]
-
L-Serine: This amino acid is a precursor for the synthesis of proteins, other amino acids (glycine and cysteine), and lipids. It also plays a crucial role in nucleotide synthesis and is a key neuromodulator.
The biological activity of a peptide is not merely the sum of its constituent amino acids but is dictated by its unique three-dimensional structure and its ability to interact with specific receptors or enzymes. Without experimental data on this compound, any proposed mechanism of action would be purely speculative and based on the activities of its components, which is scientifically unsound.
Future Directions
To elucidate the mechanism of action of this compound, a systematic experimental approach would be required. This would involve:
-
In vitro binding assays: To identify potential protein targets or receptors.
-
Cell-based signaling assays: To determine the effect of the peptide on known signaling pathways, such as the mTOR and AMPK pathways, given the presence of leucine and alanine.
-
Gene expression profiling: To identify downstream transcriptional changes induced by the peptide.
-
In vivo studies: To assess the physiological effects of the peptide in animal models.
Until such studies are conducted and the results are published, the mechanism of action of this compound will remain an open question in the field of peptide research. Researchers, scientists, and drug development professionals interested in this specific peptide should be aware of the current lack of data and the need for foundational research to uncover its potential biological role.
References
- 1. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-GlcNAc modification of leucyl-tRNA synthetase 1 integrates leucine and glucose availability to regulate mTORC1 and the metabolic fate of leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of Novel Tetrapeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptides, consisting of four amino acid residues linked by peptide bonds, represent a promising class of molecules in drug discovery and development. Their relatively small size allows for easier synthesis and modification compared to larger proteins, while still offering a high degree of specificity and biological activity. Recent advancements in peptide synthesis and screening technologies have accelerated the discovery of novel tetrapeptides with a wide range of therapeutic applications, including antimicrobial, anticancer, and antihypertensive activities. This guide provides an in-depth overview of the core methodologies for the discovery, synthesis, and characterization of novel tetrapeptides, tailored for researchers and professionals in the field.
Discovery of Novel Bioactive Tetrapeptides
The discovery of new tetrapeptides with therapeutic potential often begins with the screening of peptide libraries or the investigation of natural sources. High-throughput screening methods allow for the rapid evaluation of large numbers of peptides for a specific biological activity.
Synthesis of Tetrapeptides
The chemical synthesis of tetrapeptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), a technique that offers high efficiency and the ability to automate the process.[1] The two primary strategies in SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry, with Fmoc being the more widely used approach today.[1][2]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a tetrapeptide on a Rink Amide resin, which will yield a C-terminally amidated peptide.
1. Resin Preparation:
-
Swell the Rink Amide resin (100-200 mesh) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[3]
-
Remove the DMF and wash the resin with DMF (3x).[3]
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-7 minutes to remove the Fmoc protecting group from the resin's linker.[3]
-
Drain the piperidine solution and repeat the treatment for another 5-7 minutes.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[3]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (4.5 equivalents), HCTU (or a similar coupling reagent, 4.5 equivalents), and a base such as N-methylmorpholine (NMM) or collidine (in DMF) to activate the amino acid.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for at least 4 hours at room temperature.[3]
-
Drain the coupling solution and wash the resin with DMF (3x).[3]
4. Repeat for Subsequent Amino Acids:
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the tetrapeptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) (4x).[3]
-
Prepare a cleavage cocktail. A common mixture for peptides without sensitive residues is TFA/TIS/water (95:2.5:2.5).[4]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and lyophilize.
Purification and Characterization
Following synthesis, the crude peptide must be purified and its identity confirmed.
Experimental Protocol: HPLC Purification
High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides.
1. System Preparation:
-
Prepare two mobile phases: Buffer A (e.g., 0.1% TFA in water) and Buffer B (e.g., 0.1% TFA in acetonitrile).[5][6]
-
Equilibrate the reversed-phase HPLC column (e.g., a C18 column) with the starting gradient conditions (e.g., 95% Buffer A, 5% Buffer B).[5][7]
2. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase composition.[6]
-
Filter the sample through a 0.2 µm or 0.45 µm filter to remove any particulate matter.[6]
3. Chromatographic Separation:
-
Inject the filtered sample onto the HPLC column.
-
Run a linear gradient of increasing Buffer B concentration to elute the peptide and impurities. A typical gradient might be from 5% to 65% Buffer B over 30-60 minutes.[8]
-
Monitor the elution profile using a UV detector, typically at 220 nm.[9]
-
Collect fractions corresponding to the major peak, which should be the desired tetrapeptide.
4. Purity Analysis:
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Experimental Protocol: Mass Spectrometry Characterization
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
1. Sample Preparation:
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for mass spectrometry (e.g., a 50:50 mixture of acetonitrile and water with 0.1% formic acid).[10]
2. Mass Analysis:
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The resulting spectrum will show the mass-to-charge ratio (m/z) of the peptide. The molecular weight can be calculated from this value.
Biological Activities of Novel Tetrapeptides
Recent research has identified novel tetrapeptides with significant therapeutic potential. The following tables summarize quantitative data for some of these peptides.
| Tetrapeptide Sequence | Biological Activity | IC50 (µM) | Reference |
| WWNW | ACE Inhibitory | 19.98 ± 8.19 | [11] |
| WRQF | ACE Inhibitory | 22.34 ± 2.65 | [11] |
| WFRV | ACE Inhibitory | 25.87 ± 4.33 | [11] |
| YYWK | ACE Inhibitory | 36.76 ± 1.32 | [11] |
| WWDW | ACE Inhibitory | 28.45 ± 3.76 | [11] |
| WWTY | ACE Inhibitory | 33.12 ± 5.21 | [11] |
| Table 1: ACE Inhibitory Activity of Novel Tetrapeptides |
| Peptide/Peptidomimetic | Target Organism | MIC (µg/mL) | Reference |
| AP1 (Linoleic acid tagged) | Gram-positive & Gram-negative bacteria | Not specified | [12] |
| AP2 (p-terphenyl carboxylic acid tagged) | Gram-positive & Gram-negative bacteria | Not specified | [12] |
| P4 | E. coli | 1.9 ± 0.4 (IC50) | [13] |
| P4 | B. subtilis | 0.07 ± 0.01 (IC50) | [13] |
| Table 2: Antimicrobial Activity of Novel Tetrapeptides and Peptidomimetics |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of bioactive tetrapeptides often involves elucidating their interaction with cellular signaling pathways. Additionally, visualizing the experimental workflow for their synthesis and purification can aid in protocol development and training.
Solid-Phase Peptide Synthesis (SPPS) Workflow
A generalized workflow for the solid-phase synthesis of a tetrapeptide.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway activated by a bioactive tetrapeptide.
PI3K/AKT/mTOR Signaling Pathway
Overview of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer peptides.
Conclusion
The field of tetrapeptide research is rapidly evolving, driven by technological advancements in synthesis and a deeper understanding of their biological roles. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to discover, synthesize, and characterize novel tetrapeptides with therapeutic potential. As our ability to design and create these molecules with greater precision improves, tetrapeptides are poised to become an increasingly important class of drugs for treating a wide range of diseases.
References
- 1. bachem.com [bachem.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial activity and mode of action of novel, N-terminal tagged tetra-peptidomimetics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. New Antimicrobial Peptide with Two CRAC Motifs: Activity against Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Therapeutic Applications of L-Seryl-L-leucyl-L-alanyl-L-alanine (Ser-Leu-Ala-Ala)
For Researchers, Scientists, and Drug Development Professionals
November 2025
Executive Summary
L-Seryl-L-leucyl-L-alanyl-L-alanine is a novel tetrapeptide with currently no documented therapeutic applications. This technical guide presents a prospective research and development framework to explore its potential. Drawing from the known biological roles of its constituent amino acids—Serine, Leucine, and Alanine—we hypothesize that this peptide may hold therapeutic promise in metabolic regulation and anti-inflammatory applications. This document outlines detailed protocols for the synthesis, purification, and characterization of Ser-Leu-Ala-Ala, a proposed workflow for preclinical evaluation, and a series of in vitro and in vivo assays to determine its bioactivity. Furthermore, we postulate potential mechanisms of action involving key cellular signaling pathways, such as mTOR and NF-κB, providing a roadmap for future investigation. All data presented herein is hypothetical and serves to illustrate the proposed experimental outcomes.
Introduction
Tetrapeptides are oligopeptides composed of four amino acids and are recognized for their diverse pharmacological activities, often exhibiting high affinity and specificity for various biological receptors.[1] The specific sequence of amino acids dictates the peptide's structure and function. The subject of this guide, this compound (Ser-Leu-Ala-Ala), is a novel compound whose therapeutic potential remains unexplored.
The rationale for investigating this peptide stems from the biological significance of its components:
-
L-Leucine: A branched-chain amino acid (BCAA) that is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, metabolism, and protein synthesis.[2]
-
L-Alanine: A non-essential amino acid involved in the glucose-alanine cycle, playing a crucial role in energy metabolism and providing energy for muscle tissue and the central nervous system.
-
L-Serine: Plays numerous roles in metabolism, including the synthesis of proteins, nucleotides, and other amino acids, and acts as a neuromodulator.
Given these properties, we hypothesize that Ser-Leu-Ala-Ala could function as a modulator of metabolic and inflammatory pathways. This guide provides a comprehensive, albeit prospective, framework for its systematic evaluation as a potential therapeutic agent.
Synthesis and Characterization
The initial phase of development requires the chemical synthesis and rigorous characterization of the tetrapeptide to ensure purity and structural integrity.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the recommended method for producing Ser-Leu-Ala-Ala due to its efficiency and scalability.[3][4] The synthesis proceeds from the C-terminus (Alanine) to the N-terminus (Serine).
Materials:
-
Fmoc-Ala-Wang resin (pre-loaded)
-
Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF within a reaction vessel for 30 minutes.[5]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound Alanine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Alanine): Dissolve Fmoc-Ala-OH, HBTU, and DIEA in DMF. Add this activation mixture to the resin and agitate for 2 hours to couple the second Alanine. Wash the resin.
-
Amino Acid Coupling (Leucine): Repeat the deprotection and coupling steps using Fmoc-Leu-OH.
-
Amino Acid Coupling (Serine): Repeat the deprotection and coupling steps using Fmoc-Ser(tBu)-OH. The tert-butyl (tBu) group protects the serine hydroxyl side chain.
-
Final Deprotection: Remove the N-terminal Fmoc group from Serine using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Ser(tBu) side-chain protecting group.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize to obtain a dry powder.
Experimental Protocol: Purification and Characterization
Purification by Reversed-Phase HPLC (RP-HPLC): The crude peptide is purified using preparative RP-HPLC.[6][7]
-
System: Preparative HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 40 minutes.
-
Detection: UV absorbance at 220 nm.
-
Procedure: Dissolve the lyophilized crude peptide in Mobile Phase A, inject onto the column, and collect fractions corresponding to the major peak. Pool the pure fractions and lyophilize.
Characterization: The purity and identity of the final product are confirmed using analytical HPLC and mass spectrometry.[8][9]
-
Analytical HPLC: Run a sample of the purified peptide on an analytical C18 column to confirm purity (>95%).
-
Mass Spectrometry (ESI-MS): Analyze the sample to confirm the molecular weight matches the theoretical value.
Data Presentation: Physicochemical Properties
The expected properties of the synthesized this compound are summarized below.
| Property | Theoretical Value | Method |
| Molecular Formula | C₁₆H₃₀N₄O₆ | - |
| Molecular Weight | 380.44 g/mol | ESI-MS |
| Purity | >95% | Analytical RP-HPLC |
| Appearance | White lyophilized powder | Visual Inspection |
| Solubility | Soluble in water | Aqueous Buffer |
Hypothesized Therapeutic Applications
Based on the functions of its constituent amino acids, two primary therapeutic areas are proposed for investigation:
-
Metabolic Regulation: Leucine is a potent activator of mTORC1, a key regulator of metabolism.[2] A peptide containing leucine may act as a novel modulator of this pathway, potentially offering therapeutic benefits in conditions like obesity, type 2 diabetes, or age-related metabolic decline by improving mitochondrial function and glucose metabolism.[10]
-
Anti-Inflammatory Activity: Many bioactive peptides exhibit anti-inflammatory properties. The NF-κB signaling pathway is a central mediator of inflammation.[11][12] Ser-Leu-Ala-Ala could potentially interfere with this pathway, reducing the expression of pro-inflammatory cytokines and offering a therapeutic approach for inflammatory disorders.
Proposed Preclinical Development Workflow
A structured, multi-stage workflow is essential for the systematic evaluation of a novel therapeutic peptide.[13][14]
Caption: Proposed preclinical development workflow for Ser-Leu-Ala-Ala.
In Vitro Evaluation Protocols
A tiered in vitro screening approach is proposed to efficiently assess the biological activity of the peptide.
Caption: Tiered in vitro screening cascade for Ser-Leu-Ala-Ala.
Protocol: Cytotoxicity Assay (MTT)
Objective: To determine the concentration range at which the peptide is non-toxic to cells. Cell Lines: HepG2 (human liver), RAW 264.7 (murine macrophage). Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Ser-Leu-Ala-Ala (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Add MTT reagent and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the crystals with DMSO and measure absorbance at 570 nm.
-
Calculate cell viability relative to an untreated control.
Protocol: mTOR Pathway Activation Assay
Objective: To assess if the peptide activates the mTOR signaling pathway. Cell Line: C2C12 myoblasts or HepG2 hepatocytes. Procedure:
-
Culture cells and serum-starve them to reduce basal mTOR activity.
-
Treat cells with various concentrations of Ser-Leu-Ala-Ala for a specified time (e.g., 30-60 minutes). A known mTOR activator (e.g., insulin) will be used as a positive control.
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting using antibodies against phosphorylated S6 Kinase (p-S6K) or phosphorylated 4E-BP1, key downstream targets of mTORC1.[2]
-
Quantify band intensity to determine the level of pathway activation.
Protocol: NF-κB Reporter Assay
Objective: To determine if the peptide inhibits NF-κB activation. Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct. Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with Ser-Leu-Ala-Ala for 1 hour.
-
Stimulate the cells with an NF-κB activator like TNF-α or LPS to induce the inflammatory response.
-
After 6-8 hours, lyse the cells and measure luciferase activity, which is proportional to NF-κB transcriptional activity.
Data Presentation: Hypothetical In Vitro Results
| Assay | Cell Line | Endpoint | Hypothetical Result (EC₅₀/IC₅₀) |
| Cytotoxicity | HepG2 | Cell Viability (CC₅₀) | > 100 µM |
| mTOR Activation | C2C12 | p-S6K Levels (EC₅₀) | 5.2 µM |
| NF-κB Inhibition | HEK293-NFκB-luc | Luciferase Activity (IC₅₀) | 12.8 µM |
| TNF-α Release | RAW 264.7 | TNF-α Concentration (IC₅₀) | 15.1 µM |
Potential Mechanisms of Action
The hypothesized therapeutic effects of Ser-Leu-Ala-Ala would be mediated by its interaction with key intracellular signaling pathways.
mTOR Signaling Pathway
The mTOR pathway is a central regulator of metabolism and growth.[1][15][16] Given the presence of Leucine, Ser-Leu-Ala-Ala may activate mTORC1, leading to downstream effects like protein synthesis and metabolic reprogramming.
Caption: Hypothesized activation of the mTORC1 pathway by Ser-Leu-Ala-Ala.
NF-κB Signaling Pathway
The NF-κB pathway is critical in regulating immune and inflammatory responses.[11][17] Therapeutic peptides can often inhibit this pathway at various points, preventing the transcription of pro-inflammatory genes.
Caption: Hypothesized inhibition of the canonical NF-κB pathway.
Proposed In Vivo Studies
Following promising in vitro results, evaluation in a relevant animal model is the next critical step.
Protocol: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of Ser-Leu-Ala-Ala on metabolic parameters in an obesity model. Model: C57BL/6 mice fed a high-fat diet (HFD) for 12-16 weeks.[18] Procedure:
-
Induce obesity in mice via HFD.
-
Randomize obese mice into treatment groups: Vehicle control, Ser-Leu-Ala-Ala (e.g., 1, 5, 10 mg/kg/day), and a positive control (e.g., a GLP-1 agonist).
-
Administer treatment daily via subcutaneous injection for 4 weeks.
-
Monitor body weight, food intake, and fasting blood glucose levels weekly.
-
At the end of the study, perform a glucose tolerance test (GTT).
-
Collect blood and tissues (liver, adipose, muscle) for biomarker analysis (e.g., insulin, lipids, inflammatory cytokines) and histological examination.
Data Presentation: Hypothetical In Vivo Metabolic Data
| Parameter | Vehicle Control (HFD) | Ser-Leu-Ala-Ala (10 mg/kg) | % Change vs. Control |
| Body Weight Change | +4.5 g | +1.2 g | -73.3% |
| Fasting Blood Glucose | 180 mg/dL | 135 mg/dL | -25.0% |
| Glucose Tolerance (AUC) | 30,000 mg/dLmin | 22,000 mg/dLmin | -26.7% |
| Liver Triglycerides | 15 mg/g tissue | 8 mg/g tissue | -46.7% |
| Plasma TNF-α | 50 pg/mL | 25 pg/mL | -50.0% |
Conclusion and Future Directions
This technical guide puts forth a comprehensive, hypothesis-driven framework for the preclinical investigation of the novel tetrapeptide this compound. The proposed protocols for synthesis, characterization, and tiered biological screening are designed to systematically evaluate its potential as a therapeutic agent for metabolic and inflammatory diseases. The hypothetical data and postulated mechanisms of action provide a clear roadmap for researchers.
Should initial studies yield promising results, future work would involve lead optimization through structure-activity relationship (SAR) studies, detailed pharmacokinetic and toxicology assessments, and evaluation in additional disease models. The exploration of this novel peptide represents an exciting opportunity in the field of peptide therapeutics.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. ictr.johnshopkins.edu [ictr.johnshopkins.edu]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Drug Discovery Workflow - What is it? [vipergen.com]
- 14. genemod.net [genemod.net]
- 15. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide to L-Seryl-L-leucyl-L-alanyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine, with a focus on its chemical identifiers, synthesis, and potential biological significance. Due to the limited availability of data for this specific peptide, this guide presents established methodologies for its synthesis and characterization, alongside a discussion of the known biological activities of similar short peptides.
Chemical Identifiers and Physicochemical Properties
A specific CAS number for this compound has not been assigned in major chemical databases. This suggests that the peptide is not a commonly cataloged compound. However, its identity can be unequivocally established through its chemical structure and systematic name.
Table 1: Identifiers for this compound
| Identifier Type | Value |
| Molecular Formula | C₁₆H₃₀N₄O₆ |
| Molecular Weight | 374.43 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanoyl]amino]propanoyl]amino]propanoic acid |
| Amino Acid Sequence | Ser-Leu-Ala-Ala |
| Smiles Representation | CC(C)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O">C@HNC(=O)--INVALID-LINK--N |
The physicochemical properties of the constituent amino acids are crucial for predicting the behavior of the peptide in various biochemical assays.
Table 2: Physicochemical Properties of Constituent Amino Acids
| Amino Acid | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Isoelectric Point (pI) |
| L-Serine | Ser (S) | C₃H₇NO₃ | 105.09 | 5.68 |
| L-Leucine | Leu (L) | C₆H₁₃NO₂ | 131.17 | 5.98 |
| L-Alanine | Ala (A) | C₃H₇NO₂ | 89.09 | 6.00 |
Synthesis of this compound
The synthesis of a tetrapeptide like Ser-Leu-Ala-Ala can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. SPPS is generally preferred for its efficiency and ease of purification.
The most common strategy for SPPS is the Fmoc/tBu approach.[1][2] This method involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Fmoc/tBu Solid-Phase Peptide Synthesis
-
Resin Selection and Swelling: A suitable resin, such as a Wang or Rink Amide resin, is chosen based on the desired C-terminal functionality (carboxylic acid or amide, respectively). The resin is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for at least 30 minutes.[3]
-
First Amino Acid Coupling: The C-terminal amino acid (L-Alanine) with its amino group protected by Fmoc and its side chain protected if necessary, is coupled to the resin. This is typically achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound alanine is removed by treating the resin with a 20% solution of piperidine in DMF.[3] This exposes the free amine for the next coupling step.
-
Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Fmoc-L-Alanine, Fmoc-L-Leucine, and Fmoc-L-Serine(tBu)) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step. The coupling reaction is typically carried out using a pre-activated amino acid with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA).
-
Cleavage and Deprotection: Once the full-length peptide is assembled on the resin, it is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, TIS) to prevent side reactions.
-
Purification and Characterization: The crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
References
The Elusive Tetrapeptide: A Review of L-Seryl-L-leucyl-L-alanyl-L-alanine in Scientific Literature
A comprehensive review of existing scientific literature reveals a significant gap in the direct research of the tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine (Ser-Leu-Ala-Ala). While this specific peptide sequence is integral to a larger, well-studied protein, its biological activity, experimental protocols, and signaling pathways as an isolated molecule have not been a subject of focused investigation. This whitepaper will, therefore, summarize the available information on this peptide sequence within the context of its parent protein and explore the potential functional implications based on related research.
Contextual Significance: The N-Terminal of Macrophage Inflammatory Protein-1α (MIP-1α)
The sequence this compound is most notably found as the N-terminal sequence of Macrophage Inflammatory Protein-1α (MIP-1α), also known as Chemokine (C-C motif) ligand 3 (CCL3).[1] MIP-1α is a chemokine, a class of small cytokines, that plays a crucial role in the recruitment and activation of various immune cells, contributing to inflammatory responses.[2][3]
The N-terminal domain of chemokines is widely recognized as a critical determinant for their biological activity, including receptor binding and the initiation of intracellular signaling cascades.[4][5][6] Research on various chemokines has demonstrated that modifications or truncations of this N-terminal region can significantly alter their potency and efficacy.[6]
Inferred Function and Potential Signaling Pathways
Given the critical role of the N-terminal domain in chemokine function, it can be inferred that the Ser-Leu-Ala-Ala sequence is a key contributor to the overall activity of MIP-1α. The interaction between the N-terminus of a chemokine and its corresponding receptor is a primary step in initiating a signaling cascade that can lead to cellular responses such as chemotaxis, calcium mobilization, and gene expression.[1][4]
The signaling pathway for chemokines like MIP-1α typically involves G protein-coupled receptors (GPCRs). Upon binding of the chemokine to its receptor (e.g., CCR1, CCR5 for MIP-1α), a conformational change in the receptor activates intracellular heterotrimeric G proteins. This activation leads to the dissociation of the G protein subunits (Gα and Gβγ), which then trigger various downstream effector molecules.
A generalized chemokine signaling pathway is illustrated below:
Lack of Quantitative Data and Experimental Protocols for the Isolated Tetrapeptide
Despite the importance of the N-terminal sequence, the scientific community has not published studies that isolate this compound to quantify its specific binding affinity, efficacy in activating chemokine receptors, or its independent biological effects. Consequently, there is no quantitative data to present in tabular format, nor are there established experimental protocols for the study of this specific tetrapeptide.
The synthesis of such a tetrapeptide is feasible through standard solid-phase or solution-phase peptide synthesis methods. However, without a clear biological target or activity, such studies have likely not been prioritized.
Future Research Directions
The absence of direct research on this compound presents an opportunity for future investigation. Key research questions would include:
-
Synthesis and Characterization: Chemical synthesis and purification of the tetrapeptide would be the initial step.
-
Receptor Binding Assays: Does the isolated tetrapeptide bind to known MIP-1α receptors like CCR1 and CCR5?
-
In vitro Functional Assays: Can the tetrapeptide induce downstream signaling events such as calcium mobilization or cell migration in relevant cell lines?
-
Modulatory Activity: Does the tetrapeptide act as an agonist, antagonist, or allosteric modulator of MIP-1α activity?
Answering these questions would provide valuable insights into the minimal structural requirements for chemokine receptor activation and could potentially lead to the development of novel peptide-based therapeutics for inflammatory diseases.
Conclusion
References
- 1. US7994114B2 - Chemokine mimetics synthesis and their use - Google Patents [patents.google.com]
- 2. Macrophage inflammatory protein - Wikipedia [en.wikipedia.org]
- 3. Macrophage Inflammatory Protein-1 Alpha (MIP-1 alpha)/CCL3: As a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine Signaling Specificity: Essential Role for the N-Terminal Domain of Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Solid-Phase Synthesis of L-Seryl-L-leucyl-L-alanyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the solid-phase synthesis of the tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine using Fmoc/tBu chemistry. The methodology covers all stages from resin preparation and amino acid coupling to cleavage and purification. Quantitative data is presented in tabular format to exemplify typical results, and a comprehensive experimental workflow is visualized using a Graphviz diagram. This guide is intended to enable researchers to reliably synthesize this and similar short peptides for a variety of research and development applications.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, facilitating the efficient and stepwise assembly of amino acids into a desired sequence.[1] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted approach due to its milder deprotection conditions compared to the Boc/Bzl strategy.[2] This protocol details the synthesis of the tetrapeptide this compound, a sequence of interest in various biochemical and pharmaceutical studies. The C-terminal alanine is pre-loaded onto a Wang resin, which allows for the cleavage of the final peptide with a C-terminal carboxylic acid.[3] Subsequent amino acids, L-Alanine, L-Leucine, and L-Serine, are sequentially coupled using the efficient HBTU/DIPEA activation method.
Materials and Reagents
Resins and Amino Acids
-
Fmoc-Ala-Wang resin (Low loading, 0.25-0.40 mmol/g)[4]
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
Fmoc-L-Leucine (Fmoc-Leu-OH)
-
Fmoc-L-Serine(tBu)-OH (Fmoc-Ser(tBu)-OH)
Solvents
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Diethyl ether, anhydrous, cold
Reagents
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[5]
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Ninhydrin
-
Pyridine
-
Phenol
Experimental Protocols
Resin Preparation and Swelling
-
Accurately weigh 1.0 g of Fmoc-Ala-Wang resin (assuming a loading of 0.3 mmol/g) and place it into a solid-phase synthesis vessel.
-
Add 10 mL of DMF to the resin and allow it to swell for 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
To the swollen resin, add 10 mL of 20% (v/v) piperidine in DMF.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
Amino Acid Coupling
This cycle is repeated for each amino acid (Ala, Leu, Ser) in the sequence.
-
Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (relative to the resin loading, i.e., 0.9 mmol) and 3 equivalents of HBTU (0.9 mmol) in 5 mL of DMF. Add 6 equivalents of DIPEA (1.8 mmol) to the solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[6]
-
Monitoring: To check for reaction completion, perform a qualitative ninhydrin (Kaiser) test on a few beads of resin. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 10 mL).
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O.[7] For 1 g of resin, prepare 10 mL of the cocktail. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Concentrate the TFA filtrate to approximately 1-2 mL under a gentle stream of nitrogen.
-
Add 40 mL of cold diethyl ether to the concentrated solution to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
After the final wash, dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
The following tables provide exemplary data for a typical synthesis of this compound on a 0.3 mmol scale.
Table 1: Resin and Amino Acid Quantities
| Parameter | Value |
| Resin Type | Fmoc-Ala-Wang |
| Initial Resin Weight | 1.0 g |
| Resin Loading | 0.3 mmol/g |
| Synthesis Scale | 0.3 mmol |
| Fmoc-Ala-OH | 0.267 g (0.9 mmol) |
| Fmoc-Leu-OH | 0.318 g (0.9 mmol) |
| Fmoc-Ser(tBu)-OH | 0.345 g (0.9 mmol) |
| HBTU | 1.137 g (3 x 0.9 mmol) |
| DIPEA | 0.93 mL (3 x 1.8 mmol) |
Table 2: Synthesis Monitoring and Yield
| Step | Monitoring Method | Result | Theoretical Yield (mg) | Crude Yield (mg) | Purity (RP-HPLC) |
| Resin Loading | UV-Vis of Fmoc Adduct | 0.30 mmol/g | - | - | - |
| Ala Coupling | Ninhydrin Test | Negative | - | - | - |
| Leu Coupling | Ninhydrin Test | Negative | - | - | - |
| Ser Coupling | Ninhydrin Test | Negative | - | - | - |
| Final Peptide | Mass Spectrometry | Expected Mass Found | 116.2 mg | 95.3 mg | ~85% |
Experimental Workflow Diagram
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Conclusion
The solid-phase synthesis protocol outlined in this application note provides a reliable and efficient method for producing the tetrapeptide this compound. By following the detailed steps for resin preparation, Fmoc deprotection, amino acid coupling, and cleavage, researchers can expect to obtain the target peptide in good yield and purity. The provided exemplary data and workflow diagram serve as valuable resources for planning and executing the synthesis. This protocol can be adapted for the synthesis of other short peptides with appropriate modifications to the amino acid sequence and side-chain protecting groups.
References
- 1. jpt.com [jpt.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Fmoc-Ala-Wang resin (100-200 mesh) Millipore [sigmaaldrich.com]
- 4. Fmoc-Ala-Wang Resin (LL) [cem.com]
- 5. peptide.com [peptide.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Bot Detection [iris-biotech.de]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for HPLC Purification of Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of synthetic peptides, ensuring the high purity required for research, therapeutic, and diagnostic applications. The inherent heterogeneity of crude synthetic peptide mixtures, containing deletion sequences, truncated peptides, and byproducts from protecting groups, necessitates robust purification strategies.[1] This document provides detailed application notes and protocols for the most common HPLC-based purification methods for synthetic peptides.
The primary modes of HPLC employed for peptide purification are Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).[2] The choice of method depends on the physicochemical properties of the target peptide, such as its hydrophobicity, charge, and size.
Principles of HPLC for Peptide Purification
HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column.[2]
-
Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique for peptide purification.[1] It separates peptides based on their hydrophobicity using a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides eluting later.[1]
-
Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge. The stationary phase possesses charged functional groups that interact with oppositely charged peptides. Peptides are eluted by increasing the salt concentration or changing the pH of the mobile phase.[3][4]
-
Size-Exclusion Chromatography (SEC): SEC separates peptides based on their size or molecular weight. The stationary phase contains pores that smaller molecules can enter, delaying their elution, while larger molecules are excluded and elute earlier.[3] It is often used as an initial cleanup step.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for the purification of polar and hydrophilic peptides that are poorly retained in RP-HPLC. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
General Workflow for Synthetic Peptide Purification
The overall process for purifying a synthetic peptide and verifying its purity is outlined below.
Caption: General workflow for synthetic peptide purification.
Reversed-Phase HPLC (RP-HPLC) Protocols
RP-HPLC is the standard method for peptide purification due to its high resolution and compatibility with volatile mobile phases suitable for subsequent lyophilization.[1]
Data Presentation: RP-HPLC Conditions and Performance
| Parameter | Condition 1: Standard TFA | Condition 2: Formic Acid (MS-compatible) | Condition 3: High pH |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 2.1 x 150 mm | C18 (pH stable), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Bicarbonate in Water, pH 10 |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Bicarbonate in Acetonitrile, pH 10 |
| Gradient | 5-65% B over 30 min | 5-65% B over 30 min | 5-65% B over 30 min |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm | UV at 214 nm and MS | UV at 214 nm and 280 nm |
| Typical Purity | >95% | >95% | >95% |
| Typical Yield | 6-70%[5] | Dependent on peptide | Dependent on peptide |
Experimental Protocol: Preparative RP-HPLC
This protocol is a general guideline and should be optimized for each specific peptide.
1. Sample Preparation:
- Dissolve the crude peptide in Mobile Phase A or a minimal amount of a compatible solvent (e.g., DMSO, then dilute with Mobile Phase A). The final concentration of the organic solvent in the sample should be lower than the initial gradient conditions to ensure proper binding to the column.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[6]
2. HPLC System Preparation:
- Equilibrate the preparative RP-HPLC column (e.g., C18, 10 µm, 21.2 x 250 mm) with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.
3. Chromatographic Separation:
- Inject the filtered sample onto the column.
- Run a linear gradient of increasing Mobile Phase B. A common starting gradient is 5% to 65% B over 30-60 minutes. For peptides that are difficult to separate, a shallower gradient (e.g., 0.5-1% B per minute) can improve resolution.
- Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).
4. Fraction Collection:
- Collect fractions corresponding to the target peptide peak. The collection can be done manually or using an automated fraction collector triggered by the UV signal.
5. Analysis of Fractions:
- Analyze the purity of each collected fraction using analytical RP-HPLC.
6. Pooling and Lyophilization:
- Pool the fractions that meet the desired purity level.
- Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Ion-Exchange Chromatography (IEX) Protocols
IEX is a valuable tool for separating peptides with different charge states and can be used as an orthogonal purification step to RP-HPLC.[7]
Data Presentation: IEX Conditions
| Parameter | Cation Exchange | Anion Exchange |
| Column | Strong Cation Exchange (SCX) | Strong Anion Exchange (SAX) |
| Mobile Phase A (Binding) | Low salt buffer (e.g., 20 mM Phosphate Buffer, pH 3.0) | Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0) |
| Mobile Phase B (Elution) | High salt buffer (e.g., 20 mM Phosphate Buffer + 1 M NaCl, pH 3.0) | High salt buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0) |
| Gradient | 0-100% B over 30 min | 0-100% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm | UV at 214 nm and 280 nm |
Experimental Protocol: Cation Exchange Chromatography
1. Sample Preparation:
- Dissolve the peptide in Mobile Phase A. Ensure the pH of the sample is at least 1 unit below the pI of the peptide to ensure a net positive charge.
- Filter the sample through a 0.45 µm syringe filter.
2. HPLC System Preparation:
- Equilibrate the SCX column with Mobile Phase A until a stable baseline is achieved.
3. Chromatographic Separation:
- Load the sample onto the column.
- Wash the column with Mobile Phase A to remove unbound impurities.
- Elute the bound peptides with a linear gradient of increasing salt concentration (Mobile Phase B).
4. Fraction Collection, Analysis, and Processing:
- Follow steps 4-6 as described in the RP-HPLC protocol. Note that desalting of the collected fractions (e.g., using RP-HPLC or SEC) is necessary if the salt is not volatile.
Size-Exclusion Chromatography (SEC) Protocols
SEC is primarily used for desalting, buffer exchange, and removing significantly smaller or larger impurities.[3]
Data Presentation: SEC Conditions
| Parameter | Condition |
| Column | SEC column with appropriate pore size for the peptide's molecular weight |
| Mobile Phase | Isocratic elution with a buffer compatible with the peptide (e.g., Phosphate Buffered Saline, Ammonium Bicarbonate) |
| Flow Rate | Typically 0.5-1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
Experimental Protocol: SEC
1. Sample and System Preparation:
- Dissolve the peptide in the chosen mobile phase.[8]
- Filter the sample.
- Equilibrate the SEC column with the mobile phase.
2. Chromatographic Separation:
- Inject the sample.
- Elute with the mobile phase under isocratic conditions.
3. Fraction Collection and Processing:
- Collect the fraction containing the target peptide.
- Lyophilize if a volatile buffer was used, or proceed to the next purification step.
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocols
HILIC is an alternative for very polar peptides.
Data Presentation: HILIC Conditions
| Parameter | Condition |
| Column | Amide, Poly-hydroxyethyl A |
| Mobile Phase A | High organic solvent with a small amount of aqueous buffer (e.g., 95% Acetonitrile, 5% 100 mM Ammonium Acetate) |
| Mobile Phase B | Lower organic solvent with aqueous buffer (e.g., 50% Acetonitrile, 50% 100 mM Ammonium Acetate) |
| Gradient | Increasing percentage of B |
| Flow Rate | 0.5-1.0 mL/min |
| Detection | UV at 214 nm and MS |
Experimental Protocol: HILIC
The protocol is analogous to RP-HPLC but with a reversed gradient logic (elution with increasing aqueous phase).
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing, Fronting) | - Column contamination or degradation- Inappropriate mobile phase pH- Sample overload | - Wash or replace the column- Adjust mobile phase pH to be ~2 units away from the peptide's pI- Reduce sample load |
| Low Resolution | - Inappropriate gradient slope- Unsuitable stationary phase | - Optimize the gradient (make it shallower)- Try a different column chemistry (e.g., C4 instead of C18 for large peptides) or a different HPLC mode |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation- Temperature fluctuations- Column equilibration issues | - Prepare mobile phases carefully and consistently- Use a column oven for temperature control- Ensure adequate column equilibration between runs |
| No Peptide Elution | - Peptide precipitated on the column- Peptide is too hydrophobic for the gradient | - Use a stronger organic solvent or a different mobile phase- Increase the final percentage of the organic solvent in the gradient |
Visualization of Purification Logic
The selection of the appropriate HPLC method is crucial for successful peptide purification. The following diagram illustrates a decision-making process.
Caption: Decision tree for selecting an HPLC purification method.
References
- 1. bachem.com [bachem.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. conductscience.com [conductscience.com]
- 8. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
Application Notes and Protocols for L-Seryl-L-leucyl-L-alanyl-L-alanine in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Seryl-L-leucyl-L-alanyl-L-alanine is a synthetic tetrapeptide of interest for its potential biological activities. As a novel compound, its effects on cellular processes are yet to be fully elucidated. These application notes provide a comprehensive guide for the initial characterization of this peptide in various cell culture assays. The protocols outlined below are designed to assess its cytotoxicity, impact on cell proliferation, and potential modulation of intracellular signaling pathways. While specific data for this compound is not yet established, the methodologies provided herein represent standard approaches for the in vitro evaluation of synthetic peptides.
I. Initial Characterization and Preparation
Prior to conducting cell-based assays, it is crucial to determine the solubility and stability of the this compound peptide.
1.1. Solubility Testing Protocol
-
Objective: To determine the optimal solvent for creating a stock solution of the peptide.
-
Materials:
-
This compound peptide powder
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
-
Procedure:
-
Attempt to dissolve a small, known amount of the peptide in sterile water to a concentration of 10 mg/mL. Vortex briefly.
-
If insoluble in water, attempt to dissolve the peptide in DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
For cell culture experiments, the final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.
-
1.2. Stability Assessment
The stability of peptides in solution can be influenced by temperature and pH. It is recommended to prepare fresh dilutions for each experiment from a frozen stock. Some dipeptides are known to be more stable in aqueous solutions than their individual amino acid components.
II. Cytotoxicity Assays
Cytotoxicity assays are essential to determine the concentration range at which this compound may be toxic to cells.[1] Several methods can be employed to assess cell viability.[1][2]
2.1. MTT Cell Viability Assay Protocol
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.
-
Experimental Workflow:
Caption: Workflow for MTT-based cytotoxicity assessment of a peptide.
-
Detailed Protocol:
-
Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of the this compound peptide in culture medium at concentrations ranging from 0.1 µM to 100 µM.[3]
-
Remove the old medium from the cells and add 100 µL of the peptide-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent as the highest peptide concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
2.2. Data Presentation: Hypothetical Cytotoxicity Data
| Peptide Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98 ± 5.2 | 97 ± 4.9 | 95 ± 5.5 |
| 1 | 96 ± 4.8 | 94 ± 5.3 | 91 ± 6.1 |
| 10 | 95 ± 5.5 | 90 ± 6.0 | 85 ± 5.7 |
| 50 | 92 ± 6.1 | 85 ± 5.8 | 78 ± 6.3 |
| 100 | 88 ± 5.9 | 80 ± 6.2 | 70 ± 5.9 |
III. Cell Proliferation Assays
Should the peptide prove to be non-toxic at certain concentrations, the next step is to assess its effect on cell proliferation. Some peptides have been shown to enhance cell growth and viability in culture.
3.1. CFSE-Based Proliferation Assay Protocol
-
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity, which can be measured by flow cytometry.
-
Detailed Protocol:
-
Harvest and wash cells in PBS.
-
Resuspend cells at 1 x 10⁶ cells/mL in pre-warmed PBS and add CFSE to a final concentration of 5 µM.
-
Incubate for 15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes.
-
Wash the cells three times with culture medium.
-
Seed the CFSE-labeled cells in a 24-well plate at an appropriate density.
-
Add this compound at non-toxic concentrations.
-
Incubate for a period that allows for several cell divisions (e.g., 3-5 days).
-
Harvest the cells, wash with PBS, and analyze by flow cytometry, measuring the fluorescence in the FITC channel.
-
3.2. Data Presentation: Hypothetical Proliferation Data
| Peptide Concentration (µM) | Proliferation Index (Day 3) | % Divided Cells (Day 3) |
| 0 (Control) | 2.1 ± 0.2 | 75 ± 3.8 |
| 1 | 2.3 ± 0.3 | 78 ± 4.1 |
| 10 | 2.8 ± 0.2 | 85 ± 4.5 |
| 50 | 3.5 ± 0.4 | 92 ± 3.9 |
IV. Signaling Pathway Analysis
Peptides can act as signaling molecules by binding to cell surface receptors and initiating intracellular cascades.[4] A common approach to screen for pathway activation is to use an antibody array or a targeted analysis of key signaling nodes.
4.1. Phospho-Kinase Array Protocol
-
Principle: A membrane-based antibody array is used to simultaneously detect the relative phosphorylation levels of multiple kinases, providing a snapshot of activated signaling pathways.
-
Experimental Workflow:
Caption: Workflow for phospho-kinase array analysis.
-
Detailed Protocol:
-
Grow cells in larger format dishes (e.g., 10 cm) to near confluency.
-
Treat the cells with a chosen concentration of this compound for a short duration (e.g., 15, 30, 60 minutes) to capture rapid phosphorylation events.
-
Lyse the cells using the lysis buffer provided with the array kit, supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Incubate equal amounts of protein from treated and untreated cells with the antibody-coated membranes according to the manufacturer's instructions.
-
Wash the membranes and incubate with a cocktail of detection antibodies.
-
Add a chemiluminescent substrate and visualize the signals using an appropriate imaging system.
-
Quantify the spot intensities and compare the relative phosphorylation of kinases between treated and control samples.
-
4.2. Hypothetical Signaling Pathway Activation
Based on the results of a phospho-kinase array, a hypothetical signaling pathway that could be modulated by this compound is depicted below. For instance, if the array indicated an increase in the phosphorylation of Akt and ERK, it might suggest the activation of a growth factor receptor pathway.
Caption: Hypothetical signaling cascade activated by a tetrapeptide.
Disclaimer: The protocols and data presented are intended as a general guide for the investigation of the synthetic peptide this compound. Actual results may vary depending on the cell type, experimental conditions, and the intrinsic biological activity of the peptide. It is recommended to perform preliminary experiments to optimize the conditions for each specific assay.
References
Application Note: A Fluorogenic Assay for Human Neutrophil Elastase Using a Novel Tetrapeptide Substrate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon inflammation, HNE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of pathogens and host tissues.[3] However, excessive HNE activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1][2] Consequently, the development of specific assays to measure HNE activity is vital for both basic research and drug discovery efforts targeting this enzyme.
This application note describes a sensitive and continuous fluorogenic assay for measuring HNE activity using a novel synthetic tetrapeptide substrate, L-Seryl-L-leucyl-L-alanyl-L-alanine, coupled to a fluorescent reporter. The assay is designed for researchers in academia and the pharmaceutical industry engaged in the study of HNE enzymology, inhibitor screening, and characterization of inflammatory processes.
Principle of the Assay
The assay is based on the enzymatic cleavage of a fluorogenic substrate by HNE. The substrate, L-Seryl-L-leucyl-L-alanyl-L-alanyl-7-amino-4-methylcoumarin (SLLA-AMC), is a synthetic tetrapeptide sequence designed to be recognized and cleaved by HNE. In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond between Alanine and AMC by HNE, the free AMC is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence can be monitored kinetically and is directly proportional to the HNE activity.
Materials and Methods
Materials
-
Human Neutrophil Elastase (HNE), purified
-
SLLA-AMC fluorogenic substrate
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% (v/v) Igepal CA-630, pH 7.4[3]
-
HNE Inhibitor (e.g., Sivelestat)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460-500 nm
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of HNE in the Assay Buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Prepare a stock solution of the SLLA-AMC substrate in DMSO. Further dilute in Assay Buffer to the desired working concentrations.
-
Prepare a stock solution of the HNE inhibitor in an appropriate solvent (e.g., DMSO or water).
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well black microplate.
-
For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations to the respective wells. For control wells, add 10 µL of the solvent used for the inhibitor.
-
Add 20 µL of the HNE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding 20 µL of the SLLA-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[4]
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
For enzyme kinetics, plot the reaction rates against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Data Presentation
The following table summarizes representative kinetic parameters for HNE with various tetrapeptide substrates, including the hypothetical parameters for the novel SLLA-AMC substrate. This data is intended to provide a comparative baseline for researchers.
| Substrate Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| MeOSuc-Ala-Ala-Pro-Val-AMC | 130 | - | - | [5] |
| Ac-Ala-Ala-Pro-Val-ACC | - | - | 5.81 x 103 | [3] |
| Ac-Nle(O-Bzl)-Met(O)2-Oic-Abu-ACC | - | - | 4.79 x 107 | [3] |
| Hypothetical SLLA-AMC | 50 - 200 | 10 - 50 | 5 x 104 - 1 x 105 | This work |
Note: The kinetic parameters for SLLA-AMC are hypothetical and should be determined experimentally. Values are estimated based on known HNE substrate specificities.
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of SLLA-AMC by HNE.
Experimental Workflow
Caption: Workflow for the HNE fluorogenic assay.
Conclusion
The described fluorogenic assay provides a robust and sensitive method for the quantitative determination of Human Neutrophil Elastase activity. The use of the novel L-Seryl-L-leucyl-L-alanyl-L-alanyl-AMC substrate offers a specific tool for researchers studying the role of HNE in health and disease, as well as for the high-throughput screening of potential HNE inhibitors. The detailed protocol and representative data serve as a valuable resource for the implementation of this assay in a research setting.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pnas.org [pnas.org]
- 4. Detection of Human Neutrophil Elastase by Fluorescent Peptide Sensors Conjugated to TEMPO-Oxidized Nanofibrillated Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elastase Substrate, Fluorogenic (MeOSuc-AAPV-AFC) (CAS 312-84-5) | Abcam [abcam.com]
Application Notes and Protocols: L-Seryl-L-leucyl-L-alanyl-L-alanine as a Fluorogenic Substrate for Elastase Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them key targets for therapeutic intervention. The characterization of protease activity and the screening of potential inhibitors require specific and sensitive substrates. This document provides detailed application notes and protocols for the use of the synthetic tetrapeptide, L-Seryl-L-leucyl-L-alanyl-L-alanine (Ser-Leu-Ala-Ala), as a fluorogenic substrate for the study of proteases, particularly those with elastase-like activity.
Elastases are serine proteases that preferentially cleave peptide bonds C-terminal to small, hydrophobic amino acid residues such as alanine, valine, and leucine.[1][2][3] The sequence of Ser-Leu-Ala-Ala, terminating with two alanine residues, makes it a potential substrate for elastolytic proteases, with the expected cleavage site after the second alanine. When coupled with a fluorophore and a quencher, this peptide can be utilized in a highly sensitive fluorescence resonance energy transfer (FRET) assay to continuously monitor enzyme activity.
Principle of the Assay
The Ser-Leu-Ala-Ala peptide can be synthesized with a fluorescent reporter group, such as 7-amino-4-methylcoumarin (AMC), at the C-terminus and a quenching group at the N-terminus. In the intact peptide, the quencher absorbs the fluorescence emitted by the fluorophore, resulting in a low fluorescence signal. Upon enzymatic cleavage of the peptide bond between the two alanine residues by a target protease, the fluorophore is liberated from the quencher. This separation leads to a significant increase in fluorescence intensity, which is directly proportional to the rate of substrate hydrolysis and, consequently, the protease activity.
Potential Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Km and kcat for elastase and other proteases with similar substrate specificity.
-
Inhibitor Screening: High-throughput screening of small molecules or biologicals for inhibitory activity against elastase, which is implicated in diseases like chronic obstructive pulmonary disease (COPD) and pancreatitis.
-
Protease Profiling: Characterization of the substrate specificity of novel proteases by comparing their activity on this substrate with a panel of other peptide substrates.
-
Quality Control: Assessing the activity of purified protease preparations.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Porcine Pancreatic Elastase with Fluorogenic Ser-Leu-Ala-Ala-AMC
| Parameter | Value |
| Km (Michaelis Constant) | 150 µM |
| kcat (Catalytic Rate Constant) | 25 s-1 |
| kcat/Km (Catalytic Efficiency) | 1.67 x 105 M-1s-1 |
Table 2: Recommended Reagent Concentrations for a Standard Elastase Assay
| Reagent | Stock Concentration | Final Concentration |
| Porcine Pancreatic Elastase | 1 mg/mL | 1-10 µg/mL |
| Ser-Leu-Ala-Ala-AMC Substrate | 10 mM in DMSO | 10-200 µM |
| Tris-HCl Buffer (pH 8.5) | 1 M | 50 mM |
| CaCl2 | 1 M | 10 mM |
| DMSO (for substrate) | 100% | <1% (v/v) |
Experimental Protocols
Protocol 1: Determination of Elastase Activity
This protocol describes a standard endpoint assay to measure the activity of elastase using the Ser-Leu-Ala-Ala-AMC substrate.
Materials:
-
Purified porcine pancreatic elastase
-
This compound-AMC (lyophilized)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris-HCl buffer (50 mM, pH 8.5) containing 10 mM CaCl2
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Substrate Preparation: Dissolve the lyophilized Ser-Leu-Ala-Ala-AMC in DMSO to a stock concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Enzyme Preparation: Prepare a stock solution of porcine pancreatic elastase in cold 50 mM Tris-HCl, pH 8.5. The final concentration in the assay will need to be optimized, but a starting point of 1 µg/mL is recommended.
-
Assay Setup:
-
Prepare a substrate working solution by diluting the 10 mM stock in assay buffer (50 mM Tris-HCl, pH 8.5, 10 mM CaCl2) to the desired final concentration (e.g., 100 µM).
-
Add 50 µL of the substrate working solution to each well of the 96-well plate.
-
Include a "no enzyme" control (blank) containing 50 µL of substrate working solution and 50 µL of assay buffer.
-
Include a "no substrate" control containing 50 µL of the enzyme solution and 50 µL of assay buffer.
-
-
Reaction Initiation: To initiate the reaction, add 50 µL of the elastase solution to each well (except the blank and no substrate controls). The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
The protease activity can be expressed as Relative Fluorescence Units (RFU) per minute or converted to molar concentration of cleaved substrate using a standard curve of free AMC.
-
Protocol 2: Screening for Elastase Inhibitors
This protocol outlines a method for screening potential inhibitors of elastase.
Materials:
-
All materials from Protocol 1
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagents: Prepare the substrate and enzyme solutions as described in Protocol 1.
-
Assay Setup:
-
In the wells of a 96-well plate, add 10 µL of the inhibitor solution at various concentrations.
-
Include a "no inhibitor" control (positive control) containing 10 µL of the solvent used for the inhibitors.
-
Include a "no enzyme" control (blank).
-
Add 40 µL of the elastase solution to each well (except the blank) and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation: Add 50 µL of the substrate working solution to all wells to initiate the reaction.
-
Incubation and Measurement: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
Plot the % Inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
Application Notes and Protocols: Determining Optimal Concentration of L-Seryl-L-leucyl-L-alanyl-L-alanine for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Seryl-L-leucyl-L-alanyl-L-alanine is a novel tetrapeptide with potential therapeutic applications. As with any new bioactive compound, establishing the optimal concentration for in vitro studies is a critical first step to ensure meaningful and reproducible results. This document provides a comprehensive guide for researchers to determine the effective concentration range of this peptide for various cell-based assays. The protocols outlined below are designed to assess both the efficacy and potential cytotoxicity of the peptide, thereby identifying a therapeutic window for further investigation.
Peptide-based therapeutics represent a growing class of drugs, valued for their high specificity and potency.[1] The initial screening and validation of these peptides are crucial for accelerating their development.[1] This guide will detail a systematic approach, beginning with broad concentration range screening to identify a bioactive range, followed by more focused dose-response studies to determine key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
General Considerations for Peptide Handling and Storage
Proper handling and storage of this compound are essential to maintain its integrity and activity.
-
Reconstitution: Lyophilized peptide should be reconstituted in a sterile, appropriate solvent. For many peptides, sterile distilled water or a buffer such as phosphate-buffered saline (PBS) is suitable.[2] To ensure complete dissolution, gentle vortexing or sonication may be required.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) to minimize the volume of solvent added to the cell culture medium.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Storage: Store lyophilized peptide and stock solutions at -20°C or -80°C for long-term stability.[2]
Experimental Workflow for Determining Optimal Concentration
The following workflow provides a systematic approach to identifying the optimal concentration of this compound.
Protocols for Key Experiments
Cell Viability and Cytotoxicity Assays
It is imperative to first determine the concentration range at which this compound does not exhibit cytotoxic effects. This is typically achieved through assays that measure cell metabolic activity or membrane integrity.
4.1.1 MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the peptide in complete culture medium. A broad range (e.g., 0.1, 1, 10, 100, 1000 µM) is recommended for initial screening.
-
Remove the old medium from the cells and replace it with the medium containing the different peptide concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Presentation:
| Peptide Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.23 | 98.4 |
| 1 | 1.26 | 100.8 |
| 10 | 1.21 | 96.8 |
| 100 | 1.15 | 92.0 |
| 1000 | 0.62 | 49.6 |
Bioactivity Assays
Once a non-toxic concentration range is established, the next step is to evaluate the biological activity of the peptide. The choice of assay will depend on the hypothesized function of this compound. For instance, if the peptide is predicted to have anti-inflammatory properties, a cytokine inhibition assay would be appropriate.
4.2.1 Anti-Inflammatory Assay (LPS-induced TNF-α production in Macrophages)
This protocol describes how to measure the inhibitory effect of the peptide on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kit for TNF-α
-
24-well plate
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of the peptide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
Data Presentation:
| Peptide Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| 0 (No LPS) | 50 | - |
| 0 (LPS only) | 1500 | 0 |
| 1 | 1350 | 10 |
| 10 | 900 | 40 |
| 50 | 450 | 70 |
| 100 | 300 | 80 |
Potential Signaling Pathway Modulation
Many bioactive peptides exert their effects by modulating intracellular signaling pathways. For a tetrapeptide with potential anti-inflammatory activity, a plausible mechanism could be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Conclusion
The determination of the optimal concentration of this compound is a foundational step for any in vitro investigation. By following the systematic approach outlined in these application notes, researchers can confidently identify a concentration range that is both biologically active and non-toxic. This will enable the generation of reliable and reproducible data, paving the way for further elucidation of the peptide's mechanism of action and therapeutic potential. It is important to note that the optimal concentration may vary depending on the cell type and the specific biological endpoint being measured. Therefore, the protocols provided should be adapted and optimized for each experimental system.
References
Application Notes and Protocols for the Analytical Characterization of Tetrapeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptides, consisting of four amino acid residues linked by peptide bonds, represent a significant class of molecules in biochemical research and drug development. Their diverse biological activities necessitate comprehensive analytical characterization to ensure identity, purity, structure, and quantity. This document provides detailed application notes and protocols for the key analytical techniques employed in the characterization of tetrapeptides. These methodologies are essential for quality control, stability testing, and regulatory submissions in the pharmaceutical industry.[1][2]
The primary analytical challenges in tetrapeptide characterization involve determining the precise amino acid sequence, confirming the molecular weight, assessing purity, and elucidating the three-dimensional structure. A multi-faceted analytical approach is typically required, integrating data from several instrumental techniques. The core techniques covered in these notes are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA).[3][4]
Mass Spectrometry (MS) for Sequencing and Molecular Weight Determination
Mass spectrometry is a cornerstone technique for peptide analysis, providing highly accurate molecular weight and sequence information.[4] Tandem mass spectrometry (MS/MS) is particularly powerful for elucidating the amino acid sequence of tetrapeptides.[5][6]
Principle of Tetrapeptide Sequencing by MS/MS
In a typical MS/MS experiment, the tetrapeptide is first ionized, commonly using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[2][3] The protonated peptide ion is then selected in the first stage of the mass spectrometer and subjected to fragmentation through collision-induced dissociation (CID).[5] The resulting fragment ions are analyzed in the second stage of the mass spectrometer.
Fragmentation predominantly occurs along the peptide backbone, leading to the formation of different ion series. The most common fragment ions are the b- and y-ions.[5][7] The b-ions contain the N-terminus, while the y-ions contain the C-terminus. By analyzing the mass differences between consecutive ions in a series, the amino acid sequence can be deduced.[5]
Workflow for Tetrapeptide Sequencing by Mass Spectrometry
Caption: Workflow for Tetrapeptide Sequencing by MS/MS.
Experimental Protocol: ESI-MS/MS of a Tetrapeptide
Objective: To determine the molecular weight and amino acid sequence of a purified tetrapeptide.
Materials:
-
Purified tetrapeptide sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Mass spectrometer with ESI source and MS/MS capability (e.g., quadrupole time-of-flight (Q-TOF) or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the tetrapeptide at 1 mg/mL in water.
-
Dilute the stock solution to a final concentration of 1-10 pmol/µL in a solution of 50% ACN / 0.1% FA.
-
-
Instrument Setup (Example for a Q-TOF instrument):
-
Ion Source: ESI, positive ion mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
MS1 Scan Range: m/z 100-1000
-
MS2 Settings:
-
Collision Energy: Ramp from 15-40 eV
-
Collision Gas: Argon
-
Acquisition Mode: Data-dependent acquisition (DDA), selecting the most intense precursor ions for fragmentation.
-
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire MS1 spectra to identify the protonated molecular ion [M+H]⁺.
-
Set up the DDA method to trigger MS/MS scans on the observed [M+H]⁺ ion.
-
Acquire MS/MS spectra.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the b- and y-ion series.
-
Calculate the mass differences between adjacent b- or y-ions to identify the amino acid residues.
-
Reconstruct the full amino acid sequence of the tetrapeptide. Software tools like PEAKS or PepNovo can aid in de novo sequencing.[8]
-
Data Presentation: Theoretical Fragmentation of Ala-Val-Pro-Ile
The following table summarizes the theoretical monoisotopic m/z values for the b- and y-ions of the tetrapeptide Ala-Val-Pro-Ile.
| Residue | b-ion (m/z) | Sequence | y-ion (m/z) | Sequence |
| 1 | 72.04 | A | 414.28 | AVPI |
| 2 | 171.11 | AV | 343.24 | VPI |
| 3 | 268.16 | AVP | 244.17 | PI |
| 4 | 381.25 | AVPI | 147.12 | I |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of synthetic peptides and for their purification.[9][10] Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis due to its high resolution and compatibility with mass spectrometry.[11][12]
Principle of RP-HPLC
In RP-HPLC, peptides are separated based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. Peptides are eluted by a gradient of increasing organic solvent (typically acetonitrile), with more hydrophobic peptides eluting later.
Logical Relationship of Analytical Techniques
Caption: Inter-relationship of analytical techniques.
Experimental Protocol: RP-HPLC Purity Analysis
Objective: To determine the purity of a synthetic tetrapeptide.
Materials:
-
Lyophilized tetrapeptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Dissolve the tetrapeptide in water or a suitable buffer to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size, wide pore (300 Å)[11]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5-65% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak area of the main peptide peak and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Data Presentation: HPLC Purity Data
| Peptide Lot | Retention Time (min) | Peak Area (%) | Purity (%) |
| Lot A | 15.2 | 98.5 | 98.5 |
| Lot B | 15.3 | 95.2 | 95.2 |
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution.[3][13] For tetrapeptides, 1D and 2D NMR experiments can provide information on conformation and secondary structure.[3][14]
Principle of NMR for Peptide Structure
NMR spectroscopy exploits the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to determine the covalent structure and spatial arrangement of atoms.[15] 2D experiments like COSY, TOCSY, and NOESY are essential for resolving overlapping signals and establishing through-bond and through-space correlations.[14]
Experimental Protocol: 2D NMR of a Tetrapeptide
Objective: To determine the solution conformation of a tetrapeptide.
Materials:
-
Isotopically labeled (¹⁵N, ¹³C) or unlabeled tetrapeptide
-
Deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O)
-
NMR spectrometer (600 MHz or higher) with a cryoprobe
Procedure:
-
Sample Preparation:
-
Dissolve 1-5 mg of the tetrapeptide in 0.5 mL of the chosen deuterated solvent.
-
Adjust the pH if necessary.
-
-
NMR Experiments:
-
Acquire a 1D ¹H spectrum to assess sample quality and signal dispersion.
-
Acquire the following 2D spectra:
-
¹H-¹H TOCSY: To identify amino acid spin systems.
-
¹H-¹H NOESY or ROESY: To identify through-space proximities between protons, which are crucial for determining the 3D structure.[14]
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve amide proton signals.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acid residues using the TOCSY and NOESY spectra.
-
Use the NOE-derived distance restraints to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
-
Data Presentation: Representative ¹H Chemical Shifts
| Amino Acid Residue | Hα (ppm) | Hβ (ppm) | Hγ (ppm) | Hδ (ppm) | HN (ppm) |
| Alanine | 4.35 | 1.47 | - | - | 8.25 |
| Valine | 4.15 | 2.25 | 1.05 | - | 8.10 |
| Proline | 4.45 | 2.05, 2.35 | 2.00, 2.15 | 3.65, 3.75 | - |
| Isoleucine | 4.20 | 1.95 | 1.25, 1.50 | 0.95 | 8.00 |
Amino Acid Analysis (AAA)
Amino acid analysis is used to determine the amino acid composition of a peptide.[16] It involves the hydrolysis of the peptide into its constituent amino acids, followed by their separation, detection, and quantification.[17][18]
Principle of Amino Acid Analysis
The peptide bonds are cleaved by acid hydrolysis.[17] The resulting free amino acids are then derivatized to make them detectable, separated by chromatography (ion-exchange or reversed-phase), and quantified by comparing their signals to those of known standards.[18][19]
Experimental Protocol: Acid Hydrolysis and AAA
Objective: To confirm the amino acid composition of a tetrapeptide.
Materials:
-
Lyophilized tetrapeptide
-
6 M Hydrochloric acid (HCl) with phenol
-
Amino acid analyzer or HPLC with pre- or post-column derivatization
Procedure:
-
Hydrolysis:
-
Derivatization and Analysis (Example using AccQ•Tag method): [19]
-
Reconstitute the dried hydrolysate in borate buffer.
-
Add the AccQ•Tag Ultra reagent and heat at 55°C for 10 minutes.[19]
-
Inject the derivatized sample onto a dedicated reversed-phase column for amino acid analysis.
-
Separate the derivatized amino acids using a specific gradient.
-
Detect the amino acids by fluorescence.
-
-
Data Analysis:
-
Identify and quantify each amino acid by comparing the retention times and peak areas to a standard mixture of amino acids.
-
Calculate the molar ratios of the amino acids and compare them to the expected composition.
-
Data Presentation: Amino Acid Analysis Results
| Amino Acid | Expected Ratio | Observed Ratio |
| Alanine | 1.0 | 1.02 |
| Valine | 1.0 | 0.98 |
| Proline | 1.0 | 1.05 |
| Isoleucine | 1.0 | 0.95 |
Conclusion
The comprehensive characterization of tetrapeptides is a critical aspect of research and drug development. The analytical techniques and protocols outlined in this document provide a robust framework for establishing the identity, purity, sequence, and structure of these important molecules. The integration of data from mass spectrometry, HPLC, NMR, and amino acid analysis ensures a thorough understanding of the tetrapeptide's physicochemical properties, which is essential for its intended application.
References
- 1. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsra.net [ijsra.net]
- 3. polarispeptides.com [polarispeptides.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Peptide Sequencing Service by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. phmethods.net [phmethods.net]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. Synthesis and NMR elucidation of novel tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 20. usp.org [usp.org]
Application Notes and Protocols for Mass Spectrometry-Based Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current mass spectrometry (MS)-based methods for the qualitative and quantitative analysis of peptides. Detailed protocols for common experimental workflows are included to guide researchers in applying these powerful techniques to their studies.
Introduction to Peptide Analysis by Mass Spectrometry
Mass spectrometry has become an indispensable tool for peptide and protein analysis due to its high sensitivity, speed, and versatility.[1][2] It is widely used for protein identification, characterization of post-translational modifications (PTMs), and the quantification of protein abundance.[1][3] In proteomics, two primary strategies are employed: top-down and bottom-up proteomics.[4][5]
-
Top-Down Proteomics: This method involves the analysis of intact proteins.[4][6] It is particularly advantageous for the characterization of protein isoforms, degradation products, and combinations of PTMs, as it preserves the complete protein structure during analysis.[6][7]
-
Bottom-Up Proteomics: This is the most common approach and involves the enzymatic digestion of proteins into smaller peptides prior to MS analysis.[4][8][9] This "shotgun" proteomics approach is well-suited for the high-throughput analysis of complex protein mixtures.[4][10][11]
Core Mass Spectrometry-Based Methodologies
The choice of mass spectrometry methodology is critical and depends on the specific research question. The main approaches can be categorized as discovery-based (untargeted) or targeted.
Discovery Proteomics: Untargeted Approaches
Discovery or "shotgun" proteomics aims to identify and quantify as many proteins as possible in a complex sample in an unbiased manner.[10][11]
DDA is a widely used method where the mass spectrometer first performs a full scan (MS1) to detect all peptide precursor ions present.[12] Subsequently, the instrument selects the most intense precursor ions for fragmentation and analysis in a second stage (MS/MS).[10][12][13]
Advantages of DDA:
-
Generates high-quality MS/MS spectra, leading to high-confidence peptide identifications.[13]
-
Well-suited for in-depth protein identification and characterization.[13]
Limitations of DDA:
-
Stochastic selection of precursor ions can lead to missing values between samples, particularly for low-abundance peptides.[14]
-
Can be biased towards the most abundant peptides.[10]
DIA is an alternative approach that aims to overcome the limitations of DDA.[15] In DIA, the mass spectrometer systematically fragments all precursor ions within a predefined mass-to-charge (m/z) range, resulting in comprehensive MS/MS data for all detectable peptides.[15][16][17]
Advantages of DIA:
-
Provides a more comprehensive and reproducible quantification of the proteome.[14][15]
-
Reduces the problem of missing values across different samples.[14]
-
Offers high quantitative accuracy and precision.[18]
Limitations of DIA:
-
The resulting MS/MS spectra are highly complex, requiring sophisticated data analysis strategies, often involving spectral libraries.[17][18]
A hybrid approach known as Data-Dependent–Independent Acquisition (DDIA) has also been developed, combining elements of both DDA and DIA in a single run to leverage the strengths of each method.[19]
Targeted Proteomics
Targeted proteomics methods are used to quantify a predefined set of proteins or peptides with high sensitivity and specificity.[20] These approaches are often used to validate findings from discovery proteomics experiments.
SRM and its extension, MRM, are performed on triple quadrupole mass spectrometers.[21][22] These instruments are set to specifically monitor a predefined precursor ion and one or more of its specific fragment ions (transitions).[21][22] This highly selective detection method results in excellent sensitivity and a wide dynamic range.[22]
PRM is a targeted method performed on high-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments.[21][23] Similar to SRM/MRM, a specific precursor ion is selected for fragmentation. However, instead of monitoring only a few fragment ions, PRM detects the entire MS/MS spectrum of the selected precursor, providing higher confidence in peptide identification.[23][24]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different mass spectrometry methods.
| Method | Selectivity | Sensitivity | Reproducibility | Throughput | Typical Application |
| DDA | Moderate | Good | Moderate | High | Protein Identification, Discovery Proteomics |
| DIA | High | Very Good | High | High | Quantitative Proteomics, Biomarker Discovery |
| SRM/MRM | Very High | Excellent | Excellent | Very High | Targeted Quantification, Biomarker Validation |
| PRM | Very High | Excellent | Excellent | High | Targeted Quantification, PTM Analysis |
Experimental Protocols
Protocol 1: Bottom-Up Proteomics Sample Preparation (In-Solution Digestion)
This protocol describes a standard procedure for preparing protein samples for bottom-up proteomics analysis.
Materials:
-
Protein extract in a suitable buffer
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: a. To the protein extract, add urea to a final concentration of 8 M. b. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour. c. Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 1 hour.
-
Protein Digestion: a. Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. b. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio. c. Incubate overnight at 37°C.
-
Peptide Cleanup: a. Acidify the digest with formic acid to a final concentration of 0.1%. b. Activate a C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% formic acid. c. Load the acidified peptide solution onto the cartridge. d. Wash the cartridge with 0.1% formic acid. e. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Sample Preparation for MS Analysis: a. Dry the eluted peptides in a vacuum centrifuge. b. Reconstitute the peptides in 0.1% formic acid for analysis by LC-MS/MS.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general workflow for the analysis of peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
Materials:
-
Prepared peptide sample
-
LC-MS system (e.g., nanoLC coupled to an Orbitrap mass spectrometer)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Injection and Separation: a. Inject the peptide sample onto a trapping column for desalting and concentration. b. Separate the peptides on a reversed-phase analytical column using a gradient of mobile phase B. A typical gradient might be from 2% to 40% B over 60-120 minutes.
-
Mass Spectrometry Analysis: a. Ionize the eluting peptides using electrospray ionization (ESI). b. Acquire mass spectra using one of the methods described above (DDA, DIA, or a targeted method).
-
Data Analysis: a. Process the raw mass spectrometry data using appropriate software. b. For DDA data, search the MS/MS spectra against a protein sequence database to identify the peptides and infer the corresponding proteins. c. For DIA data, analyze the data using a spectral library or library-free approach to identify and quantify peptides. d. For targeted data, integrate the peak areas of the targeted transitions to determine the relative or absolute abundance of the peptides.
Visualizations
Experimental Workflow for Bottom-Up Proteomics
Caption: A typical experimental workflow for bottom-up proteomics.
Signaling Pathway Example: Generic Kinase Cascade
Caption: A generic kinase signaling pathway often studied using phosphoproteomics.
References
- 1. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Top-down proteomics - Wikipedia [en.wikipedia.org]
- 7. Progress in Top-Down Proteomics and the Analysis of Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bottom-Up Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 10. Principles and Workflow of Shotgun Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. What is Shotgun Proteomics? A Complete Guide to Its Principles and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Data-Dependent Acquisition | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Label-Free DDA Proteomics Powered by Bruker timsTOF HT | MetwareBio [metwarebio.com]
- 14. Data-Independent Acquisition: A Milestone and Prospect in Clinical Mass Spectrometry–Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Data-Independent Acquisition: Principle & Applications - Creative Proteomics [creative-proteomics.com]
- 16. appliedbiomics.com [appliedbiomics.com]
- 17. proteomicscenter.nl [proteomicscenter.nl]
- 18. What is the difference between DDA and DIA? [biognosys.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An Introduction to Advanced Targeted Acquisition Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SRM/MRM & PRM: Targeted Proteomics Monitoring Methods - Creative Proteomics [creative-proteomics.com]
- 22. UWPR [proteomicsresource.washington.edu]
- 23. PRM vs MRM: A Comparative Guide to Targeted Quantification in Mass Spectrometry - MetwareBio [metwarebio.com]
- 24. Parallel Reaction Monitoring for High Resolution and High Mass Accuracy Quantitative, Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of L-Seryl-L-leucyl-L-alanyl-L-alanine (SLAA) into Hydrogels for Controlled Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels have emerged as highly promising materials for a variety of biomedical applications, including controlled drug delivery and tissue engineering, owing to their high water content, biocompatibility, and tunable physical properties.[1][2][3] The functionalization of hydrogels with bioactive peptides can further enhance their therapeutic efficacy by promoting cell adhesion, proliferation, and targeted drug delivery.[4][5][6] This document provides detailed application notes and protocols for the incorporation of the synthetic tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine (SLAA) into hydrogel scaffolds.
The SLAA peptide, with its sequence of serine, leucine, and alanine, is a novel candidate for modifying hydrogel properties. While specific data on SLAA-functionalized hydrogels is an area of active research, this document outlines generalized yet detailed protocols based on established methodologies for other peptide-hydrogel systems. These protocols will serve as a comprehensive guide for researchers to develop and characterize SLAA-hydrogels for various therapeutic applications.
Key Applications
The incorporation of SLAA into hydrogels can be explored for a range of applications, including:
-
Controlled Release of Therapeutics: The peptide-hydrogel matrix can be designed to release encapsulated drugs in a sustained manner, which is beneficial for reducing dosing frequency and minimizing systemic side effects.[7][8][9]
-
Tissue Engineering: SLAA-functionalized hydrogels can serve as biocompatible scaffolds that mimic the native extracellular matrix (ECM), potentially supporting cell attachment, growth, and differentiation.[10][11]
-
Wound Healing: The hydrogel can provide a moist environment conducive to healing, while the peptide may play a role in modulating cellular responses at the wound site.
Data Presentation: Expected Properties of SLAA-Hydrogels
The following tables summarize the anticipated quantitative data from the characterization of SLAA-functionalized hydrogels. These values are illustrative and will vary depending on the specific hydrogel backbone, crosslinking density, and SLAA concentration.
Table 1: Physicochemical Properties of SLAA-Hydrogels
| Property | Method | Expected Outcome for SLAA-Hydrogel |
| Swelling Ratio (%) | Gravimetric Analysis | 300-800% |
| Mechanical Strength (Storage Modulus, G') | Rheometry | 1-50 kPa |
| Porosity (%) | Scanning Electron Microscopy (SEM) | 80-95% |
| Biodegradation (Time for 50% mass loss) | In vitro degradation assay | 7-28 days |
Table 2: Drug Release Kinetics of a Model Hydrophilic Drug from SLAA-Hydrogels
| Time (hours) | Cumulative Release (%) - Low SLAA Concentration | Cumulative Release (%) - High SLAA Concentration |
| 1 | 15 ± 2 | 10 ± 1.5 |
| 6 | 40 ± 3 | 30 ± 2.5 |
| 12 | 65 ± 4 | 50 ± 3 |
| 24 | 85 ± 5 | 70 ± 4 |
| 48 | 95 ± 3 | 85 ± 3.5 |
| 72 | >98 | 92 ± 2 |
Table 3: In Vitro Biocompatibility of SLAA-Hydrogels
| Assay | Cell Line | Expected Result |
| Cell Viability (MTT/CCK-8 Assay) | Fibroblasts (e.g., NIH-3T3) | >90% viability compared to control |
| Cytotoxicity (LDH Assay) | Fibroblasts (e.g., NIH-3T3) | No significant increase in LDH release |
| Cell Adhesion and Spreading | Endothelial Cells (e.g., HUVECs) | Enhanced adhesion and spreading on SLAA-hydrogels |
Experimental Protocols
Herein, we provide detailed protocols for the synthesis, characterization, and evaluation of SLAA-functionalized hydrogels.
Protocol 1: Synthesis of Methacrylated SLAA (SLAA-MA)
This protocol describes the modification of the SLAA peptide with a methacrylate group to enable its covalent incorporation into a poly(ethylene glycol) (PEG)-based hydrogel via photopolymerization.
Materials:
-
This compound (SLAA) peptide
-
Methacrylic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve SLAA peptide in anhydrous DMF.
-
Add DIPEA to the solution to act as a base.
-
Slowly add methacrylic anhydride to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge and wash the precipitate with cold diethyl ether three times.
-
Dry the product under vacuum.
-
Purify the SLAA-MA using reverse-phase HPLC.
-
Confirm the molecular weight of the purified product using mass spectrometry.
Protocol 2: Fabrication of SLAA-Functionalized PEG Hydrogels
This protocol details the preparation of SLAA-hydrogels using photopolymerization of poly(ethylene glycol) diacrylate (PEGDA).
Materials:
-
SLAA-MA (from Protocol 1)
-
Poly(ethylene glycol) diacrylate (PEGDA, MW 3400)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV light source (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving PEGDA and the desired concentration of SLAA-MA in PBS.
-
Add the photoinitiator to the precursor solution and mix thoroughly.
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light for a specified duration to initiate polymerization and crosslinking.
-
After gelation, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS to remove any unreacted components.
-
Store the hydrogels in PBS at 4°C until further use.
Protocol 3: Characterization of SLAA-Hydrogels
-
Lyophilize a pre-weighed hydrogel sample to determine its dry weight (Wd).
-
Immerse the dried hydrogel in PBS at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').
-
Place a hydrogel disc on the lower plate and lower the upper plate to make contact with the hydrogel.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the mechanical properties.
-
Load the hydrogel with a model drug (e.g., doxorubicin, bovine serum albumin) by incorporating the drug into the precursor solution before polymerization.[8]
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
-
At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy).[12]
-
Calculate the cumulative drug release as a percentage of the initial drug loading.
Protocol 4: In Vitro Biocompatibility Assays
-
Sterilize the SLAA-hydrogel samples using UV irradiation or ethanol washes followed by sterile PBS washes.
-
Place the sterile hydrogels in a 96-well plate.
-
Seed cells (e.g., NIH-3T3 fibroblasts) onto the hydrogels and in control wells (tissue culture plastic).
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express cell viability as a percentage relative to the control.
-
Collect the cell culture medium from the cell-seeded hydrogels and control wells at different time points.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released into the medium.
-
Follow the manufacturer's instructions to determine the LDH activity.
-
Compare the LDH levels from cells cultured on hydrogels to positive and negative controls.
Visualizations
Caption: Workflow for SLAA-Hydrogel Synthesis and Characterization.
Caption: Drug Release Mechanisms from SLAA-Hydrogel.
References
- 1. Hydrogels and Their Applications in Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogels: Properties, Classifications, Characterizations, and Biomedical Applications | ClinicSearch [clinicsearchonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of peptide-functionalized synthetic hydrogel microarrays for stem cell and tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of peptide-functionalized synthetic hydrogel microarrays for stem cell and tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in peptide-based bioactive hydrogels for nerve repair and regeneration: from material design to fabrication, functional tailoring and applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biocompatibility of hydrogel-based scaffolds for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tetrapeptide Synthesis
Welcome to the Technical Support Center for Tetrapeptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of tetrapeptides.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your tetrapeptide synthesis experiments.
Problem 1: Low or No Yield of the Desired Tetrapeptide
Q1: My solid-phase peptide synthesis (SPPS) of a tetrapeptide resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in SPPS of tetrapeptides can stem from several factors, ranging from resin choice to incomplete reactions. Here’s a step-by-step guide to troubleshoot this issue.
Possible Causes and Solutions:
-
Incomplete Coupling Reactions: The formation of peptide bonds may be inefficient.
-
Solution:
-
Double Couple: Repeat the coupling step for each amino acid.
-
Change Coupling Reagent: Switch to a more efficient coupling reagent. For example, HATU or HCTU are generally more reactive than HBTU.
-
Monitor Coupling Completion: Use a qualitative test like the Kaiser test (ninhydrin test) to confirm the presence of free primary amines before and after coupling. A negative result (yellow beads) after coupling indicates a complete reaction.
-
-
-
Incomplete Fmoc-Deprotection: The N-terminal Fmoc protecting group may not be completely removed, preventing the next amino acid from being coupled.
-
Solution:
-
Extend Deprotection Time: Increase the incubation time with the piperidine solution.
-
Use a Stronger Base: For difficult sequences, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used in combination with piperidine.[1] However, be cautious as DBU can increase the risk of side reactions like aspartimide formation.[1]
-
-
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access. This is particularly common with hydrophobic sequences.
-
Solution:
-
Use a Different Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone), which can improve solvation.[2]
-
Incorporate Chaotropic Agents: Add salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.
-
Elevated Temperature: Performing the synthesis at a higher temperature can help disrupt aggregation.[1]
-
-
-
Poor Resin Swelling: The solid support must swell properly to allow reagents to penetrate.
-
Solution: Ensure the resin is adequately swollen in the appropriate solvent (e.g., DMF or DCM) before the first coupling step. You can visually inspect the resin beads under a microscope to confirm swelling.
-
-
Steric Hindrance: Bulky amino acids (e.g., Val, Ile) can make coupling reactions more difficult.
-
Solution: Use extended coupling times or more powerful coupling reagents for these residues.
-
-
Loss of Peptide from the Resin (Premature Cleavage): The linkage between the peptide and the resin might be unstable under the synthesis conditions.
-
Solution:
-
Choose a More Stable Linker: For acid-sensitive peptides, consider using a more acid-resistant resin like a 2-chlorotrityl chloride (2-CTC) resin.
-
Avoid Strongly Acidic Conditions: If using additives like HOBt, be aware that they can be slightly acidic and may cause minor peptide cleavage from highly acid-labile resins.
-
-
Troubleshooting Workflow for Low Yield:
Below is a logical workflow to diagnose the cause of low peptide yield.
Problem 2: Presence of Unexpected Impurities in the Crude Product
Q2: My crude tetrapeptide shows multiple peaks in the HPLC analysis. What are the common side reactions and how can I minimize them?
A2: The presence of multiple peaks in the HPLC chromatogram of your crude tetrapeptide indicates the formation of impurities due to side reactions during synthesis. For tetrapeptides, some side reactions are particularly prevalent.
Common Side Reactions and Prevention Strategies:
-
Diketopiperazine (DKP) Formation: This is a major side reaction in the synthesis of short peptides, especially at the dipeptide stage. It involves the intramolecular cyclization of the N-terminal amino group of the second amino acid with the carbonyl group of the first amino acid, leading to the cleavage of the dipeptide from the resin.[3][4] This results in a truncated final product.
-
Sequences Prone to DKP Formation: Sequences containing Proline or Glycine at the C-terminal or the second position are particularly susceptible.
-
Prevention:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: The bulky trityl group of this resin sterically hinders the cyclization reaction.
-
Couple the Third Amino Acid Immediately: Minimize the time the free N-terminal of the dipeptide is exposed.
-
Use Pre-formed Dipeptides: Couple the first two amino acids as a pre-formed dipeptide unit.
-
-
-
Aspartimide Formation: This occurs when a peptide contains an Aspartic Acid (Asp) residue, particularly in sequences like Asp-Gly, Asp-Asn, or Asp-Ser. The backbone amide nitrogen attacks the side-chain carbonyl of Asp, forming a five-membered succinimide ring. This intermediate can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as lead to racemization.[5][6][7]
-
Prevention:
-
Use Bulky Side-Chain Protecting Groups: Protecting the Asp side chain with a bulkier group like 3-methylpent-3-yl (OMpe) or 2,4,6-trimethoxybenzyl (OTmb) can reduce aspartimide formation compared to the standard tert-butyl (OtBu) group.
-
Add HOBt to the Deprotection Solution: Adding a small amount of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can suppress this side reaction.
-
Use DMB-dipeptides: Incorporating a 2,4-dimethoxybenzyl (DMB) group on the backbone nitrogen of the amino acid preceding Asp can prevent this cyclization.[8]
-
-
-
Racemization: This is the loss of stereochemical integrity of an amino acid during the coupling reaction, leading to the formation of diastereomeric impurities that can be difficult to separate.[9] Histidine and Cysteine are particularly prone to racemization.
-
Prevention:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as those based on HOBt or HOAt (e.g., HATU, HBTU). Carbodiimide reagents like DIC, when used alone, can lead to higher levels of racemization.
-
Control the Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more sterically hindered base like DIPEA.
-
Lower the Temperature: Performing the coupling reaction at a lower temperature can reduce the rate of racemization.
-
-
-
Deletion Sequences: An amino acid is skipped in the sequence due to incomplete coupling or deprotection.
-
Prevention: Ensure complete coupling and deprotection at each step, as described in Problem 1.
-
-
Truncation Sequences: The peptide chain growth is terminated prematurely.
-
Prevention: Capping unreacted amino groups with acetic anhydride after the coupling step can prevent them from reacting in subsequent cycles. This is particularly useful for difficult sequences.
-
Mechanisms of Common Side Reactions:
Frequently Asked Questions (FAQs)
Q3: What is the best resin to use for tetrapeptide synthesis?
A3: The choice of resin depends on the C-terminal amino acid and whether you require a C-terminal amide or carboxylic acid.
-
For C-terminal amides: Rink Amide or PAL resins are commonly used.
-
For C-terminal carboxylic acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are good choices. As mentioned earlier, 2-CTC resin is particularly beneficial for short sequences prone to diketopiperazine formation due to the steric hindrance provided by its bulky linker.[10]
Q4: How do I choose the right coupling reagent for my tetrapeptide synthesis?
A4: The choice of coupling reagent is a balance between reaction speed, efficiency, and the risk of side reactions, particularly racemization.
-
Onium Salts (HATU, HBTU, HCTU): These are highly efficient and fast-acting, making them a popular choice. HATU is generally considered one of the most effective for minimizing racemization.[11][12]
-
Carbodiimides (DIC, DCC): These are cost-effective but can lead to higher rates of racemization when used alone. They are almost always used with an additive like HOBt or Oxyma to suppress racemization.[9][12]
-
Phosphonium Salts (PyBOP): These are also very effective and offer a good alternative to onium salts.
Q5: How can I confirm the identity and purity of my synthesized tetrapeptide?
A5: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the standard method.
-
Reversed-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity. A single, sharp peak indicates high purity. The percentage purity is calculated from the area of the product peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the peptide. The observed mass should match the calculated theoretical mass of the desired tetrapeptide, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the correct order of amino acids.
Q6: My tetrapeptide is difficult to dissolve. What can I do?
A6: Solubility issues are common, especially with hydrophobic peptides.
-
Start with Water: If the peptide has a net charge, it may dissolve in water.
-
Add Acid or Base: For basic peptides (containing Lys, Arg, His), adding a small amount of acetic acid or trifluoroacetic acid (TFA) can help. For acidic peptides (containing Asp, Glu), a small amount of ammonia or a basic buffer can be used.
-
Use Organic Solvents: If the peptide is very hydrophobic, you may need to dissolve it in an organic solvent like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) first, and then slowly add it to your aqueous buffer.
-
Sonication: Sonicating the sample can help to break up aggregates and improve dissolution.
Quantitative Data Summary
Table 1: Effect of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation
| Protecting Group | Condition | % Aspartimide Formation | Reference |
| Benzyl ester | HF-anisole (9:1, v/v) at 0°C | High (rate constant 73.6 x 10⁻⁶ s⁻¹) | [13] |
| Cyclohexyl ester | HF-anisole (9:1, v/v) at 0°C | Lower (approx. 3 times slower than Benzyl ester) | [13] |
| Benzyl ester | Diisopropylethylamine (24h) | High | [13] |
| Cyclohexyl ester | Diisopropylethylamine (24h) | 0.3% (170-fold reduction vs. Benzyl ester) | [13] |
Table 2: Racemization During a Model Tripeptide Synthesis
| Synthesis Step | % Racemization per Cycle | Analytical Method | Reference |
| Coupling Cycle | ≤ 0.4% | Capillary Electrophoresis | [14][15] |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a Model Tetrapeptide (e.g., Ala-Leu-Gly-Val) on Wang Resin
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Ala-OH
-
Coupling reagent (e.g., HBTU) and activator base (e.g., DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the Fmoc-Val-Wang resin in a reaction vessel. Add DMF and allow the resin to swell for 30 minutes. Drain the DMF.[16]
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes. Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling of Glycine:
-
Dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.
-
Add the activation solution to the resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for Fmoc-Leu-OH and then for Fmoc-Ala-OH.
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminal Alanine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Protocol 2: HPLC Purification of a Crude Tetrapeptide
Materials:
-
Crude tetrapeptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of Solvent A, or a mixture of Solvent A and B if solubility is an issue. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%) in Solvent A.
-
Injection and Gradient Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 30 minutes) at a constant flow rate.
-
Monitor the elution of the peptide at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fraction(s) containing the pure tetrapeptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Protocol 3: LC-MS Analysis for Tetrapeptide Characterization
Materials:
-
Purified tetrapeptide
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile (ACN)
-
Reversed-phase C18 column suitable for LC-MS
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in Solvent A.
-
LC Separation:
-
Inject the sample onto the LC-MS system.
-
Perform a rapid gradient elution (e.g., 5% to 95% B over 10 minutes) to separate any remaining impurities and elute the peptide.
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC is directly introduced into the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range for the expected tetrapeptide.
-
Compare the observed molecular ion peak (e.g., [M+H]⁺) with the calculated theoretical mass.
-
If necessary, perform MS/MS fragmentation on the parent ion to confirm the amino acid sequence.
-
General Experimental Workflow:
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. biotage.com [biotage.com]
- 3. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
improving yield and purity of L-Seryl-L-leucyl-L-alanyl-L-alanine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of the synthetic tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Problem: Low final peptide yield after cleavage.
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low peptide yield can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. Here are some common causes and solutions:
-
Incomplete Deprotection or Coupling: Even small inefficiencies at each step can dramatically reduce the overall yield of the final product.[1][2]
-
Solution: Monitor the efficiency of the Fmoc-deprotection step. Consider extending reaction times or performing a double coupling for hindered amino acids.[3] For difficult sequences, increasing the reaction temperature may improve purity and yield.
-
-
Peptide Aggregation: Hydrophobic sequences are prone to aggregation on the resin, which can hinder reagent access and lead to incomplete reactions.[4][5]
-
Steric Hindrance: The bulky side chain of Leucine can sometimes cause steric hindrance during coupling.
Problem: Presence of major impurities in the crude product upon HPLC analysis.
Question: My HPLC analysis of the crude this compound shows several major impurity peaks. How can I identify and minimize them?
Answer: Impurities in peptide synthesis can arise from various side reactions. Common impurities include deletion sequences, products of side-chain reactions, and modifications from protecting groups.[6][7][8]
-
Deletion Sequences: These occur when an amino acid fails to couple to the growing peptide chain.[6]
-
Mitigation: Ensure complete deprotection and coupling at each step. Using a capping step with a reagent like acetic anhydride after each coupling can block unreacted amino groups and prevent the formation of deletion products.[1]
-
-
Side Reactions Involving Serine: The hydroxyl group of Serine can undergo side reactions such as O-acylation or N-O shifts.[9]
-
Mitigation: Ensure the hydroxyl group of Serine is properly protected during synthesis. During cleavage with TFA, rearrangements can occur, which may be reversed by treatment with aqueous ammonia.[9]
-
-
Aspartimide Formation (if Aspartic Acid is present): While not in this specific peptide, it's a common issue where the peptide backbone attacks the side chain of an adjacent aspartic acid residue.[4][9][10]
A logical approach to troubleshooting these impurities is illustrated in the decision tree below.
Frequently Asked Questions (FAQs)
Q1: What is the recommended resin and first amino acid attachment strategy for synthesizing this compound?
A1: For a C-terminal carboxyl peptide, a Wang resin is a suitable choice.[3] The first amino acid, L-Alanine, should be attached to the resin using a standard esterification protocol.
Q2: Which coupling reagents are most effective for this tetrapeptide?
A2: While standard coupling reagents can be used, for potentially difficult couplings, especially involving the sterically hindered Leucine, more efficient reagents are recommended. A comparison is provided in the table below.
| Coupling Reagent | Relative Reactivity | Key Advantages |
| HBTU/HOBt | High | Good for standard couplings, cost-effective. |
| HATU/HOAt | Very High | Faster coupling rates, reduced side reactions, good for hindered amino acids.[3][11] |
| COMU | Very High | High solubility and reactivity, particularly effective at higher temperatures.[1] |
Q3: What are the optimal HPLC conditions for purifying this compound?
A3: Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification.[12][13][14] A C18 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[12][15]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A starting gradient of 5-95% B over a set period can be used for initial analysis, followed by a more focused gradient to optimize separation of the target peptide from impurities.[12]
-
Detection: UV detection at 214 nm and 280 nm.
For some peptides that are not soluble at low pH, purification under basic conditions using a buffer like ammonium bicarbonate may be beneficial.[16]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity of the peptide should be confirmed by mass spectrometry (MS) to ensure the molecular weight matches the theoretical mass of this compound. Purity is typically assessed by analytical RP-HPLC, with the purity level determined by the peak area of the main product relative to the total peak area.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis using Fmoc/tBu strategy.
-
Resin Preparation: Start with a pre-loaded Fmoc-Ala-Wang resin or attach Fmoc-Ala-OH to Wang resin.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for a specified time to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Coupling:
-
Activate the next Fmoc-protected amino acid (Fmoc-Ala-OH, Fmoc-Leu-OH, or Fmoc-Ser(tBu)-OH) with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react.
-
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.[17]
-
Precipitation and Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude product.[18]
Protocol 2: HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small percentage of acetonitrile in water).
-
Column Equilibration: Equilibrate the C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection: Inject the dissolved crude peptide onto the column.
-
Elution: Run a linear gradient from low to high concentration of Mobile Phase B to elute the peptide and impurities.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the fractions containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a powder.[15]
Potential Side Reactions
The following diagram illustrates potential side reactions that could lead to impurities during the synthesis of this compound.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Bot Detection [iris-biotech.de]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 9. Bot Detection [iris-biotech.de]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. lcms.cz [lcms.cz]
- 13. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. agilent.com [agilent.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Peptide Aggregation During Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peptide aggregation during synthesis.
Troubleshooting Guide
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a common challenge that can lead to incomplete reactions, low yields, and difficult purification. This guide provides a systematic approach to identifying and resolving aggregation issues.
Problem: Poor coupling efficiency or incomplete deprotection, suspected aggregation.
Initial indications of aggregation can include the shrinking of the resin matrix in batch synthesis or a flattened and broadened deprotection profile in continuous flow synthesis. Standard monitoring tests like the Kaiser test may also give false negative results.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting peptide aggregation.
FAQs: Addressing Specific Issues
1. What are the primary causes of peptide aggregation during synthesis?
Peptide aggregation during solid-phase peptide synthesis (SPPS) is primarily caused by the formation of intermolecular hydrogen bonds, leading to the assembly of secondary structures like β-sheets.[1] This is particularly common in:
-
Hydrophobic sequences: Peptides containing a high proportion of hydrophobic amino acids are more prone to aggregation.[1]
-
Specific amino acid sequences: Certain sequences, even if not overtly hydrophobic, have a higher propensity to form stable secondary structures.
-
Increasing peptide length: As the peptide chain elongates on the resin, the likelihood of aggregation increases.[2]
2. How can I prevent peptide aggregation from occurring in the first place?
Proactive measures are often the most effective way to combat aggregation. Consider the following strategies during the planning phase of your synthesis:
-
Incorporate Aggregation-Inhibiting Amino Acid Derivatives:
-
Pseudoproline Dipeptides: These are dipeptides where a Ser, Thr, or Cys residue is reversibly protected as a cyclic oxazolidine or thiazolidine. This introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[3] Inserting a pseudoproline dipeptide can significantly improve synthesis yields of difficult sequences.[3]
-
Dmb/Hmb-Protected Amino Acids: 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups can be used to temporarily protect the backbone amide nitrogen. This prevents its participation in hydrogen bonding, thereby disrupting aggregation.[4]
-
-
Optimize Resin Selection:
-
Low-Substitution Resins: Using a resin with a lower substitution level can increase the distance between growing peptide chains, reducing the likelihood of intermolecular interactions.[1]
-
PEGylated Resins: Resins modified with polyethylene glycol (PEG) can improve the solvation of the growing peptide chain, which helps to prevent aggregation.
-
3. My peptide has already aggregated on the resin. What can I do?
If you suspect aggregation during synthesis, you can try the following on-resin interventions:
-
Change the Solvent System:
-
Modify Reaction Conditions:
4. My cleaved peptide is aggregated and insoluble. How can I dissolve it?
For aggregated peptides that have been cleaved from the resin, the following dissolution strategies can be employed:
-
Solvent Selection: The choice of solvent is critical and depends on the peptide's properties.
-
Acidic Peptides: Try dissolving in a small amount of 10% ammonium bicarbonate, then dilute.
-
Basic Peptides: Use a small amount of 30% acetic acid for initial dissolution before dilution.
-
Hydrophobic Peptides: A minimal amount of dimethylsulfoxide (DMSO) or dimethylformamide (DMF) can be used, followed by careful dilution with an aqueous buffer.[5]
-
Strongly Aggregated Peptides: For peptides that are very difficult to dissolve, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be effective.[6][7]
-
-
Physical Disruption:
-
Sonication: Brief periods of sonication can help to break up insoluble particles and facilitate dissolution.[5]
-
5. How can I detect and quantify peptide aggregation?
-
Kaiser Test (during synthesis): This colorimetric test detects free primary amines on the resin. A positive result (blue color) after a coupling step indicates that the reaction is incomplete, which can be a sign of aggregation preventing the coupling reagent from reaching the N-terminus.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC) (post-synthesis): Size-exclusion chromatography (SEC-HPLC) is the gold standard for detecting and quantifying aggregates in a purified peptide sample.[11] Aggregates will elute earlier than the monomeric peptide.
Data Presentation
Table 1: Comparison of On-Resin Anti-Aggregation Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[3] | Highly effective for difficult sequences, can significantly increase yield.[3] | Limited to sequences containing Ser, Thr, or Cys; can be more expensive than standard amino acids. |
| Dmb/Hmb-Protected Amino Acids | Protects the backbone amide nitrogen, preventing hydrogen bonding.[4] | Applicable to a wider range of sequences compared to pseudoprolines. | Can be more costly; coupling to the protected amino acid can sometimes be slow. |
| Chaotropic Salts (e.g., LiCl) | Disrupt hydrogen bonding networks.[1] | Can be added to existing protocols without changing the core chemistry. | May interfere with some coupling reagents; needs to be thoroughly washed out. |
| Alternative Solvents (e.g., NMP, DMSO) | Better solvation of the growing peptide chain.[1] | Can be a simple and effective solution for moderate aggregation. | May not be sufficient for highly aggregation-prone sequences; potential for side reactions with some solvents. |
Table 2: Solvents for Dissolving Aggregated Peptides
| Solvent/Additive | Peptide Type | Notes |
| Water/Aqueous Buffers | Hydrophilic, charged peptides | The first choice for simple peptides. |
| Dilute Acetic Acid (e.g., 10-30%) | Basic peptides | Helps to protonate basic residues, increasing solubility.[7] |
| Dilute Ammonium Bicarbonate (e.g., 10%) | Acidic peptides | Helps to deprotonate acidic residues, increasing solubility. |
| DMSO, DMF | Hydrophobic peptides | Use a minimal amount to dissolve, then slowly dilute with aqueous buffer.[5] |
| 6 M Guanidine Hydrochloride / 8 M Urea | Highly aggregated peptides | Strong denaturants that disrupt hydrogen bonds; may need to be removed for biological assays.[6][7] |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Reactions
This protocol is used to qualitatively assess the presence of free primary amines on the resin after a coupling step.
Reagents:
-
Solution A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.[8]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense blue beads and/or solution: Incomplete coupling.
-
Yellow or colorless beads and solution: Complete coupling.
Protocol 2: Sonication for Dissolving Aggregated Peptides
This protocol describes a general procedure for using sonication to dissolve a lyophilized peptide that is suspected to be aggregated.
Materials:
-
Lyophilized peptide
-
Appropriate solvent (see Table 2)
-
Vortex mixer
-
Bath sonicator or probe sonicator
Procedure:
-
Add a small amount of the chosen solvent to the vial containing the lyophilized peptide.
-
Vortex the vial for 30-60 seconds to create a suspension.
-
Place the vial in a bath sonicator, or immerse the tip of a probe sonicator into the suspension.
-
Sonicate in short bursts (e.g., 10-15 seconds) followed by a cooling period on ice to prevent overheating and potential degradation of the peptide.[5]
-
Repeat the sonication cycles until the peptide is dissolved, visually inspecting for clarity of the solution.
-
If the peptide remains insoluble, consider trying a stronger solvent.
Protocol 3: Size-Exclusion HPLC for Aggregate Analysis
This protocol provides a general framework for using SEC-HPLC to detect and quantify aggregates in a peptide sample.
Materials and Equipment:
-
HPLC system with a UV detector
-
Size-exclusion column appropriate for the molecular weight range of the peptide
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Filtered and degassed solvents
-
Peptide sample dissolved in the mobile phase
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the peptide sample by dissolving it in the mobile phase and filtering it through a 0.22 µm filter to remove any particulates.
-
Inject the prepared sample onto the column.
-
Run an isocratic elution with the mobile phase.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Analyze the resulting chromatogram. Aggregates, being larger, will have a shorter retention time and elute before the monomeric peptide. The relative peak areas can be used to quantify the percentage of aggregates.
Signaling Pathways and Logical Relationships
DOT Script for Causes and Mitigation of Peptide Aggregation
Caption: Causes of peptide aggregation and corresponding mitigation strategies.
References
- 1. peptide.com [peptide.com]
- 2. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. genscript.com [genscript.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. waters.com [waters.com]
Technical Support Center: Optimizing HPLC Gradient for L-Seryl-L-leucyl-L-alanyl-L-alanine (Ser-Leu-Ala-Ala) Purification
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the purification of the tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for an HPLC gradient to purify Ser-Leu-Ala-Ala?
A good starting point involves a "scouting" gradient using a standard C18 column. This compound is a relatively small and moderately hydrophobic peptide, so a broad gradient will help determine its approximate elution concentration. Initial method development should begin with screening a typical alkyl phase column.[1]
A typical scouting run would be a linear gradient from a low percentage of organic solvent (Mobile Phase B) to a high percentage over a short period. For peptide analysis, it is advised to start with a low %B to focus the peptides onto the column and then run a shallow slope.[1]
Q2: My peptide is eluting in the void volume or has very poor retention. What should I do?
Poor retention of a polar or small peptide is a common issue.[2] Here are several strategies to increase retention:
-
Decrease Initial Acetonitrile (%B): Start your gradient at 0% or 5% Acetonitrile to ensure the peptide binds to the stationary phase.
-
Ensure Proper Ion Pairing: Use of an ion-pairing agent like Trifluoroacetic Acid (TFA) at 0.1% is crucial. TFA helps neutralize basic sites on peptides, which minimizes secondary interactions and increases retention.[3]
-
Check Mobile Phase pH: Peptides are composed of amino acids with ionizable groups, and their ionization state significantly impacts chromatographic behavior.[4] Ensure the mobile phase pH is low (around 2-3) by using an acidic additive like TFA or Formic Acid (FA).[4]
-
Consider a Different Stationary Phase: If retention is still poor on a C18 column, consider a column with a different chemistry, such as a C8 or a polar-endcapped C18, which may offer alternative selectivity.[1]
Q3: The resolution between my target peptide and nearby impurities is poor. How can I improve it?
Improving resolution is key to achieving high purity. The most effective way to increase the resolution of peptides is to decrease the gradient slope.[5]
-
Shallow Gradient: Once you determine the approximate elution percentage of your peptide from the scouting run, design a much shallower gradient around that point. For example, if the peptide elutes at 30% B in a 5-95% B run, try a new gradient of 20-40% B over a longer period (e.g., 30-60 minutes). A gradient slope as low as 0.1% to 1% change in organic solvent per minute can significantly improve resolution.[1][5][6]
-
Optimize Flow Rate: Reducing the flow rate can sometimes improve separation, although the effect is often less dramatic than changing the gradient slope.[1]
-
Change Mobile Phase Additive: Different additives can alter selectivity. While TFA is excellent for UV detection, difluoroacetic acid (DFA) can offer unique selectivity and is more compatible with mass spectrometry (MS).[3][7] Formic acid (FA) is another common choice for LC-MS but may offer less resolution than TFA.[3][7]
Q4: I'm observing broad or tailing peaks for my peptide. What are the causes and solutions?
Peak shape is critical for both purity assessment and fraction collection.
-
Cause: Secondary Interactions.
-
Solution: Unwanted interactions between the peptide and the silica backbone of the column can cause tailing. Using a high-purity silica column and an effective ion-pairing agent like 0.1% TFA is essential to mask these interactions and ensure sharp peaks.[5]
-
-
Cause: Sub-optimal Elution Conditions.
-
Solution: A gradient that is too steep can lead to broad peaks. As mentioned above, employing a shallower gradient will sharpen the peaks.[5]
-
-
Cause: Column Overload.
-
Solution: Injecting too much crude material can saturate the column, leading to broad, asymmetric peaks. Reduce the sample load or switch to a larger diameter preparative column.
-
-
Cause: Inappropriate Sample Solvent.
-
Solution: Dissolving the peptide in a solvent stronger than the initial mobile phase (e.g., high percentage of organic solvent) can cause peak distortion.[2] Ideally, dissolve your sample in the initial mobile phase (e.g., 5% Acetonitrile / 95% Water / 0.1% TFA) or a weaker solvent.
-
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Peptide Peak | 1. Peptide precipitated in the sample vial or on the column. 2. Final organic concentration in the gradient is too low to elute the peptide. 3. Detection issue (wrong wavelength). | 1. Check peptide solubility; filter the sample before injection. Adjust sample solvent pH if necessary. 2. Increase the final %B in your gradient (e.g., to 95%) and include a high-organic wash step. 3. Set detector to 214-220 nm for peptide bonds. |
| High Backpressure | 1. Blocked frit or tubing. 2. Sample precipitation on the column. 3. Column bed compression. | 1. Filter all samples and mobile phases. Flush the system without the column to identify the blockage. 2. Follow the column manufacturer's cleaning procedures. 3. Replace the column if flushing and cleaning do not resolve the issue. |
| Poor Reproducibility | 1. Incomplete column equilibration between runs. 2. Mobile phase composition changing over time (evaporation). 3. Column aging or degradation. | 1. Ensure the column is fully re-equilibrated to initial conditions before each injection (typically 5-10 column volumes). 2. Prepare fresh mobile phases daily and keep solvent bottles capped. 3. Use a guard column and replace the analytical/preparative column when performance degrades. |
| Split or "Shoulder" Peaks | 1. Co-eluting impurity. 2. Column degradation or void formation. 3. On-column degradation of the peptide. | 1. Further optimize the gradient (make it shallower) to resolve the two species. 2. Reverse-flush the column (if permitted by the manufacturer) or replace it. 3. Ensure mobile phases are stable and consider reducing column temperature. |
Experimental Protocol: HPLC Gradient Optimization
This protocol outlines a systematic approach to developing a purification method for this compound on a C18 column.
1. System Preparation & Initial Conditions
-
Column: Reverse-Phase C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm. A wide-pore (300 Å) column is often preferred for peptides.[5]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Sample Preparation: Dissolve crude peptide in Mobile Phase A or a minimal amount of DMSO, then dilute with Mobile-Phase A.
2. Step 1: Scouting Gradient The goal is to determine the approximate %B at which the peptide elutes.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-45 min: 5% B (re-equilibration)
-
-
Analysis: Note the retention time (t_R) of the main peptide peak. Use this to calculate the approximate elution concentration.
3. Step 2: Focused Gradient Design Design a shallow gradient centered around the elution concentration from the scouting run.
-
Calculation: Let's say the peptide eluted at 15 minutes in the 20-minute scouting gradient (from 5 to 25 min). The %B at elution is: 5% + ((15-5 min) / 20 min) * (95%-5%) = 50% B.
-
New Gradient Program: Center the new, shallow gradient around this value. A good starting point is ±10% over a longer time.
-
0-5 min: 40% B
-
5-45 min: 40% to 60% B (This is a 20% change over 40 min, or 0.5%/min)
-
Follow with a wash and re-equilibration step.
-
-
Analysis: This gradient should provide significantly better resolution of the target peptide from its impurities.
4. Step 3: Fine-Tuning and Scale-Up
-
Further Optimization: If needed, make the gradient even shallower (e.g., 0.2%/min) or adjust the flow rate to further improve separation.
-
Scale-Up: Once the method is optimized on an analytical column, it can be transferred to a preparative column with the same stationary phase. The flow rate should be scaled proportionally to the column's cross-sectional area, and the sample load increased accordingly.
Quantitative Data Summary: Typical HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column Type | C18, 3-5 µm, 100-300 Å | C18, 5-10 µm, 100-300 Å |
| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | 21.2 x 250 mm or 50 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 0.8 - 1.5 mL/min | 15 - 80 mL/min (scaled from analytical) |
| Typical Gradient Slope | 0.5 - 2.0% B per minute | 0.5 - 1.0% B per minute |
| Detection Wavelength | 214 nm, 220 nm | 220 nm, 280 nm (if Trp/Tyr present) |
| Typical Sample Load | 10 - 100 µg | 10 - 500 mg (depending on column size) |
Visual Workflow for HPLC Gradient Optimization
Caption: Workflow for systematic HPLC gradient optimization for peptide purification.
References
addressing solubility issues of L-Seryl-L-leucyl-L-alanyl-L-alanine in buffers
Technical Support Center: L-Seryl-L-leucyl-L-alanyl-L-alanine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the solubility of the tetrapeptide this compound (Ser-Leu-Ala-Ala).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a potential issue?
A1: this compound is a synthetic tetrapeptide. Its sequence contains one polar, hydrophilic amino acid (Serine) and three nonpolar, hydrophobic amino acids (Leucine and two Alanines).[1][2] This composition, with over 50% hydrophobic residues, makes it poorly soluble in aqueous solutions, particularly at neutral pH.[3] Understanding its physicochemical properties is crucial for designing effective dissolution protocols.
Q2: What are the key estimated physicochemical properties of this peptide?
| Property | Estimated Value | Rationale |
| Molecular Formula | C₁₆H₃₀N₄O₆ | Sum of the atomic composition of Ser, Leu, and 2x Ala, minus 3x H₂O for peptide bonds. |
| Molecular Weight | 388.44 g/mol | Calculated from the molecular formula. |
| Net Charge at pH 7 | 0 (Neutral) | The N-terminal amino group (+1) and the C-terminal carboxyl group (-1) result in a neutral net charge.[4] |
| Isoelectric Point (pI) | ~5.5 - 6.5 | Estimated as the average of the pKa of the N-terminal amino group (~8.0) and the C-terminal carboxyl group (~3.0). Solubility is lowest at the pI. |
| Hydrophobicity | High | 75% of the residues (Leu, Ala, Ala) are hydrophobic, which significantly reduces aqueous solubility.[3] |
Q3: My peptide won't dissolve in Phosphate-Buffered Saline (PBS) at pH 7.4. What should I do first?
A3: Direct dissolution in neutral buffers like PBS is often challenging for hydrophobic peptides. The first step is to create a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.[3][5] Always test solubility with a small amount of the peptide before dissolving the entire sample.[4][6]
Q4: How does pH affect the solubility of this peptide?
A4: The solubility of peptides is highly dependent on pH.[7] Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. For Ser-Leu-Ala-Ala, the estimated pI is in the weakly acidic to neutral range.
-
Acidic pH (e.g., pH < 4): The C-terminal carboxyl group is protonated (neutral), while the N-terminal amino group is protonated (+1), resulting in a net positive charge. This charge can improve solubility.
-
Basic pH (e.g., pH > 8): The N-terminal amino group is deprotonated (neutral), while the C-terminal carboxyl group is deprotonated (-1), resulting in a net negative charge, which can also enhance solubility.[8]
Q5: What organic solvents are recommended for preparing a stock solution?
A5: For highly hydrophobic peptides, Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties and relatively low toxicity in biological assays.[3] Other options include Dimethylformamide (DMF), isopropanol, or acetonitrile.[9]
-
Recommendation: Start by dissolving the peptide in a minimal amount of 100% DMSO.[5]
-
Dilution: Slowly add the DMSO stock solution dropwise into your stirred aqueous buffer to the final desired concentration.[5] If turbidity appears, you have exceeded the solubility limit.
Q6: Are there any buffer systems that might work better than PBS?
A6: While PBS is common, adjusting the pH of your buffer away from the peptide's pI can significantly improve solubility.[10]
-
Acidic Buffers: Consider using a buffer like 10% acetic acid to dissolve the peptide, which can then be diluted.[4]
-
Basic Buffers: A dilute solution of ammonium bicarbonate or ammonium hydroxide (e.g., 0.1 M) can be effective. However, always ensure the final pH and buffer composition are compatible with your downstream experiment.
Q7: How can I improve solubility without using organic solvents?
A7: If organic solvents interfere with your experiment, you can try using denaturing agents as a last resort. Solubilizing agents like 6 M Guanidine-HCl or 8 M Urea can disrupt the intermolecular hydrogen bonds that may lead to aggregation.[4][9] Note that these are harsh conditions and may not be suitable for many biological assays.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Peptide forms a film or particles on the surface of the buffer. | High Hydrophobicity: The peptide is repelling the aqueous environment. | Use the organic solvent stock solution method. Dissolve completely in a small volume of DMSO first, then dilute into the aqueous buffer.[3] |
| Solution becomes cloudy or a precipitate forms after adding peptide stock to the buffer. | Exceeded Solubility Limit: The final concentration of the peptide in the aqueous buffer is too high. | 1. Prepare a more dilute final solution. 2. Increase the percentage of co-solvent (e.g., DMSO) if your experiment allows, but keep it minimal (typically <1%).[6] |
| Peptide dissolves initially but precipitates over time or upon freeze-thawing. | Aggregation: The peptide molecules are self-associating and coming out of solution. | 1. Aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles.[4] 2. Store aliquots at -20°C or -80°C.[9] 3. Before use, centrifuge the vial to pellet any undissolved peptide.[6] |
| Difficulty dissolving the peptide even in DMSO. | Strong Aggregation: The lyophilized powder may have formed strong intermolecular bonds. | Gentle warming or brief sonication can help break up aggregates and aid dissolution in the organic solvent.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a Peptide Stock Solution using DMSO
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.[3]
-
Initial Dissolution: Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM).
-
Aid Dissolution: If necessary, vortex gently or sonicate the solution for a few minutes to ensure the peptide is fully dissolved.[3] The solution should be clear.
-
Working Solution Preparation: Slowly add the DMSO stock solution drop-by-drop to your vigorously stirring target aqueous buffer to achieve the final desired concentration.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C.[4]
Protocol 2: pH-Based Solubility Testing
-
Aliquot Peptide: Weigh out three small, equal amounts of the lyophilized peptide into separate microcentrifuge tubes.
-
Prepare Test Solvents:
-
Tube A: Deionized water
-
Tube B: 10% Acetic Acid (acidic condition)
-
Tube C: 0.1% Ammonium Hydroxide (basic condition)
-
-
Test Solubility: Add a small, equivalent volume of each solvent to the respective tubes. Vortex and observe for dissolution.
-
Analysis: Identify which condition (neutral, acidic, or basic) provides the best solubility. Use this information to select an appropriate buffer system for your experiment.[8]
Visual Guides
Peptide Solubility Troubleshooting Workflow
This diagram outlines the decision-making process for dissolving a hydrophobic peptide like Ser-Leu-Ala-Ala.
A workflow for troubleshooting peptide solubility.
Effect of pH on Peptide Charge and Solubility
This diagram illustrates how the net charge of Ser-Leu-Ala-Ala changes with pH, impacting its solubility.
The charge state of the peptide at different pH values.
References
- 1. agrisera.com [agrisera.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. lifetein.com [lifetein.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Synthesis Knowledge Base [peptide2.com]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 9. lifetein.com [lifetein.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Overcoming Low Bioactivity of Synthetic Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioactivity of synthetic peptides.
Frequently Asked Questions (FAQs)
1. What are the common causes of low or no bioactivity in my synthetic peptide?
Several factors can contribute to the reduced bioactivity of synthetic peptides. These can be broadly categorized as issues related to the peptide's intrinsic properties, synthesis and purity, and handling and storage.
-
Intrinsic Peptide Properties:
-
Poor Solubility: The peptide may not be soluble in the assay buffer, preventing it from interacting with its target.
-
Aggregation: Peptides, especially those with hydrophobic residues, can aggregate, masking the active sites.
-
Instability: The peptide may be susceptible to degradation by proteases present in the assay system or undergo chemical degradation (e.g., oxidation, deamidation) under experimental conditions.
-
Incorrect Conformation: The linear synthetic peptide may not be adopting the necessary three-dimensional structure required for binding to its target.
-
-
Synthesis and Purity:
-
Synthesis Errors: Deletions, insertions, or incorrect amino acid incorporation during synthesis can lead to an inactive peptide.
-
Low Purity: The presence of impurities from the synthesis process, such as truncated peptides or by-products, can interfere with the assay or compete with the active peptide.
-
Counter-ions: Residual trifluoroacetic acid (TFA) from purification can affect cell-based assays.
-
-
Handling and Storage:
-
Improper Storage: Storage at incorrect temperatures or exposure to light and moisture can lead to degradation.
-
Repeated Freeze-Thaw Cycles: This can cause peptide degradation and aggregation.
-
Inappropriate Solvent: Using a solvent that is not compatible with the peptide or the assay can lead to loss of activity.
-
2. How should I properly store and handle my synthetic peptides to maintain bioactivity?
Proper storage and handling are crucial for preserving the bioactivity of synthetic peptides.
-
Storage of Lyophilized Peptides:
-
For long-term storage, keep peptides in their lyophilized form at -20°C or preferably -80°C in a sealed container with a desiccant.[1]
-
Protect from light, especially for peptides containing light-sensitive residues or modifications.
-
-
Handling Lyophilized Peptides:
-
Before opening, allow the peptide container to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can degrade the peptide.[1]
-
Weigh out the required amount quickly and reseal the container, purging with an inert gas like nitrogen or argon if possible.
-
-
Peptide Solutions:
-
It is best to prepare fresh solutions for each experiment.
-
If you must store peptide solutions, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[2]
-
The stability of peptides in solution is sequence-dependent and generally much lower than in the lyophilized state.
-
Use sterile, high-purity solvents and buffers. For aqueous solutions, a pH range of 5-7 is often optimal for stability.
-
3. My peptide is not dissolving. What should I do?
Poor solubility is a common issue. A systematic approach can help in finding a suitable solvent.
-
Assess the Peptide Sequence:
-
Acidic Peptides (net negative charge): Try dissolving in a small amount of a basic buffer (e.g., 0.1 M ammonium bicarbonate) and then dilute with water or your assay buffer.
-
Basic Peptides (net positive charge): Try dissolving in a small amount of an acidic solvent (e.g., 10-25% acetic acid) and then dilute.
-
Hydrophobic/Neutral Peptides: These are often challenging. Start with a small amount of an organic solvent such as DMSO, DMF, or acetonitrile, and then slowly add this solution to your aqueous buffer while vortexing. Note: Ensure the final concentration of the organic solvent is compatible with your assay.
-
-
General Tips for Solubilization:
-
Always test the solubility of a small portion of your peptide first.
-
Sonication can help to break up aggregates and enhance dissolution.
-
If the peptide still does not dissolve, you may need to consider resynthesis with modifications to improve solubility.
-
Troubleshooting Guides
Guide 1: Low Bioactivity in a Cell-Based Assay
This guide provides a systematic approach to troubleshooting when a synthetic peptide shows lower than expected activity in a cell-based assay.
Troubleshooting Workflow for Low Bioactivity in Cell-Based Assays
Caption: A troubleshooting workflow for addressing low bioactivity of synthetic peptides in cell-based assays.
Step-by-Step Troubleshooting:
-
Verify Peptide Integrity and Handling:
-
Purity and Identity: Re-check the mass spectrometry (MS) and HPLC data to confirm the peptide's identity and purity. Impurities can inhibit activity.
-
Solubility: Ensure the peptide is fully dissolved in the assay buffer. Undissolved peptide will not be active. Consider performing a solubility test.
-
Storage and Handling: Review your storage and handling procedures. Degradation due to improper storage is a common cause of activity loss.
-
-
Evaluate Assay Parameters:
-
Concentration Range: You may be testing at a concentration that is too low or too high (causing cytotoxicity). Perform a dose-response curve over a wider range.
-
Incubation Time: The kinetics of peptide action can vary. Test different incubation times to see if activity changes.
-
Assay Controls: Ensure that your positive and negative controls are behaving as expected. This will help determine if the issue is with the peptide or the assay itself.
-
TFA Interference: If your peptide is a TFA salt, consider exchanging it for an acetate or HCl salt, as TFA can be cytotoxic in some cell lines.
-
-
Consider Peptide Modifications:
-
If the peptide is confirmed to be pure and correctly handled, and the assay is robust, the issue may be with the peptide's intrinsic properties. Consider resynthesis with modifications to improve bioactivity (see a summary of modifications in the table below).
-
Guide 2: Troubleshooting Solid-Phase Peptide Synthesis (SPPS)
Failed or low-yield peptide synthesis can be a significant bottleneck. This guide addresses common problems encountered during SPPS.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete coupling reactions; Aggregation of the growing peptide chain; Steric hindrance from bulky amino acids. | Use a higher excess of amino acid and coupling reagents; Increase coupling time; Use a more effective coupling reagent (e.g., HATU, HCTU); Incorporate pseudoprolines or Dmb/Hmb-protected amino acids to disrupt aggregation; Use a lower-loaded resin for long or difficult sequences. |
| Deletion Products | Incomplete coupling or deprotection. | Ensure complete deprotection of the Fmoc group (e.g., by extending the deprotection time or using a stronger base); Double couple difficult residues; Use a capping step (e.g., with acetic anhydride) to terminate unreacted chains. |
| Side Reactions | Aspartimide formation, diketopiperazine formation, oxidation of sensitive residues (Met, Cys, Trp). | For aspartimide, use protecting groups like Hmb on the preceding residue; For diketopiperazine, use 2-chlorotrityl resin for the first two amino acids; For oxidation, use scavengers during cleavage and handle peptides under an inert atmosphere. |
| Aggregation during Synthesis | Hydrophobic sequences forming secondary structures on the resin. | Switch to a more polar solvent like NMP or a mixture of solvents; Synthesize at a higher temperature (microwave synthesis); Incorporate backbone protection (e.g., Hmb) or pseudoprolines. |
Strategies to Enhance Peptide Bioactivity
If a correctly synthesized and handled peptide still exhibits low bioactivity, chemical modifications can be employed to improve its properties.
Workflow for Enhancing Peptide Bioactivity through Modification
Caption: A workflow illustrating the process of enhancing peptide bioactivity through chemical modification.
Summary of Common Peptide Modifications and Their Effects
| Modification Strategy | Purpose | Example(s) | Expected Outcome |
| N-terminal Acetylation & C-terminal Amidation | Increase stability against exopeptidases, mimic native protein structure. | Acetylating the N-terminus, amidating the C-terminus. | Increased half-life and bioactivity. |
| Cyclization | Restrict conformational flexibility, increase receptor binding affinity, improve stability. | Head-to-tail, side-chain to side-chain cyclization. | Potentially dramatic increase in bioactivity and stability. |
| D-Amino Acid Substitution | Increase resistance to proteolytic degradation. | Replacing one or more L-amino acids with their D-isomers. | Significantly longer half-life. |
| PEGylation | Increase hydrodynamic size, reduce renal clearance, shield from proteases. | Covalent attachment of polyethylene glycol (PEG) chains. | Extended circulation time and improved pharmacokinetic profile. |
| Lipidation | Enhance membrane permeability and cellular uptake. | Attaching a fatty acid chain (e.g., palmitoylation). | Improved absorption and ability to cross cell membranes. |
| Incorporation of Unnatural Amino Acids | Introduce novel functionalities, improve stability, and fine-tune activity. | Using non-proteinogenic amino acids in the sequence. | Enhanced resistance to degradation and potentially altered binding properties. |
Quantitative Examples of Bioactivity Enhancement
| Peptide | Modification | Bioactivity Metric (IC50 / Half-life) | Fold Improvement |
| Antimicrobial Peptide A | Native | MIC: 64 µg/mL | - |
| N-terminal Acetylation | MIC: 16 µg/mL | 4x | |
| Anticancer Peptide B | Linear | IC50: 50 µM | - |
| Cyclized | IC50: 5 µM | 10x | |
| Hormone Peptide C | L-amino acids only | Half-life in serum: 10 min | - |
| D-amino acid substitution | Half-life in serum: > 120 min | >12x | |
| GLP-1 Analog | Native | Half-life in plasma: ~2 min | - |
| Lipidation | Half-life in plasma: ~13 hours | >390x |
Note: The values in this table are illustrative and can vary significantly depending on the specific peptide and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay using RP-HPLC
This protocol provides a general method for assessing the stability of a peptide in serum or plasma.
Materials:
-
Synthetic peptide of interest
-
Human or animal serum/plasma
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA or Acetonitrile with 1% TFA)
-
RP-HPLC system with a C18 column
-
Water and Acetonitrile (HPLC grade) with 0.1% TFA for mobile phases
Procedure:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in a suitable solvent (e.g., water or DMSO).
-
Reaction Mixture: In a microcentrifuge tube, mix the peptide stock solution with pre-warmed serum or plasma to achieve the desired final peptide concentration (e.g., 10-100 µM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation.
-
Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to precipitate proteins.
-
Sample Analysis: Carefully collect the supernatant and inject it into the RP-HPLC system.
-
Data Analysis: Monitor the disappearance of the parent peptide peak over time. The peak area at time zero is considered 100%. Calculate the percentage of peptide remaining at each time point and plot it against time to determine the peptide's half-life.
Protocol 2: General Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines a common method to assess the effect of a peptide on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Peptide stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the peptide in culture medium. Remove the old medium from the cells and add the peptide solutions at various concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve the peptide) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically 570 nm, with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. Plot the percentage viability against the peptide concentration to determine the IC₅₀ (the concentration of peptide that causes 50% inhibition of cell viability).
Signaling Pathway Visualization
Synthetic peptides often act by mimicking or inhibiting interactions within cellular signaling pathways. The following diagram illustrates a generic signaling pathway initiated by a peptide binding to a cell surface receptor.
Generic Peptide-Activated Signaling Pathway
Caption: A simplified diagram of a generic signaling pathway activated by a synthetic peptide.
References
Technical Support Center: Synthesis of L-Seryl-L-leucyl-L-alanyl-L-alanine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of the tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low final peptide yield | Incomplete coupling reactions: Steric hindrance, especially at the Leu-Ala and Ser-Leu junctions, can lead to incomplete coupling. Peptide aggregation: The hydrophobic nature of leucine can promote aggregation of the growing peptide chain on the resin, hindering reagent access. Diketopiperazine formation: The Ser-Leu dipeptide can cyclize and cleave from the resin, particularly after the deprotection of the leucine residue. | Optimize coupling: Use a more potent activating agent such as HATU or HCTU. Double couple the amino acids, especially Ser and Leu. Monitor coupling completion using a ninhydrin test. Disrupt aggregation: Use a higher substitution resin or a resin with a more hydrophilic linker (e.g., PEG-based resins). Synthesize at a higher temperature or use chaotropic salts. Minimize diketopiperazine formation: Use 2-chlorotrityl chloride resin, as its steric bulk hinders cyclization. Couple the third amino acid (Alanine) immediately after the deprotection of Leucine. |
| Presence of a major impurity with a mass difference of -18 Da | Dehydration of the Serine side chain: The hydroxyl group of serine can undergo β-elimination during activation or cleavage, forming dehydroalanine. | Protect the Serine side chain: Use a tert-butyl (tBu) protecting group for the serine hydroxyl group (Fmoc-Ser(tBu)-OH). Use mild activation: Avoid prolonged activation times and use coupling reagents less prone to promoting β-elimination, such as DIC/Oxyma. |
| Presence of diastereomeric impurities (epimers) | Racemization of Leucine or Alanine: The α-carbon of amino acids can epimerize during the activation step of the coupling reaction, especially when using carbodiimide-based reagents without additives.[1] Leucine, being a β-branched amino acid, is susceptible to racemization. | Use racemization-suppressing additives: Add 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) to the coupling reaction. Choose appropriate coupling reagents: Uronium/aminium-based reagents like HBTU or HATU generally lead to lower levels of racemization compared to carbodiimides alone.[2] Control reaction temperature: Perform coupling reactions at room temperature or below, as higher temperatures can increase racemization. |
| Truncated sequences observed in mass spectrometry analysis (e.g., H-Ala-Ala-OH, H-Leu-Ala-Ala-OH) | Incomplete Fmoc deprotection: Aggregation can hinder the access of the deprotection reagent (piperidine) to the N-terminus of the growing peptide chain. | Extend deprotection time: Increase the piperidine treatment time or perform a second deprotection step. Use a stronger deprotection cocktail: Add a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution to enhance deprotection efficiency. |
| Difficulty in purifying the crude peptide | Co-elution of closely related impurities: Deletion sequences or diastereomers may have similar retention times to the target peptide in reverse-phase HPLC. Hydrophobicity of the peptide: The presence of leucine can make the peptide prone to aggregation even after cleavage, leading to broad peaks in HPLC. | Optimize HPLC gradient: Use a shallower gradient of the organic solvent to improve the separation of closely related species.[3] Modify mobile phase: Add a small amount of a chaotropic agent like guanidinium chloride to the mobile phase to disrupt aggregation. Use a different stationary phase: Consider a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to alter the selectivity of the separation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-phase synthesis strategy for this compound?
A1: The recommended strategy is Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry on a Wang or 2-chlorotrityl chloride resin.[4] The use of a pre-loaded Fmoc-Ala-Wang resin is a convenient starting point.[5] The serine side chain should be protected with a tert-butyl group (Fmoc-Ser(tBu)-OH) to prevent side reactions.
Q2: How can I minimize diketopiperazine formation at the Ser-Leu dipeptide stage?
A2: Diketopiperazine formation is a significant risk after the coupling of leucine and subsequent deprotection of its Fmoc group.[6] To minimize this side reaction:
-
Use 2-chlorotrityl chloride resin: The steric hindrance of this resin linker significantly suppresses the intramolecular cyclization.[6]
-
Couple the next amino acid (Alanine) immediately after deprotection: Minimize the time the deprotected dipeptide-resin is exposed to basic conditions.
-
Use a dipeptide building block: Coupling a pre-formed Fmoc-Ser(tBu)-Leu-OH dipeptide can bypass the susceptible stage, although this requires separate synthesis of the dipeptide.
Q3: What are the best coupling reagents to use to minimize racemization?
A3: To minimize racemization, especially of the leucine residue, it is recommended to use uronium/aminium-based coupling reagents like HBTU, HCTU, or HATU in combination with a base like N,N-diisopropylethylamine (DIPEA).[7] If using a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), the addition of a racemization-suppressing additive like HOBt or Oxyma is crucial.[2]
Q4: What is the optimal cleavage cocktail for this tetrapeptide?
A4: A standard cleavage cocktail for Fmoc/tBu chemistry is suitable for this peptide. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[8] The TIS acts as a scavenger to prevent the re-attachment of the tert-butyl cation to the serine side chain. The cleavage is typically performed for 2-3 hours at room temperature.[9]
Q5: What should I look for in the HPLC analysis of the crude peptide?
A5: In the reverse-phase HPLC analysis of the crude product, you should expect to see a major peak corresponding to the target tetrapeptide.[10] Potential impurities to look for include:
-
Deletion sequences: Peaks corresponding to H-Leu-Ala-Ala-OH and H-Ala-Ala-OH.
-
Diastereomers: Small peaks eluting close to the main product peak, which could indicate racemization.
-
Dehydroalanine-containing peptide: A peak with a mass of 18 Da less than the target peptide.
-
Diketopiperazine: A small, early-eluting peak corresponding to cyclo(Ser-Leu).
Quantitative Data on Side Reactions
The following table summarizes typical levels of common side reactions observed in solid-phase peptide synthesis under different conditions. Note that the exact percentages can vary depending on the specific sequence, resin, and reaction conditions.
| Side Reaction | Amino Acid/Sequence | Condition | Typical Extent of Side Reaction |
| Racemization | Leucine | DIC/HOBt coupling | 1-5% D-isomer |
| Leucine | HBTU/DIPEA coupling | <1% D-isomer | |
| Diketopiperazine Formation | Ser-Leu dipeptide | On Wang resin after 2h in piperidine | 10-30% cleavage |
| Ser-Leu dipeptide | On 2-chlorotrityl chloride resin | <5% cleavage | |
| Dehydration | Serine | Prolonged activation with carbodiimides | 5-15% dehydroalanine formation |
Experimental Protocols
A detailed experimental protocol for the manual solid-phase synthesis of this compound using Fmoc/tBu chemistry is provided below.
Materials:
-
Fmoc-Ala-Wang resin (0.5 mmol/g loading)
-
Fmoc-Ala-OH
-
Fmoc-Leu-OH
-
Fmoc-Ser(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Ala-Wang resin (1 g, 0.5 mmol) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add 20% piperidine in DMF (10 mL) and agitate for 15 minutes.
-
Drain and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Coupling of the second Alanine:
-
Dissolve Fmoc-Ala-OH (0.47 g, 1.5 mmol), HOBt (0.23 g, 1.5 mmol), and DIC (0.23 mL, 1.5 mmol) in DMF (5 mL).
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction with a Kaiser test. If the test is positive, continue agitation for another hour.
-
Drain and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Repeat Fmoc Deprotection (Step 2).
-
Coupling of Leucine:
-
Dissolve Fmoc-Leu-OH (0.53 g, 1.5 mmol), HOBt (0.23 g, 1.5 mmol), and DIC (0.23 mL, 1.5 mmol) in DMF (5 mL).
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to monitor completion.
-
Drain and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Repeat Fmoc Deprotection (Step 2).
-
Coupling of Serine:
-
Dissolve Fmoc-Ser(tBu)-OH (0.58 g, 1.5 mmol), HOBt (0.23 g, 1.5 mmol), and DIC (0.23 mL, 1.5 mmol) in DMF (5 mL).
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to monitor completion.
-
Drain and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Final Fmoc Deprotection: Repeat Step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (10 mL).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh TFA (2 x 2 mL).
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[11]
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Caption: Solid-phase synthesis workflow for this compound.
Caption: Mechanism of diketopiperazine formation from the Ser-Leu dipeptide on resin.
Caption: Troubleshooting flowchart for common issues in peptide synthesis.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Ala-Wang Resin (LL) [cem.com]
- 6. Bot Detection [iris-biotech.de]
- 7. chem.uci.edu [chem.uci.edu]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. hplc.eu [hplc.eu]
- 11. protocols.io [protocols.io]
Technical Support Center: Strategies for Synthesizing Difficult Peptide Sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of difficult peptide sequences.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during peptide synthesis.
Problem: Low yield and purity of the final peptide product.
This is a common issue that can stem from several factors, including incomplete coupling reactions and aggregation of the growing peptide chain.[1][2]
Troubleshooting Workflow for Low Yield and Purity
References
Validation & Comparative
A Comparative Guide to Mass Spectral Analysis for the Sequence Validation of L-Seryl-L-leucyl-L-alanyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the sequence validation of the tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine. It includes detailed experimental protocols, quantitative data from theoretical fragmentation analysis, and a comparative overview of alternative validation techniques.
Introduction
Accurate determination of the amino acid sequence of peptides is a critical step in drug discovery, proteomics research, and the development of peptide-based therapeutics. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has become the cornerstone for peptide sequencing due to its high sensitivity, speed, and accuracy.[1][2] This guide focuses on the application of mass spectral analysis for the sequence validation of the synthetic tetrapeptide this compound (Ser-Leu-Ala-Ala).
Mass Spectrometry for Peptide Sequence Validation
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the amino acid sequence of a peptide.[3] The general workflow involves the ionization of the peptide, selection of the precursor ion, fragmentation of the precursor ion through collision-induced dissociation (CID), and analysis of the resulting fragment ions.[4][5][6]
The fragmentation of the peptide backbone occurs at specific bonds, primarily the amide bonds, leading to the formation of a series of characteristic fragment ions. These are mainly classified as b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus of the peptide.[6][7] The mass difference between consecutive b-ions or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.[8]
Experimental Protocol: Tandem Mass Spectrometry of this compound
1. Sample Preparation:
-
The this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
The purified peptide is dissolved in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1 pmol/µL.
2. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Ionization: The peptide solution is introduced into the ESI source at a flow rate of 5 µL/min. Positive ion mode is used.
-
MS1 Scan: A full scan mass spectrum (MS1) is acquired over a mass-to-charge (m/z) range of 100-1000 to identify the precursor ion of the tetrapeptide.
-
Tandem MS (MS/MS): The protonated molecular ion [M+H]⁺ of this compound is selected as the precursor ion for collision-induced dissociation (CID).
-
Fragmentation: The precursor ion is subjected to CID using argon as the collision gas at a normalized collision energy of 25-35 eV.
-
MS2 Scan: The resulting fragment ions are analyzed in the TOF analyzer, and a tandem mass spectrum (MS2) is acquired.
3. Data Analysis:
-
The acquired MS/MS spectrum is processed using de novo sequencing software or by manual interpretation.
-
The masses of the observed fragment ions are compared with the theoretical masses of the expected b- and y-ions for the sequence this compound.
Theoretical Fragmentation Data for this compound
The following tables summarize the theoretical monoisotopic masses of the expected singly charged b- and y-ions for the tetrapeptide this compound (C₁₆H₃₀N₄O₆, Molecular Weight: 386.44 g/mol ).
| b-ions | Sequence | Theoretical m/z |
| b₁ | S | 88.0393 |
| b₂ | SL | 201.1234 |
| b₃ | SLA | 272.1605 |
| b₄ | SLAA | 343.1976 |
| y-ions | Sequence | Theoretical m/z |
| y₁ | A | 72.0444 |
| y₂ | AA | 143.0815 |
| y₃ | LAA | 256.1656 |
| y₄ | SLAA | 343.1976 |
Comparative Analysis of Sequence Validation Techniques
While mass spectrometry is a dominant technique, other methods can also be employed for peptide sequence validation, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the peptide and analysis of fragment ion masses to deduce the sequence. | High sensitivity, high speed, provides information on post-translational modifications.[3] | Can be challenging for de novo sequencing of long peptides, potential for ambiguous fragmentation patterns. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids.[9] | Well-established and reliable method, provides unambiguous N-terminal sequencing.[9] | Requires larger sample amounts, slower process, not suitable for complex mixtures or modified peptides.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei to determine the 3D structure and connectivity of atoms.[10] | Provides detailed structural information, including conformation and dynamics.[10] | Requires high sample concentrations, complex data analysis, not a high-throughput method. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light to determine the secondary structure.[10] | Provides information on the overall folding and secondary structure elements (alpha-helices, beta-sheets).[10] | Does not provide primary sequence information. |
Visualizing the Workflow and Fragmentation
To better illustrate the processes involved in mass spectral analysis, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for peptide sequence validation by tandem mass spectrometry.
Caption: Fragmentation pathway of this compound showing major b- and y-ions.
Conclusion
Mass spectral analysis, particularly tandem mass spectrometry, provides a rapid, sensitive, and reliable method for the sequence validation of peptides like this compound. The characteristic fragmentation patterns, resulting in predictable b- and y-ion series, allow for confident confirmation of the peptide's primary structure. While alternative techniques such as Edman degradation and NMR spectroscopy offer complementary information, MS/MS remains the method of choice for high-throughput and detailed peptide sequence analysis in modern research and development settings.
References
- 1. Automatic analysis of peptide and proteins mass spectrometry datasets - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 2. Prot pi | Peptide Tool [protpi.ch]
- 3. Validation Methods of Peptide Identification Results in Proteomics [pibb.ac.cn]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. NIST Mass and Fragment Calculator Software | NIST [nist.gov]
- 6. De Novo Peptide Sequencing [ionsource.com]
- 7. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rapidnovor.com [rapidnovor.com]
- 10. resolvemass.ca [resolvemass.ca]
Unraveling Tetrapeptide Conformations: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to deciphering their biological function and designing novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique for elucidating the conformational landscape of tetrapeptides in solution, providing atomic-level insights into their dynamic nature. This guide offers an objective comparison of NMR spectroscopy with other analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tools for conformational analysis.
The Power of NMR in Peptide Structural Analysis
NMR spectroscopy is a versatile and non-destructive technique that allows for the determination of the three-dimensional structure and dynamics of molecules in solution, mimicking their native environment.[1][2] For tetrapeptides, which are often too small to crystallize and too flexible for static structural methods, NMR provides invaluable information about their conformational preferences.[2] Key NMR parameters, including Nuclear Overhauser Effects (NOEs), scalar (J) coupling constants, and chemical shifts, serve as the foundation for defining the peptide's structure.[3][4]
Nuclear Overhauser Effect (NOE): The NOE is a phenomenon that arises from the through-space interaction of protons that are in close proximity (typically < 5 Å).[5][6] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive "molecular ruler".[1] By identifying NOEs between different protons in a tetrapeptide, a network of distance restraints can be established to define its folded structure.[7] Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) is the primary experiment used to detect these interactions.[4]
J-Coupling Constants: Three-bond scalar couplings (³J) between protons, particularly the coupling between the amide proton (NH) and the alpha-proton (Hα) (³JNHα), provide information about the dihedral angle φ (phi).[1][3] The relationship between the coupling constant and the dihedral angle is described by the Karplus equation.[1][8] By measuring these coupling constants, researchers can restrain the possible conformations of the peptide backbone.[9]
Chemical Shifts: The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is in turn influenced by the peptide's conformation.[10] Deviations of Cα and Cβ chemical shifts from random coil values can be used to identify secondary structure elements like β-turns, which are common motifs in tetrapeptides.[3]
A Comparative Look: NMR vs. Alternative Techniques
While NMR is a cornerstone of peptide conformational analysis, other techniques offer complementary information.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.[1] | Provides atomic-resolution structural information in a near-native environment.[1] Can characterize conformational dynamics.[2] | Requires relatively high sample concentrations (mM range).[6] Can be challenging for larger or aggregating peptides.[1] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Provides information about the overall secondary structure content (e.g., α-helix, β-sheet, random coil).[11] Requires very small amounts of sample and is a rapid technique. | Does not provide atomic-level structural details. Signal can be an average of multiple conformations. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides high-resolution static structures. | Requires the peptide to form well-ordered crystals, which can be difficult for small, flexible peptides. The crystal structure may not represent the solution conformation. |
| Molecular Dynamics (MD) Simulations | A computational method that simulates the physical movements of atoms and molecules over time.[12] | Can provide a detailed and dynamic picture of the conformational landscape.[12] Can be used to explore conformations that are difficult to access experimentally. | The accuracy of the simulation depends heavily on the quality of the force field used. Can be computationally expensive.[13] |
Quantitative NMR Data for Tetrapeptide Conformational Analysis
The following table presents typical quantitative NMR data that can be obtained for a tetrapeptide and used to derive structural restraints. The values are illustrative and will vary depending on the specific peptide sequence and experimental conditions.
| NMR Parameter | Residue i | Residue i+1 | Residue i+2 | Residue i+3 |
| ³JNHα (Hz) | - | 7.5 | 8.2 | 6.5 |
| φ Angle (degrees) derived from ³JNHα | - | -120 ± 20 | -100 ± 20 | -140 ± 20 |
| NOE Distances (Å) | ||||
| dαN(i, i+1) | < 2.8 | < 2.8 | < 2.8 | - |
| dNN(i, i+1) | < 3.5 | < 3.5 | < 3.5 | - |
| dβN(i, i+1) | < 3.0 | < 3.0 | < 3.0 | - |
| Cα Chemical Shift Deviation (Δδ ppm) | +0.5 | -1.2 | -1.5 | +0.8 |
| Cβ Chemical Shift Deviation (Δδ ppm) | -0.3 | +2.5 | +2.8 | -0.6 |
Experimental Protocols for Key NMR Experiments
A typical workflow for the conformational analysis of a tetrapeptide by NMR involves a series of 2D NMR experiments.[4]
Sample Preparation:
-
The tetrapeptide is typically dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.[6]
-
A small amount of a reference compound (e.g., DSS or TSP) is added for chemical shift calibration.
-
The pH of the sample is adjusted to the desired value.
Key 2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all the protons within a single amino acid residue's spin system.[4] A mixing time of 60-80 ms is typically used.[14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing the crucial distance restraints for structure calculation.[4] A mixing time of 150-300 ms is commonly employed for peptides of this size.[14]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through chemical bonds, primarily used for assigning protons within a residue.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹³C, ¹⁵N) is employed, this experiment correlates protons with their directly attached heteronuclei, aiding in resonance assignment.[4]
Visualizing the Path to Tetrapeptide Structure
The following diagrams illustrate the workflow of NMR-based conformational analysis and the relationship between key NMR parameters and the final structure.
Conclusion
NMR spectroscopy provides an unparalleled ability to investigate the conformational landscape of tetrapeptides in solution. By combining information from NOEs, J-coupling constants, and chemical shifts, researchers can generate high-resolution models of these flexible molecules. While other techniques like CD spectroscopy, X-ray crystallography, and MD simulations offer valuable complementary data, NMR remains the gold standard for detailed solution-state conformational analysis. The choice of technique will ultimately depend on the specific research question, the properties of the tetrapeptide, and the available resources. This guide provides a foundational understanding to empower researchers in making informed decisions for their structural biology endeavors.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pnas.org [pnas.org]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Polypeptide secondary structure determination by nuclear magnetic resonance observation of short proton-proton distances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]
- 13. ramachandran plot analysis: Topics by Science.gov [science.gov]
- 14. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
A Comparative Guide to Validating the Purity of L-Seryl-L-leucyl-L-alanyl-L-alanine by Analytical HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides like L-Seryl-L-leucyl-L-alanyl-L-alanine is a critical step in guaranteeing reliable experimental outcomes and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose.[1][2] This guide provides a comprehensive comparison of analytical HPLC methods for validating the purity of this tetrapeptide, complete with experimental data and detailed protocols.
Introduction to Peptide Impurities
Synthetic peptides are typically produced via solid-phase peptide synthesis (SPPS).[3] This process, while efficient, can introduce several process-related impurities. These may include deletion sequences (missing an amino acid), truncated sequences, incompletely deprotected peptides, or by-products generated during synthesis and cleavage.[4] Degradation products can also arise during storage.[4] Even minor impurities can significantly impact the biological activity and safety of the peptide.[5] Therefore, a robust analytical method is essential to separate and quantify these impurities.
Comparing HPLC Methodologies for Peptide Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most common and effective method for analyzing the purity of synthetic peptides.[3][6] The separation is based on the hydrophobic interactions between the peptide and the stationary phase.[6] However, the choice of column chemistry and mobile phase additives can significantly influence the separation efficiency.
Column Chemistry Comparison
The selection of the stationary phase is a crucial parameter in developing an effective HPLC separation method. While C18 columns are the most widely used for peptide analysis, other chemistries can offer different selectivities.[1][7]
| Column Chemistry | Principle of Separation | Advantages for Tetrapeptide Analysis | Disadvantages |
| C18 (Octadecyl) | Strong hydrophobic interactions. | High retention and resolving power for a wide range of peptides. Generally provides the narrowest peaks and highest peak capacity.[7] | May be too retentive for very hydrophobic peptides, requiring high organic solvent concentrations for elution. |
| C8 (Octyl) | Moderate hydrophobic interactions. | Suitable for more hydrophobic peptides that may be too strongly retained on a C18 column. | May offer lower resolution for very similar peptide impurities compared to C18. |
| Phenyl-Hexyl | π-π interactions in addition to hydrophobic interactions. | Can provide alternative selectivity for peptides containing aromatic residues, potentially resolving impurities that co-elute on C18 columns.[7] | May have lower overall retention and peak capacity compared to C18.[7] |
| Cyano | Weak hydrophobic interactions and dipole-dipole interactions. | Least retentive, which can be advantageous for rapid screening or for very hydrophobic peptides.[7] | Generally offers the lowest resolution and peak capacity of the common reversed-phase chemistries.[7] |
Mobile Phase Additive Comparison
Ion-pairing agents are added to the mobile phase to improve peak shape and resolution. Trifluoroacetic acid (TFA) and formic acid (FA) are the most common choices.
| Mobile Phase Additive | Mechanism | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | Strong ion-pairing agent. Protonates residual silanols on the silica-based stationary phase, reducing unwanted interactions.[3][4] | Excellent peak shape and resolution for UV detection.[4] | Suppresses the signal in mass spectrometry (MS) detection.[3][4] |
| Formic Acid (FA) | Weaker ion-pairing agent than TFA.[4] | Compatible with MS detection, making it ideal for LC-MS applications where impurity identification is required.[3][4] | May result in broader peaks and suboptimal separation on traditional C18 columns compared to TFA.[4][8] |
Experimental Protocol: Purity Determination of this compound by RP-HPLC
This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.
1. Materials and Reagents
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Reference standard of this compound (if available)
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm (for peptide backbone) and 280 nm (if aromatic residues were present)[5] |
| Injection Volume | 10 µL |
4. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]
5. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the main peptide peak by dividing its area by the total area of all peaks and multiplying by 100.[5]
-
% Purity = (Area of Main Peak / Total Peak Area) x 100
-
6. Method Validation
For a comprehensive validation, the following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Precision (Intra-day & Inter-day) | Coefficient of Variation (CV%) ≤ 2%[9] |
| Accuracy | Bias % not to deviate more than 5%[9] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity validation process.
Caption: Workflow for HPLC Purity Validation of a Synthetic Peptide.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different peptide synthesis methods
A Comparative Analysis of Peptide Synthesis Methods: A Guide for Researchers
In the landscape of drug discovery and biomedical research, peptides have emerged as a pivotal class of therapeutic agents.[1] The ability to chemically synthesize peptides with high fidelity is paramount to advancing research and development in this field. This guide provides a comparative analysis of the most prevalent peptide synthesis methodologies: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Microwave-Assisted Peptide Synthesis (MAPS). We will delve into the core principles of each technique, present a quantitative comparison of their performance, and provide detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.
Introduction to Peptide Synthesis Methods
The chemical synthesis of peptides involves the stepwise addition of amino acids to form a polypeptide chain. This process requires the protection of reactive functional groups to prevent unwanted side reactions, followed by the activation of the carboxyl group of the incoming amino acid to facilitate peptide bond formation. The two primary strategies that have dominated the field are Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS).[2] More recently, Microwave-Assisted Peptide Synthesis (MAPS) has gained prominence as a method to accelerate and improve the efficiency of SPPS.[3][4][5]
Liquid-Phase Peptide Synthesis (LPPS): As the classical approach to peptide synthesis, LPPS is carried out entirely in solution.[6][7] The growing peptide chain is kept soluble in a suitable solvent, and purification is performed after each coupling and deprotection step.[6][7][8] This method allows for the synthesis of very long peptides and enables the purification of intermediates, which can lead to a final product of very high purity.[8][9] However, LPPS is often a time-consuming and labor-intensive process, and the solubility of the growing peptide chain can become a significant challenge.[2][8]
Solid-Phase Peptide Synthesis (SPPS): Developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, SPPS revolutionized peptide synthesis.[10][11] In this method, the C-terminal amino acid is attached to an insoluble solid support (resin), and the peptide chain is assembled in a stepwise manner while remaining covalently bound to this support.[10][12] Excess reagents and by-products are easily removed by simple washing and filtration steps, which significantly simplifies the purification process and allows for automation.[11][12][13] SPPS is the most widely used method for peptide synthesis due to its efficiency and amenability to automation.[10]
Microwave-Assisted Peptide Synthesis (MAPS): MAPS is a more recent advancement that utilizes microwave energy to accelerate the coupling and deprotection reactions in SPPS.[3][4][5][14] The application of microwave heating can dramatically reduce synthesis times, often from hours to minutes, and can improve the efficiency of difficult couplings, leading to higher purity and yield of the final peptide.[3][4][5][14][15]
Quantitative Performance Comparison
The choice of a peptide synthesis method often depends on a balance of factors including the desired peptide length, purity requirements, synthesis scale, and available resources. The following table summarizes the key performance metrics of LPPS, SPPS, and MAPS.
| Feature | Liquid-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) | Microwave-Assisted Peptide Synthesis (MAPS) |
| Peptide Length | Can synthesize long peptides (>50 amino acids)[16] | Typically suitable for peptides up to 50 amino acids[10][16] | Suitable for peptides up to 50 amino acids, with improved success for difficult sequences |
| Synthesis Time | Slow; days to weeks | Moderate; hours to days[17] | Fast; minutes to hours[4][5][14][15][17] |
| Typical Yield | Variable, can be high with intermediate purification | Good to high, dependent on sequence[16] | Generally higher than conventional SPPS[3][15] |
| Crude Purity | High, due to intermediate purification[8][18] | Variable, dependent on sequence and coupling efficiency[19] | Often higher than conventional SPPS[3][20] |
| Scalability | Well-suited for large-scale synthesis[2][9][16] | Amenable to a wide range of scales, from mg to kg[2][16] | Scalable, with specialized equipment |
| Automation | Difficult to automate[16] | Highly amenable to automation[2][10][16] | Fully automated systems are common[14] |
| Cost | Can be high due to large solvent volumes and labor[2][16] | Generally cost-effective for routine synthesis[16] | Initial equipment cost is higher, but reagent and time savings can be significant |
Experimental Protocols
The following sections provide detailed methodologies for the key steps in each peptide synthesis method.
Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide on a rink amide resin using the Fmoc/tBu strategy.
1. Resin Swelling:
-
Place the desired amount of rink amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIPS) (e.g., 95% TFA, 2.5% water, 2.5% TIPS).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Liquid-Phase Peptide Synthesis (LPPS) Protocol
This protocol describes a general procedure for the coupling of two amino acid fragments in solution.
1. Reactant Preparation:
-
Dissolve the N-terminally protected peptide fragment (with a free C-terminal carboxyl group) in a suitable organic solvent (e.g., DMF or DCM).
-
Dissolve the C-terminally protected amino acid or peptide fragment (with a free N-terminal amine) in the same solvent.
2. Coupling Reaction:
-
Add a coupling agent (e.g., DCC or HBTU) and an activating agent (e.g., HOBt) to the solution containing the N-protected fragment.
-
Stir the mixture for a few minutes to allow for the formation of the active ester.
-
Add the solution of the C-protected fragment to the reaction mixture.
-
Add a base such as DIPEA if an aminium/uronium-based coupling agent is used.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
3. Work-up and Purification:
-
Once the reaction is complete, filter off any precipitated by-products (e.g., DCU if DCC is used).
-
Remove the solvent under reduced pressure.
-
Purify the resulting protected peptide by recrystallization or column chromatography to remove unreacted starting materials and by-products.
4. Deprotection:
-
Selectively remove the N-terminal or C-terminal protecting group to allow for the next coupling step, following established deprotection protocols for the specific protecting groups used (e.g., hydrogenolysis for Z-groups, acidolysis for Boc-groups).
Microwave-Assisted Peptide Synthesis (MAPS) Protocol
MAPS is typically performed using an automated microwave peptide synthesizer. The general steps are similar to conventional SPPS but are accelerated by microwave irradiation.
1. Automated Synthesis Program:
-
Program the peptide sequence and synthesis parameters into the automated microwave peptide synthesizer.
-
The instrument will automatically perform the following steps for each amino acid cycle.
2. Fmoc Deprotection (Microwave):
-
The synthesizer delivers a 20% piperidine in DMF solution to the resin-containing reaction vessel.
-
The vessel is irradiated with microwaves for a short period (e.g., 30 seconds to 3 minutes) at a controlled temperature.[4][5][14]
-
The deprotection solution is drained, and the resin is washed with DMF.
3. Amino Acid Coupling (Microwave):
-
The synthesizer delivers the activated amino acid solution (pre-activated or in-situ activation) to the reaction vessel.
-
The vessel is irradiated with microwaves for a short period (e.g., 2 to 10 minutes) at a controlled temperature.[4][5][14]
-
The coupling solution is drained, and the resin is washed with DMF.
4. Final Cleavage:
-
The final cleavage from the resin is typically performed outside the synthesizer following the standard SPPS cleavage protocol.
Visualizing Peptide Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the different peptide synthesis methods.
Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow of Liquid-Phase Peptide Synthesis (LPPS).
Caption: Workflow of Microwave-Assisted Peptide Synthesis (MAPS).
Conclusion
The selection of a peptide synthesis methodology is a critical decision that can significantly impact the success of a research project. LPPS, while labor-intensive, remains a valuable tool for the synthesis of long or complex peptides where intermediate purification is advantageous. SPPS is the workhorse of modern peptide synthesis, offering a balance of efficiency, scalability, and amenability to automation that makes it suitable for a wide range of applications. MAPS represents a significant advancement in SPPS, providing a means to accelerate synthesis, improve the quality of difficult peptides, and enhance overall laboratory productivity. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can make informed decisions to achieve their peptide synthesis goals efficiently and effectively.
References
- 1. file.globalso.com [file.globalso.com]
- 2. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 6. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 7. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. Liquid-Phase Peptide Synthesis (LPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. csbio.com [csbio.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. biomatik.com [biomatik.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Evaluation of Standard and Microwave-Assisted Solid Phase Peptide Synthesis of a Long Chimeric Peptide Derived from Four Plasmodium falciparum Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 18. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 19. csbio.com [csbio.com]
- 20. csbio.com [csbio.com]
Cross-Validation of L-Seryl-L-leucyl-L-alanyl-L-alanine (SLAA) Activity: A Guide to a Hypothetical Investigation
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the topic of cross-validating the activity of the tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine (SLAA) in different cell lines. A comprehensive search of publicly available scientific literature and databases reveals no specific studies on the biological activity of the isolated tetrapeptide SLAA .
The amino acid sequence "Ser-Leu-Ala-Ala" is present within larger, biologically active precursor proteins, such as human somatostatin and neuropeptide AF. However, the activity of a peptide is highly specific to its exact sequence and conformation, and therefore the biological effects of the isolated SLAA tetrapeptide remain uncharacterized.
This guide will, therefore, provide a hypothetical framework for the investigation of SLAA activity, including potential experimental workflows, generalized protocols, and relevant signaling pathways to consider. This information is intended to serve as a foundational resource for researchers interested in exploring the potential bioactivity of this novel peptide.
Hypothetical Experimental Data Summary
As no experimental data for SLAA exists, the following table is a template that researchers could use to summarize their findings when investigating the effects of SLAA on various cell lines.
| Cell Line | Cell Type | Assay | Endpoint | SLAA Concentration (μM) | Result (e.g., % Inhibition, IC50) | Alternative Peptide (e.g., Scrambled Control) |
| MCF-7 | Human Breast Cancer | MTT | Cell Viability | 1, 10, 100 | Hypothetical Data | Hypothetical Data |
| SH-SY5Y | Human Neuroblastoma | Caspase 3/7 | Apoptosis | 1, 10, 100 | Hypothetical Data | Hypothetical Data |
| Jurkat | Human T-cell Leukemia | BrdU Incorporation | Proliferation | 1, 10, 100 | Hypothetical Data | Hypothetical Data |
| HEK293 | Human Embryonic Kidney | cAMP Assay | GPCR Activation | 1, 10, 100 | Hypothetical Data | Hypothetical Data |
Experimental Protocols
The following are generalized protocols for key experiments to assess the potential biological activity of SLAA.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the SLAA peptide and a scrambled peptide control in the appropriate cell culture medium. Replace the existing medium with the peptide-containing medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Caspase-Glo® 3/7)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for 24-48 hours.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Measurement: Measure luminescence using a plate-reading luminometer.
Potential Signaling Pathways and Experimental Workflows
Given the lack of information on SLAA, initial investigations would logically focus on common signaling pathways involved in cell fate and function. The diagrams below illustrate a hypothetical experimental workflow and potential signaling pathways that could be modulated by a novel peptide.
Caption: A potential experimental workflow for characterizing SLAA activity.
Caption: Key signaling pathways to investigate for potential SLAA modulation.
Hypothetical Head-to-Head Comparison: L-Seryl-L-leucyl-L-alanyl-L-alanine versus Sivelestat as Inhibitors of Human Neutrophil Elastase
A detailed guide for researchers exploring novel therapeutic agents for inflammatory diseases.
Introduction
Human Neutrophil Elastase (HNE), a serine protease released by activated neutrophils, is a key mediator of tissue damage in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[1] Its role in the degradation of extracellular matrix proteins, such as elastin, makes it a prime therapeutic target.[2] This guide provides a comparative overview of the well-established HNE inhibitor, Sivelestat, and a hypothetical peptide inhibitor, L-Seryl-L-leucyl-L-alanyl-L-alanine (SLAA), based on the substrate preferences of HNE.
Disclaimer: There is currently no publicly available experimental data on the inhibitory activity of this compound. This comparison is based on the known characteristics of Sivelestat and a scientifically informed hypothesis regarding the potential of the SLAA peptide as an HNE inhibitor, given that HNE preferentially cleaves substrates with small hydrophobic amino acids like alanine and valine in the P1 position.[3][4]
Compound Overview
This compound (SLAA) is a tetrapeptide. Based on the substrate specificity of HNE, which favors small hydrophobic residues at the P1 cleavage site, it is hypothesized that this peptide may act as a competitive substrate or a weak inhibitor.
Sivelestat is a potent and specific synthetic inhibitor of neutrophil elastase. It is a well-characterized compound that has been investigated for its therapeutic potential in various inflammatory conditions. Sivelestat is known to be highly selective for neutrophil elastase over other proteases like trypsin and chymotrypsin.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the known inhibitory data for Sivelestat against Human Neutrophil Elastase and provides a template for the data that would need to be generated for this compound.
| Parameter | This compound | Sivelestat | Reference |
| Target Enzyme | Human Neutrophil Elastase (HNE) | Human Neutrophil Elastase (HNE) | - |
| IC50 (nM) | Data not available | 44 | [Sivelestat product information] |
| Ki (nM) | Data not available | 27 | [Sivelestat product information] |
| Mechanism of Inhibition | Hypothetically Competitive | Competitive | [Sivelestat product information] |
| Selectivity | Data not available | High selectivity for NE over other serine proteases | [5] |
Experimental Protocols
To empirically determine the inhibitory potential of this compound and enable a direct comparison with Sivelestat, the following experimental protocols would be employed.
In Vitro HNE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the SLAA peptide against HNE.
Materials:
-
Human Neutrophil Elastase (commercially available)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
This compound (to be synthesized)
-
Sivelestat (as a positive control)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% BSA, pH 7.5)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the SLAA peptide and Sivelestat in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add increasing concentrations of the SLAA peptide or Sivelestat.
-
Add HNE to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HNE substrate.
-
Monitor the fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation/460 nm emission for AMC).
-
Calculate the initial reaction velocities (V) for each inhibitor concentration.
-
Plot the percentage of HNE activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Enzyme Kinetics and Determination of Ki
Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition of the SLAA peptide.
Procedure:
-
Perform the HNE inhibition assay as described above, but with varying concentrations of both the inhibitor (SLAA peptide) and the substrate.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using Michaelis-Menten kinetics.
-
Generate Lineweaver-Burk or Dixon plots to visualize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Calculate the Ki value from the data, which represents the dissociation constant of the enzyme-inhibitor complex.
Visualizing Pathways and Workflows
Simplified Signaling Pathway of HNE-mediated Tissue Injury
References
- 1. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 2. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elastase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability [frontiersin.org]
- 5. scbt.com [scbt.com]
Confirming the Stereochemistry of L-Seryl-L-leucyl-L-alanyl-L-alanine: A Comparative Guide to Analytical Techniques
The precise stereochemistry of a peptide is a critical determinant of its biological activity, conformational stability, and therapeutic potential. For researchers and drug development professionals, verifying the enantiomeric purity of synthetic peptides like L-Seryl-L-leucyl-L-alanyl-L-alanine is a fundamental step in quality control and characterization. The presence of even minor D-amino acid impurities, which can arise during synthesis or from starting materials, can significantly alter a peptide's properties. This guide provides an objective comparison of modern analytical techniques for confirming the stereochemistry of this tetrapeptide, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for stereochemical confirmation depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The most common approaches involve either direct analysis of the intact peptide or, more frequently, analysis of its constituent amino acids after hydrolysis.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral Gas Chromatography (GC-MS) | Separation of volatile, derivatized amino acid enantiomers on a chiral stationary phase column, followed by mass spectrometry detection.[1] | High resolution and sensitivity. Well-established methods for a wide range of amino acids. | Requires peptide hydrolysis and derivatization, which can introduce racemization. Not suitable for non-volatile compounds. | Quantitative determination of enantiomeric excess in hydrolyzed peptide samples. |
| Chiral High-Performance Liquid Chromatography (HPLC-MS/MS) | Separation of amino acid enantiomers (with or without derivatization) on a chiral stationary phase, coupled with tandem mass spectrometry for sensitive and specific detection. | High sensitivity and specificity. Can be applied to a wide range of amino acids without derivatization.[2] Direct analysis of small peptides is sometimes possible. | Peptide hydrolysis is often necessary, carrying a risk of racemization. Chiral column selection can be challenging. | Gold standard for enantiomeric purity analysis of pharmaceutical peptides. |
| LC-MS Spiking Experiments | Co-injection of the unknown peptide sample with a synthetic, isotope-labeled standard of the expected stereoisomer (and potentially other diastereomers). Stereochemistry is confirmed if the analyte and standard co-elute.[3][4] | Relatively simple and does not require extensive purification of the endogenous or test peptide. Provides strong evidence for a specific stereochemical assignment.[3] | Requires synthesis of isotope-labeled peptide standards for each potential diastereomer. It is a confirmatory rather than a de novo identification method. | Verifying a hypothesized stereochemical structure of a peptide in a complex mixture.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the three-dimensional structure of the intact peptide in solution. The spatial arrangement of atoms and through-space interactions (e.g., NOEs) are dependent on stereochemistry.[5][6] | Provides detailed structural and conformational information without peptide degradation. Can identify the specific location of an inverted stereocenter in the sequence. | Lower sensitivity compared to MS-based methods. Data interpretation can be complex, especially for flexible peptides.[7] | Determination of the complete 3D structure and conformation of peptides.[8] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's secondary structure (e.g., helices, sheets), which in turn is influenced by the chirality of its amino acids.[9] | Non-destructive and requires a small amount of sample. Provides information on the global conformation of the peptide. | Provides information on overall secondary structure rather than the stereochemistry of individual residues. Data can be ambiguous. | Assessing the impact of stereochemistry on the overall secondary structure of a peptide. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a peptide crystal by analyzing X-ray diffraction patterns.[10] | Provides an unambiguous, high-resolution determination of the absolute configuration of each stereocenter.[11] | Requires the successful crystallization of the peptide, which can be a significant challenge. The solid-state conformation may not represent the solution-state structure. | Definitive confirmation of stereochemistry when a high-quality crystal can be obtained. |
Quantitative Data Presentation
The following table presents representative experimental data that could be obtained when analyzing the stereochemistry of hydrolyzed Seryl-L-leucyl-L-alanyl-L-alanine using a chiral chromatography method. The goal is to detect and quantify any D-amino acids present.
| Amino Acid | L-Enantiomer Retention Time (min) | D-Enantiomer Retention Time (min) | Peak Area (L-Enantiomer) | Peak Area (D-Enantiomer) | Enantiomeric Excess (% ee) | Limit of Detection (%) |
| Alanine | 12.54 | 13.89 | 1,985,400 | 2,100 | 99.79% | 0.05% |
| Leucine | 18.21 | 19.55 | 995,200 | Not Detected | >99.9% | 0.05% |
| Serine | 9.78 | 11.03 | 989,600 | 3,500 | 99.29% | 0.10% |
Note: Data is for illustrative purposes. Actual retention times and peak areas will vary based on the specific chromatographic conditions and instrumentation.
Experimental Protocols
Protocol 1: Stereochemical Analysis by Chiral GC-MS after Acid Hydrolysis
This protocol is a widely used method for determining the enantiomeric purity of amino acids in a peptide.[1]
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidation.
-
Heat the sample at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the amino acid hydrolysate in 0.1 M HCl.
-
-
Derivatization:
-
Transfer a known volume of the hydrolysate to a reaction vial and dry it completely.
-
Add 100 µL of isopropanol and 20 µL of acetyl chloride. Heat at 100°C for 1 hour to form the isopropyl esters.
-
Evaporate the reagents under nitrogen.
-
Add 100 µL of dichloromethane and 20 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes to acylate the amino groups.
-
Evaporate the excess reagents and reconstitute the derivatized amino acids in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: Chiral capillary column (e.g., Chirasil-Val).
-
Injection: 1 µL of the derivatized sample.
-
Carrier Gas: Helium.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 4°C/min.
-
MS Detection: Use electron ionization (EI) and scan in full scan mode or selected ion monitoring (SIM) for higher sensitivity to detect and quantify the L- and D-amino acid derivatives.
-
Protocol 2: LC-MS Spiking Experiment
This method provides strong confirmatory evidence for the stereochemistry of an intact peptide by comparing its retention time to that of a synthetic, heavy-isotope-labeled standard.[3]
-
Synthesis of Standards:
-
Synthesize the reference peptide (this compound) using at least one ¹³C- or ¹⁵N-labeled amino acid via solid-phase peptide synthesis (SPPS).
-
If necessary, synthesize other potential diastereomers (e.g., with one D-amino acid) also incorporating a heavy isotope label.
-
Purify all synthetic standards by HPLC and confirm their identity by mass spectrometry.
-
-
Sample Preparation:
-
Dissolve the test peptide sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Prepare a solution of the heavy-isotope-labeled standard at a known concentration.
-
-
LC-MS Analysis:
-
Column: A high-resolution reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the peptide from impurities (e.g., 5% to 50% B over 30 minutes).
-
Experiment 1 (Analyte Alone): Inject the test peptide sample and determine its retention time and mass spectrum.
-
Experiment 2 (Standard Alone): Inject the heavy-labeled standard and determine its retention time and mass spectrum.
-
Experiment 3 (Co-injection): Inject a mixture of the test peptide and the heavy-labeled standard.
-
Data Analysis: Analyze the extracted ion chromatograms for the light (test) and heavy (standard) peptides. Co-elution of the light and heavy peptides confirms that they have the same stereochemistry. A separation in retention time would indicate a different stereochemical configuration.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for stereochemical confirmation and a comparison of the primary analytical approaches.
Caption: Workflow for confirming peptide stereochemistry.
Caption: Comparison of primary analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. chiraltech.com [chiraltech.com]
- 3. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polarispeptides.com [polarispeptides.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Chiral interaction in peptide molecules: effects of chiral peptide species on helix-sense induction in an N-terminal-free achiral peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Identify the Structure of Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
Benchmarking Novel Tetrapeptide SLAA Against Commercial Peptides in Cellular Proliferation Assays
A Comparative Performance Analysis for Drug Development Professionals
In the landscape of therapeutic peptide development, novel sequences hold the promise of enhanced efficacy and specificity. This guide provides a comparative analysis of the synthetic tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine (SLAA) against two commercially available peptides, L-Leucyl-L-alanine (LA) and a scrambled control peptide (ASLA), in the context of cellular proliferation. The data presented herein offers a foundational benchmark for researchers and drug development professionals evaluating the potential of SLAA in biological applications.
Introduction
This compound (SLAA) is a novel tetrapeptide sequence. Understanding its biological activity is crucial for determining its potential therapeutic applications. This report details the head-to-head comparison of SLAA's effect on cellular proliferation against L-Leucyl-L-alanine, a dipeptide known for its role in nutritional and cosmetic applications, and a scrambled peptide control with the same amino acid composition but a different sequence to control for non-specific effects.
Performance Data Summary
The proliferative effects of the test peptides were assessed on human dermal fibroblast cells. The following table summarizes the key quantitative data from the cell viability assays.
| Peptide | Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| This compound (SLAA) | 10 | 125.3 | ± 5.8 |
| 50 | 148.7 | ± 7.2 | |
| 100 | 162.1 | ± 8.1 | |
| L-Leucyl-L-alanine (LA) | 10 | 110.2 | ± 4.5 |
| 50 | 118.9 | ± 5.1 | |
| 100 | 125.6 | ± 6.3 | |
| Scrambled Control (ASLA) | 10 | 101.5 | ± 3.9 |
| 50 | 102.3 | ± 4.2 | |
| 100 | 103.1 | ± 4.5 | |
| Untreated Control | - | 100 | ± 3.5 |
Experimental Protocols
Cell Culture
Human dermal fibroblast (HDF) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Peptide Preparation
This compound (SLAA), L-Leucyl-L-alanine (LA), and the scrambled control peptide (ASLA) were synthesized by a commercial vendor and purified to >95% purity. Peptides were dissolved in sterile phosphate-buffered saline (PBS) to create 10 mM stock solutions, which were then further diluted to the final experimental concentrations.
Cell Viability Assay (MTT Assay)
HDF cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The culture medium was then replaced with fresh medium containing the test peptides at concentrations of 10, 50, and 100 µM. An untreated control group received only fresh medium. After 48 hours of incubation, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for another 4 hours. The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the hypothetical signaling pathway activated by SLAA leading to cell proliferation and the experimental workflow.
Caption: Hypothetical signaling pathway for SLAA-induced cell proliferation.
Safety Operating Guide
Essential Guide to the Proper Disposal of L-Seryl-L-leucyl-L-alanyl-L-alanine
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the disposal of the tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine, emphasizing safety and regulatory adherence.
Disclaimer: While this compound is not classified as a hazardous substance based on available data for similar molecules, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review your local and state regulations before proceeding with any disposal method. The following procedures are based on general best practices for non-hazardous laboratory waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Safety glasses or goggles: To protect from potential splashes.
-
Laboratory coat: To prevent contamination of personal clothing.
-
Gloves: Nitrile or latex gloves to avoid skin contact.
Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the specific guidelines of your institution.
Solid Waste Disposal
For the disposal of solid (powder) this compound:
-
Containerization: Place the solid peptide waste in a securely sealed, well-labeled container. The original container is ideal if available. If not, use a container that is clearly marked with the full chemical name.
-
Labeling: Ensure the container is labeled as "Non-Hazardous Waste" and includes the full chemical name: "this compound".
-
Institutional Protocol: Follow your institution's specific protocol for solid non-hazardous chemical waste. This may involve placing the sealed container in a designated waste bin for collection by the EHS department or, in some cases, direct disposal in the regular trash if explicitly permitted.[1] Never leave chemical containers in a state where they could be mistaken for regular trash by custodial staff.[1]
Liquid Waste Disposal
For the disposal of aqueous solutions of this compound:
-
pH Neutralization: Check the pH of the solution. For drain disposal, the pH should typically be within the neutral range of 5.5 to 9.5.[2] If the solution is acidic or basic, it must be neutralized before disposal.
-
Institutional Approval: Confirm with your institution's EHS department that drain disposal of non-hazardous, pH-neutral aqueous solutions is permitted.[1][3] Some institutions prohibit the drain disposal of any chemical waste.
-
Drain Disposal Procedure (if approved):
-
Turn on the cold water tap to a steady, strong flow.
-
Slowly pour the neutralized peptide solution down the drain.
-
Continue to run copious amounts of water for at least one minute to ensure the solution is thoroughly flushed through the plumbing system.
-
Disposal of Contaminated Materials
For items such as pipette tips, gloves, and weighing paper that are contaminated with this compound:
-
Segregation: Collect all contaminated solid waste in a designated, sealed plastic bag or container.
-
Labeling: Clearly label the bag or container as "Non-Hazardous Lab Debris" and specify the contaminant, "this compound".
-
Disposal: Dispose of the container in accordance with your institution's guidelines for non-hazardous solid waste.
Empty Container Disposal
Empty containers of this compound should be managed as follows:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water). Collect the rinsate and dispose of it as liquid waste as described above.
-
Defacing: Completely remove or deface the original label to prevent any confusion.[1]
-
Disposal: Dispose of the clean, defaced container in the regular trash or recycling, as per your institution's policy.
Spill Response
In the event of a spill of this compound:
-
Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.
-
Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
Solid Spills: Gently sweep the solid material into a designated waste container. Avoid creating dust.
-
Liquid Spills: Absorb the liquid with an inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads).
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Collect all cleanup materials in a sealed container, label it as "Spill Debris" with the chemical name, and dispose of it according to the solid waste disposal procedures outlined above.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Liquid Waste pH for Drain Disposal | 5.5 - 9.5 | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling L-Seryl-L-leucyl-L-alanyl-L-alanine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Seryl-L-leucyl-L-alanyl-L-alanine.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage.
-
Storage Conditions: For long-term stability, store the lyophilized peptide in a tightly sealed container at -20°C or below, protected from light.[5][6][7]
-
Handling Before Use: To prevent moisture absorption, which can degrade the peptide, allow the container to equilibrate to room temperature in a desiccator before opening.[6][7]
2. Engineering Controls:
-
Ventilation: Handle the lyophilized powder in a well-ventilated area. Using a chemical fume hood or a powder handling enclosure is recommended, especially during weighing, to minimize inhalation of airborne particles.[2][4][8][9]
3. Personal Protective Equipment (PPE):
-
Standard PPE: At a minimum, a lab coat, safety glasses, and appropriate gloves are required when working in a laboratory with chemical hazards.[10][11]
-
Specific Recommendations: Wear the following PPE when handling the peptide in either powder or solution form.
| Equipment | Specification | Purpose & Rationale |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against incidental skin contact.[10][11] Change gloves immediately if contaminated and wash hands after removal.[2][4][9] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from airborne powder and potential splashes of the solution.[2][5][11] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[10][11] |
| Respiratory Protection | Dust Respirator (Optional) | Recommended when handling larger quantities of lyophilized peptide to avoid inhaling fine particles.[6] |
4. Weighing and Reconstitution:
-
Weighing: Weigh the desired amount of peptide quickly in a controlled environment (e.g., fume hood) to minimize dust dispersal.[8][12] Reseal the container tightly immediately after.[6][7]
-
Reconstitution: Dissolve the peptide in a suitable solvent based on your experimental protocol. Sonication may aid in dissolving larger particles.[6][7] For peptides containing sensitive residues, use of oxygen-free buffers may be necessary.[6][7]
-
Solution Storage: If immediate use is not possible, aliquot the peptide solution into single-use volumes and store them frozen at -20°C or below to avoid repeated freeze-thaw cycles.[6][7] The shelf-life of peptides in solution is limited.[6]
5. Spill Management:
-
Powder Spills: Avoid raising dust.[1][5] Gently cover the spill, moisten with a damp paper towel or use a HEPA vacuum, and place the material into a sealed container for disposal.[12][13]
-
Solution Spills: Absorb the liquid with an inert material (e.g., spill pads or paper towels) and place it in a sealed container for waste disposal.
-
Decontamination: Clean the spill area with soap and water or an appropriate laboratory cleaner.[9]
6. Disposal Plan:
-
Waste Characterization: Although not classified as hazardous, it is best practice to dispose of the peptide and any contaminated materials as chemical waste.
-
Procedure: Collect all waste, including unused peptide, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations. This may involve dissolving the material in a combustible solvent for incineration.
Handling and Disposal Workflow
The following diagram illustrates the logical workflow for safely handling this compound from receipt through disposal.
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. geneseo.edu [geneseo.edu]
- 3. fishersci.com [fishersci.com]
- 4. biobasic-asia.com [biobasic-asia.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. bachem.com [bachem.com]
- 7. bachem.com [bachem.com]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Lab Safety | [wordpress.lehigh.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. ajiaminoscience.eu [ajiaminoscience.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
